Product packaging for 2-Chloro-5-iodobenzyl bromide(Cat. No.:CAS No. 793695-85-9)

2-Chloro-5-iodobenzyl bromide

Cat. No.: B1589466
CAS No.: 793695-85-9
M. Wt: 331.37 g/mol
InChI Key: DFDCZEQSQMAKJJ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzyl bromide (CAS 793695-85-9) is a high-purity halogenated aromatic compound supplied with a typical purity of 97% to 98% . With the molecular formula C₇H₅BrClI and a molecular weight of 331.38 g/mol, this solid serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . Its structure features a benzyl bromide group alongside chloro and iodo substituents on the benzene ring, making it a multifunctional intermediate for various coupling reactions and further functionalization . This compound is primarily employed as a key pharmaceutical intermediate . As a hazardous chemical, it requires careful handling. It is harmful if swallowed and causes skin and serious eye irritation . Appropriate personal protective equipment (PPE) should be worn, and it should only be used in a well-ventilated area . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClI B1589466 2-Chloro-5-iodobenzyl bromide CAS No. 793695-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDCZEQSQMAKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471527
Record name 2-Bromomethyl-1-chloro-4-iodo-benzene
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Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793695-85-9
Record name 2-Bromomethyl-1-chloro-4-iodo-benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodobenzyl bromide
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Foundational & Exploratory

2-chloro-5-iodobenzyl bromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-chloro-5-iodobenzyl bromide

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 793695-85-9), a halogenated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, predicted spectroscopic characteristics, and plausible synthetic pathways. Furthermore, it offers expert insights into its chemical reactivity, particularly as an electrophilic alkylating agent and a substrate in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for its synthesis and application are provided to empower researchers in drug discovery and materials science. This guide is structured to serve as a foundational resource, blending established data with scientifically grounded predictions to facilitate its effective use in a laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a polyhalogenated aromatic compound, presenting as a light beige crystalline solid under standard conditions.[1] Its structure, featuring a reactive benzylic bromide and two distinct aromatic halogens, makes it a versatile synthetic intermediate. The key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 793695-85-9[1]
Molecular Formula C₇H₄BrClI[1]
Molecular Weight 362.27 g/mol Calculated
IUPAC Name 1-(Bromomethyl)-2-chloro-5-iodobenzeneN/A
Physical Form Light beige crystalline solid[1]
Melting Point 158-161 °C[1]
Solubility Soluble in common organic solvents like dichloromethane and ethanol.[1]
Spectroscopic Characterization (Predicted)

Specific, publicly available spectroscopic data for this compound is limited. However, a detailed analysis can be reliably predicted based on its structure and data from closely related analogues such as 2-chlorobenzyl bromide and 2-iodobenzyl bromide.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to feature a distinct singlet for the benzylic methylene protons (-CH₂Br) in the downfield region, typically around δ 4.5-4.8 ppm . This significant downfield shift is caused by the deshielding effect of the adjacent bromine atom. The aromatic region should display three signals corresponding to the protons on the substituted benzene ring, likely between δ 7.0-7.9 ppm . The precise shifts and coupling patterns will depend on the combined electronic effects of the chloro and iodo substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show seven distinct signals. The benzylic carbon (-CH₂Br) is expected to appear in the range of δ 30-35 ppm . The six aromatic carbons will resonate between δ 128-142 ppm , with the carbon atoms directly bonded to the halogens (C-Cl and C-I) showing characteristic shifts. The C-I bond, in particular, will induce a significant upfield shift on the carbon it is attached to (around δ 90-95 ppm ).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ . The C=C stretching vibrations of the aromatic ring should appear in the 1450-1600 cm⁻¹ region. A strong peak corresponding to the C-Br stretching vibration of the benzylic bromide will be present in the fingerprint region, typically around 600-700 cm⁻¹ .

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of peaks around m/z 362, confirming the elemental composition. A prominent fragment ion is expected at m/z 282, corresponding to the loss of the bromine radical ([M-Br]⁺), forming the stable 2-chloro-5-iodobenzyl cation.

Synthesis and Purification

Postulated Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination A 2-Chloro-5-iodobenzoic Acid B 2-Chloro-5-iodobenzyl Alcohol A->B  LiAlH₄ or BH₃·THF  THF, 0°C to RT C 2-Chloro-5-iodobenzyl Alcohol D This compound C->D  PBr₃ or CBr₄/PPh₃  DCM, 0°C

Caption: Postulated two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Reduction of 2-Chloro-5-iodobenzoic Acid

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (BH₃·THF, ~1.2 eq) via the dropping funnel over 30 minutes. Causality Note: Borane is a milder reducing agent than LiAlH₄, offering better selectivity for the carboxylic acid and simplifying the workup.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-iodobenzyl alcohol.

Step 2: Bromination of 2-Chloro-5-iodobenzyl Alcohol

  • Setup: Dissolve the crude 2-chloro-5-iodobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise. Causality Note: PBr₃ is a highly effective reagent for converting primary alcohols to bromides via an Sₙ2 mechanism. Maintaining a low temperature minimizes potential side reactions.

  • Reaction: Stir the mixture at 0 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Carefully pour the reaction mixture over ice water and transfer to a separatory funnel. Separate the organic layer, and wash successively with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a light beige solid.[1]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its nature as a potent electrophile. The benzylic carbon is highly activated towards nucleophilic attack due to the excellent leaving group ability of the bromide ion. This makes it an invaluable reagent for introducing the 2-chloro-5-iodobenzyl moiety into various molecular scaffolds.

Application as an Alkylating Agent

A primary application is in the alkylation of nucleophiles such as amines, phenols, and thiols. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Alkylation_Workflow Start Starting Materials: - this compound - Nucleophile (R-NH₂, R-OH, etc.) - Base (K₂CO₃, Et₃N) - Solvent (DMF, ACN) Reaction Reaction Setup: Combine reagents in solvent. Stir at RT to 60°C. Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup: Quench with H₂O, Extract with EtOAc. Monitoring->Workup Upon Completion Purification Purification: Column Chromatography Workup->Purification Product Final Alkylated Product Purification->Product

Caption: Generalized workflow for nucleophilic substitution reactions.

Generalized Protocol: N-Alkylation of a Primary Amine

  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of this compound (1.1 eq) in DMF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC, observing the consumption of the amine.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to yield the desired secondary amine.

Substrate for Suzuki-Miyaura Cross-Coupling

The presence of an iodo-substituent on the aromatic ring allows this molecule to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures. The reactivity order for aryl halides in oxidative addition is I > Br > Cl, making the iodo position the primary site for coupling under standard conditions.[2]

Suzuki_Workflow Start Starting Materials: - this compound - Boronic Acid (R-B(OH)₂) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (Na₂CO₃, K₃PO₄) - Solvent (Dioxane/H₂O) Reaction Reaction Setup: Combine reagents, degas solvent. Heat under N₂ atmosphere (80-100°C). Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup: Filter through Celite, Extract with EtOAc. Monitoring->Workup Upon Completion Purification Purification: Column Chromatography Workup->Purification Product Final Biaryl Product Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Generalized Protocol: Suzuki-Miyaura Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of solvents, typically dioxane and water (e.g., 4:1 ratio). Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions. Based on its chemical structure and data from related benzyl halides, it is classified as a corrosive compound that causes severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Ensure adequate ventilation. Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

A Technical Guide to 2-Chloro-5-iodobenzyl bromide: Synthesis, Reactivity, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-chloro-5-iodobenzyl bromide (CAS No. 793695-85-9), a highly functionalized aromatic building block. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Core Compound Identity and Physicochemical Properties

This compound is a tri-substituted benzene derivative featuring chloro, iodo, and bromomethyl functionalities. This unique combination of halogens and a reactive benzyl bromide moiety makes it a versatile intermediate in organic synthesis. The presence of three distinct halogen atoms at specific positions on the aromatic ring allows for selective and sequential chemical transformations, a crucial attribute in the multi-step synthesis of complex target molecules.

The compound is a light beige crystalline solid under standard laboratory conditions.[1] Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 793695-85-9[1]
Molecular Formula C₇H₄BrClI[1]
Molecular Weight 347.37 g/mol
IUPAC Name 1-(Bromomethyl)-2-chloro-5-iodobenzene
Appearance Light beige crystalline solid[1]
Melting Point 158-161 °C[1]
Solubility Soluble in common organic solvents such as dichloromethane and ethanol.[1]
Canonical SMILES C1=CC(=C(C=C1I)Cl)CBr
InChI Key Not readily available

Synthesis and Purification: A Guided Protocol

The synthesis of this compound is typically achieved through the benzylic bromination of the corresponding toluene precursor, 2-chloro-5-iodotoluene. The causality behind this experimental choice lies in the enhanced reactivity of the benzylic position. The intermediate benzylic radical is stabilized by resonance with the aromatic pi system, making this position selectively susceptible to radical halogenation over aromatic substitution.[2] While a specific documented protocol for this exact compound is scarce in peer-reviewed literature, a robust and reliable synthesis can be designed based on well-established methodologies for analogous compounds.[3]

A plausible and commonly employed method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[3]

Diagram of Plausible Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Benzylic Bromination cluster_2 Purification 2-chloro-5-iodobenzoic_acid 2-Chloro-5-iodobenzoic acid Reduction Reduction (e.g., BH3-THF) 2-chloro-5-iodobenzoic_acid->Reduction 2-chloro-5-iodobenzyl_alcohol 2-Chloro-5-iodobenzyl alcohol Reduction->2-chloro-5-iodobenzyl_alcohol Toluene_Formation 2-Chloro-5-iodotoluene 2-chloro-5-iodobenzyl_alcohol->Toluene_Formation Conversion to Toluene derivative (Not shown in detail) Bromination Radical Bromination (NBS, AIBN, CCl4, heat) Toluene_Formation->Bromination Target_Compound This compound Bromination->Target_Compound Workup Aqueous Work-up & Extraction Target_Compound->Workup Purification_Step Column Chromatography or Recrystallization Workup->Purification_Step Characterization Spectroscopic Analysis (NMR, MS, IR) Purification_Step->Characterization

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Postulated)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-chloro-5-iodotoluene in a suitable inert solvent such as carbon tetrachloride or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.05 equivalents). The use of NBS is critical as it provides a low, constant concentration of bromine radicals, minimizing side reactions.

  • Reaction Conditions: Heat the mixture to reflux (around 80°C for carbon tetrachloride) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.[1]

Spectroscopic Characterization

Due to the limited availability of published spectra for this compound, the following table provides expected spectroscopic characteristics based on data from structurally similar compounds, such as 2-iodobenzyl bromide and 2-chlorobenzyl bromide.[4][5]

TechniqueExpected Characteristics
¹H NMR Aromatic protons would appear as multiplets in the range of δ 7.0-7.8 ppm. The benzylic methylene protons (-CH₂Br) are expected to show a characteristic singlet further downfield, likely in the range of δ 4.4-4.8 ppm.
¹³C NMR Aromatic carbons would exhibit signals in the δ 125-140 ppm region. The carbon attached to the iodine will be significantly shifted upfield due to the heavy atom effect. The benzylic carbon (-CH₂Br) would appear in the δ 30-35 ppm range.
IR Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹) and the methylene group (~2950-2850 cm⁻¹). Aromatic C=C stretching vibrations around 1600 cm⁻¹. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region at lower frequencies.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight (347.37 g/mol ) with a characteristic isotopic pattern due to the presence of bromine, chlorine, and iodine atoms.

Reactivity and Mechanistic Insights

The primary utility of this compound in synthetic chemistry stems from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Benzyl halides are particularly reactive towards nucleophilic substitution. They can undergo both Sₙ1 and Sₙ2 reaction mechanisms. As a primary halide, an Sₙ2 pathway is generally favored. However, the stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring, allows for an Sₙ1 pathway as well, especially with weaker nucleophiles or in polar protic solvents.[6][7] This high reactivity allows for the facile introduction of a variety of functional groups at the benzylic position, such as ethers, esters, amines, and nitriles.

Diagram of a Generalized Nucleophilic Substitution Workflow

G Start This compound (Electrophile) Reaction Nucleophilic Substitution (Sₙ1 or Sₙ2) Start->Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH₂, CN⁻) Nucleophile->Reaction Product Substituted Product Reaction->Product

Caption: Generalized workflow for nucleophilic substitution using this compound.

Applications in Research and Development

The strategic placement of three different halogens makes this compound a valuable tool in medicinal chemistry and materials science. The differential reactivity of the C-Br, C-Cl, and C-I bonds allows for selective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

Role in Drug Discovery

The precursor to our title compound, 2-chloro-5-iodobenzoic acid, is a key intermediate in the synthesis of certain anti-diabetic drugs. The unique electronic properties conferred by the halogen substituents can influence the binding affinity of a molecule to its biological target. This compound can be used to introduce this substituted benzyl moiety into a larger molecule, acting as a pharmacophore or a scaffold for further elaboration. For instance, it can be used as a stable protecting group for amines, which can later be removed under specific catalytic conditions.[1]

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is known to cause severe skin burns and eye damage.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] It is also light and moisture-sensitive.[8]

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in organic synthesis. Its unique substitution pattern offers a platform for selective chemical modifications, making it a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible utilization in the laboratory.

References

Whitepaper: A Comprehensive Technical Guide to 2-Chloro-5-iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide offers an in-depth analysis of 2-chloro-5-iodobenzyl bromide (CAS No. 793695-85-9), a halogenated aromatic compound with significant utility in organic synthesis and medicinal chemistry. This document explores its molecular structure, physicochemical properties, synthetic methodologies, and key applications. It is intended for an audience of researchers, scientists, and professionals in drug development, providing expert insights and detailed protocols to facilitate its effective use in a laboratory environment.

Introduction: The Strategic Importance of Multi-functional Halogenated Aromatics

Halogenated benzyl halides are pivotal building blocks in organic chemistry, prized for their versatility in constructing complex molecular architectures. The reactivity of the benzylic halide group allows for facile nucleophilic substitution, while the halogen substituents on the aromatic ring can direct further chemical modifications and modulate the electronic properties of the molecule.

This compound is a particularly valuable reagent due to its distinct trifunctional nature. The presence of chloro, iodo, and bromomethyl groups on the benzene ring provides a platform for highly regioselective transformations. This guide will elucidate the structural nuances of this compound and their implications for its chemical behavior and applications.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the molecular structure and physical characteristics of this compound is essential for its successful application.

Structural Analysis

The molecular structure consists of a benzene ring substituted with a chlorine atom at the 2-position, an iodine atom at the 5-position, and a bromomethyl group at the 1-position.

  • Systematic Name: 1-(Bromomethyl)-2-chloro-5-iodobenzene

  • Molecular Formula: C₇H₅BrClI[1]

  • Molecular Weight: 347.37 g/mol [2]

  • CAS Number: 793695-85-9[1]

The positioning of the substituents is critical to its reactivity. The ortho-chloro group influences the steric and electronic environment of the benzylic bromide, while the para-iodo group serves as a reactive site for cross-coupling reactions.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound, which are crucial for its handling, storage, and characterization.

PropertyValueSource(s)
Appearance Light beige crystalline solid[1]
Melting Point 158°C to 161°C[1]
Solubility Soluble in common organic solvents such as dichloromethane and ethanol.[1]
Stability Stable under standard laboratory conditions, but sensitive to strong nucleophiles.[1]

Note: Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired for each batch to confirm identity and purity.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the bromination of the corresponding toluene precursor. A grasp of the reaction mechanism is vital for optimizing yield and purity.

Recommended Synthetic Protocol: Radical Bromination

A widely employed and effective method for synthesizing this compound is the radical bromination of 2-chloro-5-iodotoluene. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). A similar methodology is used for the synthesis of other halogenated benzyl bromides.[3][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodotoluene (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.

  • Initiation and Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Irradiation with a UV lamp can facilitate the initiation of the radical reaction.

  • Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, remove the succinimide byproduct by filtration.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Rationale for Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is favored over elemental bromine as it maintains a low and steady concentration of bromine, thereby minimizing undesirable side reactions like aromatic bromination.

  • Radical Initiator: BPO or AIBN is essential for generating the initial bromine radicals that propagate the chain reaction.

  • Inert Atmosphere: An inert atmosphere prevents the quenching of radical intermediates by atmospheric oxygen.

Mechanistic Pathway

The synthesis proceeds through a free-radical chain reaction mechanism.

synthesis_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radicals Radicals Initiator->Radicals Heat/Light NBS NBS Br• Br• NBS->Br• Radicals 2-Chloro-5-iodotoluene 2-Chloro-5-iodotoluene Benzyl Radical Benzyl Radical 2-Chloro-5-iodotoluene->Benzyl Radical Br• Product Product Benzyl Radical->Product Br₂ (from NBS) Product->Br• byproduct HBr reacts with NBS Radical + Radical Radical + Radical Non-radical species Non-radical species Radical + Radical->Non-radical species

Caption: Free-radical mechanism for the synthesis of this compound.

Applications in Organic Synthesis and Drug Discovery

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of diverse organic molecules, especially within the pharmaceutical sector.[1]

Nucleophilic Substitution Reactions

The primary role of this compound is as an electrophile in nucleophilic substitution reactions. The benzylic bromide is highly susceptible to attack by a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward incorporation of the 2-chloro-5-iodobenzyl moiety into larger molecular scaffolds. The electrophilicity of the benzyl bromide moiety is a key factor in its mechanism of action.[1]

nucleophilic_substitution This compound This compound Substituted Product Substituted Product This compound->Substituted Product Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->this compound SN2 attack Br⁻ Br⁻ Substituted Product->Br⁻ Leaving Group

Caption: General schematic for nucleophilic substitution reactions involving this compound.

Cross-Coupling Reactions

The iodine atom on the aromatic ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions.[1] This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position, significantly expanding the synthetic possibilities. In these coupling reactions, oxidative addition occurs with palladium catalysts, followed by transmetalation and reductive elimination.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the this compound derivative (1.0 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is fully consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic byproducts. The organic product is then purified using column chromatography.

suzuki_coupling_workflow Start Combine Reactants: - Substituted Benzyl Bromide - Boronic Acid - Pd Catalyst & Base Solvent Add Solvent (e.g., Toluene/Water) Start->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction Progress Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Coupled Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Health Hazards: This compound is a lachrymator and can cause severe skin burns and eye damage.[5][6][7][8] Inhalation may lead to allergy or asthma symptoms, or breathing difficulties. It is also harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8] It is sensitive to moisture and should be handled and stored under an inert gas. Keep away from incompatible materials such as strong oxidizing agents.[8]

Always consult the Safety Data Sheet (SDS) prior to handling this compound. [5][6][7][8]

Conclusion

This compound is a highly adaptable and valuable intermediate in modern organic synthesis. Its unique trifunctional substitution pattern facilitates a broad spectrum of chemical transformations, positioning it as a key building block in the creation of complex molecules for diverse applications, including pharmaceuticals and materials science. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Reactivity of Halogenated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the factors governing the reactivity of halogenated benzyl bromides, a class of reagents of paramount importance in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] We will dissect the intricate balance of electronic and steric effects imparted by halogen substituents on the aromatic ring and explore how these influences dictate the mechanistic pathway—Sₙ1 versus Sₙ2—of nucleophilic substitution at the benzylic carbon. This guide is intended for researchers, chemists, and drug development professionals seeking to rationalize and predict the chemical behavior of these versatile synthetic intermediates. By grounding our discussion in mechanistic principles and quantitative data, we aim to provide actionable insights for experimental design and optimization.

The Duality of the Benzyl System: A Mechanistic Crossroads

Benzyl halides occupy a unique position in the landscape of nucleophilic substitution substrates. Unlike simple primary alkyl halides that react almost exclusively via an Sₙ2 mechanism, or tertiary halides that favor the Sₙ1 pathway, primary benzylic systems like benzyl bromide are proficient in both.[3][4] This dual reactivity is the cornerstone of their synthetic utility and is rooted in the structure of the transition states and intermediates involved.

  • The Sₙ1 Pathway: This stepwise mechanism involves the initial, rate-determining departure of the leaving group (Br⁻) to form a carbocation intermediate. The benzylic carbocation is exceptionally stable due to the delocalization of the positive charge into the adjacent π-system of the aromatic ring.[5][6] This resonance stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway accessible even for a primary substrate.

  • The Sₙ2 Pathway: This concerted mechanism involves a single transition state where the nucleophile attacks the electrophilic benzylic carbon from the backside as the bromide ion departs.[5][7] For primary benzyl bromides, the reaction center is relatively unhindered, allowing facile access for the nucleophile. Furthermore, the transition state is stabilized by the overlap of the p-orbitals of the aromatic ring with the developing p-orbital on the alpha-carbon, which delocalizes electron density.[8]

The preferred pathway is a function of reaction conditions: strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism, while weak nucleophiles and polar protic solvents (solvolysis) promote the Sₙ1 pathway.[4][9] The introduction of halogen substituents onto the aromatic ring adds another layer of complexity, directly modulating the electronic and steric environment of the reaction center.

G cluster_0 Reaction Conditions cluster_1 Mechanistic Pathways start Halogenated Benzyl Bromide condition Nucleophile Strength & Solvent Polarity start->condition sn1 Sₙ1 Pathway (Stepwise) condition->sn1 Weak Nucleophile (e.g., H₂O, ROH) Polar Protic Solvent sn2 Sₙ2 Pathway (Concerted) condition->sn2 Strong Nucleophile (e.g., CN⁻, N₃⁻) Polar Aprotic Solvent carbocation Resonance-Stabilized Benzylic Carbocation sn1->carbocation Forms Intermediate transition_state Stabilized Transition State sn2->transition_state Proceeds Via

Figure 1: Mechanistic choice for halogenated benzyl bromides.

Electronic Effects of Halogen Substituents

Halogens exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[10][11]

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and destabilizes positive charge.[12] The strength of this effect decreases with decreasing electronegativity: F > Cl > Br > I.[11]

  • Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, primarily at the ortho and para positions, and can stabilize an adjacent positive charge.[10][12]

For halogens, the inductive effect is generally stronger than the resonance effect, making them net deactivating groups in the context of electrophilic aromatic substitution.[11] However, in the context of nucleophilic substitution at the benzylic position, this balance critically influences the stability of carbocation intermediates (Sₙ1) and the electrophilicity of the benzylic carbon (Sₙ2).

Impact on Sₙ1 Reactivity

In an Sₙ1 reaction, the rate is determined by the stability of the benzylic carbocation. The substituent's net effect on this intermediate is position-dependent.

  • Para Substituents: A halogen at the para position can directly stabilize the carbocation through its +R effect, delocalizing the positive charge onto the halogen itself. This stabilizing resonance competes with the destabilizing -I effect.

  • Meta Substituents: A halogen at the meta position cannot exert its +R effect on the benzylic carbon. Therefore, only the destabilizing -I effect is operative, which significantly retards the Sₙ1 reaction rate compared to the unsubstituted analog.

  • Ortho Substituents: The effect is complex, involving a combination of the +R and -I effects, as well as potential steric hindrance which will be discussed later.

Figure 2: Resonance stabilization by a para-halogen substituent.

Impact on Sₙ2 Reactivity

In an Sₙ2 reaction, the rate is influenced by the electrophilicity of the benzylic carbon and the stability of the transition state. The electron-withdrawing inductive effect (-I) of halogens increases the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophile for nucleophilic attack. This effect tends to accelerate Sₙ2 reactions. The transition state can also be stabilized by delocalization of electron density into the aromatic ring.[8] Therefore, electron-withdrawing groups are generally expected to increase the Sₙ2 reaction rate.

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on reaction rates and equilibria.[13] It is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

  • ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.[13][14] A negative ρ value signifies that the reaction is accelerated by electron-donating groups (i.e., a buildup of positive charge in the transition state, as in an Sₙ1 reaction). A positive ρ value indicates the reaction is favored by electron-withdrawing groups (a buildup of negative charge).

Table 1: Hammett Substituent Constants (σ) for Halogens

Substituent σ_meta σ_para
-F +0.34 +0.06
-Cl +0.37 +0.23
-Br +0.39 +0.23
-I +0.35 +0.18

Data sourced from established literature values.

The σ_para values for halogens are less positive than their σ_meta counterparts, reflecting the partial cancellation of the -I effect by the +R effect at the para position.

Comparative Reactivity: A Quantitative Look at Solvolysis

Solvolysis reactions, typically conducted in polar protic solvents like aqueous ethanol or acetone, are excellent models for studying Sₙ1 reactivity because the nucleophile is weak and the solvent can support ion formation. The relative rates of solvolysis for various halogenated benzyl bromides reveal the net electronic and steric impact of the substituent.

Table 2: Relative Solvolysis Rates (k_rel) of Halogenated Benzyl Bromides

Substituent (X) in X-C₆H₄CH₂Br Relative Rate (k_rel vs. X=H) Mechanistic Interpretation
H 1.00 Baseline Sₙ1/Sₙ2 character
p-F ~1.2 Slight acceleration; +R > -I stabilization of carbocation
p-Cl ~0.7 Slight deceleration; -I > +R destabilization
p-Br ~0.6 Slight deceleration; -I > +R destabilization
p-I ~0.8 Slight deceleration; balance of weaker -I and polarizability
m-Cl ~0.1 Strong deceleration; dominant -I effect destabilizes carbocation
o-Cl ~0.05 Very strong deceleration; combination of -I effect and steric hindrance

Note: Values are illustrative, based on trends reported in kinetic studies.[15] Absolute values vary with reaction conditions.

From the data, we can deduce key principles:

  • Meta-Halogens: As predicted, a meta-halogen strongly deactivates the substrate towards Sₙ1 reaction due to its powerful inductive electron withdrawal.

  • Para-Halogens: The effect is more nuanced. Fluorine, with the weakest inductive effect and strong resonance donation, can slightly accelerate the reaction. For Cl, Br, and I, the stronger inductive effect generally outweighs the resonance donation, leading to a modest rate decrease.

  • Ortho-Halogens: An ortho-halogen causes the most significant rate reduction. This is attributable to both the strong inductive effect and, critically, steric hindrance . The bulky halogen atom can impede the formation of a planar carbocation intermediate and hinder the departure of the leaving group and subsequent solvent approach.

Experimental Protocols for Reactivity Assessment

To ensure the trustworthiness and reproducibility of reactivity data, standardized experimental protocols are essential.

Protocol: Kinetic Measurement of Solvolysis Rates by Conductometry

This protocol outlines a method for determining the first-order rate constant (k) for the solvolysis of a halogenated benzyl bromide. The reaction produces HBr, leading to an increase in the conductivity of the solution, which can be monitored over time.

Materials:

  • Halogenated benzyl bromide (e.g., 4-chlorobenzyl bromide)

  • Solvent: 80:20 (v/v) Acetone/Water

  • Conductivity meter and probe

  • Constant temperature water bath (e.g., 25.0 ± 0.1 °C)

  • Volumetric flasks, pipettes, stopwatch

Procedure:

  • Thermostatting: Allow the solvent and a sealed, concentrated stock solution of the benzyl bromide in dry acetone to equilibrate in the constant temperature water bath for at least 30 minutes.

  • Initiation: Pipette a known volume of the solvent into the conductivity cell. Once the temperature reading is stable, rapidly inject a small, known volume of the benzyl bromide stock solution to achieve the desired final concentration (e.g., 0.01 M). Start the stopwatch immediately.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every 60 seconds) until the reading remains stable for several consecutive measurements (reaction completion, t_∞).

  • Data Analysis: The first-order rate constant, k, is determined by plotting ln(G_∞ - G_t) versus time (t), where G_t is the conductivity at time t and G_∞ is the final conductivity. The slope of the resulting straight line is equal to -k.

G prep 1. Reagent & Solvent Equilibration (25°C) init 2. Initiate Reaction in Conductivity Cell prep->init acq 3. Monitor Conductivity (G_t) vs. Time (t) init->acq inf 4. Record Final Conductivity (G_∞) acq->inf plot 5. Plot ln(G_∞ - G_t) vs. t inf->plot calc 6. Calculate Rate Constant (k = -slope) plot->calc

Figure 3: Workflow for a conductometric kinetic study.

Protocol: Representative Sₙ2 Synthesis of a Benzyl Ether

This protocol details the synthesis of 4-chlorobenzyl methyl ether, a classic example of an Sₙ2 reaction using a strong nucleophile (methoxide).

Materials:

  • 4-Chlorobenzyl bromide

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether, Saturated aq. NH₄Cl, Brine

  • Magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Substrate Addition: Dissolve 4-chlorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the stirred methoxide solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between diethyl ether and water. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the crude product. Purify further by flash column chromatography on silica gel if necessary.

Conclusion and Outlook for Drug Development

The reactivity of a halogenated benzyl bromide is a finely tuned property governed by the interplay of inductive, resonance, and steric effects of the halogen substituent.

  • Sₙ1 Reactivity: Generally disfavored by electron-withdrawing halogens, especially at the meta and ortho positions. Para-substituents show a more subtle effect, with fluorine being slightly activating and heavier halogens being slightly deactivating.

  • Sₙ2 Reactivity: Generally favored by the inductive electron-withdrawing nature of halogens, but can be severely hampered by steric hindrance from ortho substituents.

For drug development professionals, this understanding is critical. It allows for the rational selection of building blocks to control reaction rates, prevent side reactions, and enable selective transformations. For instance, the differential reactivity between a highly reactive benzylic bromide and a much less reactive aryl halide on the same molecule can be exploited for sequential, site-selective functionalization, a powerful strategy in the synthesis of complex molecular architectures.[16] As synthetic methodologies continue to advance, the predictable and tunable reactivity of halogenated benzyl bromides ensures their enduring role as indispensable tools in the creation of novel therapeutics.

References

An In-depth Technical Guide to 2-Chloro-5-iodobenzyl bromide: Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-5-iodobenzyl bromide (C₇H₅BrClI), a versatile tri-halogenated aromatic compound. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details a robust synthetic protocol, purification methods, and in-depth analysis of its spectral characteristics. Furthermore, this guide emphasizes safe handling procedures and outlines the compound's potential applications as a reactive intermediate in the synthesis of complex molecular architectures.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring chloro, iodo, and bromo substituents on a benzyl scaffold, offers multiple points for chemical modification. The benzylic bromide provides a reactive site for nucleophilic substitution, enabling the introduction of the 2-chloro-5-iodobenzyl moiety into various molecular frameworks. The presence of both chlorine and iodine on the aromatic ring allows for selective participation in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This multi-faceted reactivity makes it a key building block for the construction of novel pharmaceutical agents and functional materials.

This guide will provide a detailed exploration of the synthesis of this compound from commercially available precursors, its purification to a high degree of purity, and a thorough characterization of its physical and spectral properties. A significant emphasis is placed on the principles behind the experimental procedures and the safe handling of this lachrymatory and corrosive compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 793695-85-9[1]
Molecular Formula C₇H₅BrClI[1]
Molecular Weight 331.37 g/mol [1]
Appearance Light beige crystalline solid[1]
Melting Point 158-161 °C[1]
Solubility Soluble in dichloromethane and ethanol[1]
Stability Stable under standard laboratory conditions; sensitive to strong nucleophiles[1]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-chloro-5-iodobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination of the benzylic alcohol. A more direct and common approach for benzylic bromination is the free-radical bromination of the corresponding toluene derivative, 2-chloro-5-iodotoluene.

Synthesis of the Precursor: 2-Chloro-5-iodobenzoic acid

A common route to 2-chloro-5-iodobenzoic acid begins with o-chlorobenzoic acid, which undergoes nitration, reduction, and then a diazotization-iodination sequence.[2] This multi-step synthesis provides the necessary precursor for the subsequent bromination.

Proposed Synthesis: Free-Radical Bromination of 2-Chloro-5-iodotoluene

A highly effective method for the synthesis of benzyl bromides is the free-radical bromination of the corresponding toluene derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (ABN) or benzoyl peroxide, under photochemical or thermal conditions.[3][4]

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Reaction Scheme 2_chloro_5_iodotoluene 2-Chloro-5-iodotoluene 2_chloro_5_iodobenzyl_bromide This compound 2_chloro_5_iodotoluene->2_chloro_5_iodobenzyl_bromide 1. NBS, AIBN 2. CCl4, Reflux NBS N-Bromosuccinimide (NBS) AIBN AIBN (initiator) CCl4 CCl4 (solvent) Heat_Light Δ or hν Succinimide Succinimide (byproduct) 2_chloro_5_iodobenzyl_bromide->Succinimide +

Caption: Proposed synthesis of this compound via free-radical bromination.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-iodotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bisulfite solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodotoluene (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.[4]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.[5]

    • Wash the filtrate with a saturated sodium bisulfite solution to quench any remaining bromine.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a crystalline solid.[6]

Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a characteristic singlet for the benzylic methylene protons (CH₂Br) and signals in the aromatic region for the three protons on the benzene ring.

  • δ ~4.5 ppm (s, 2H, -CH₂Br): The benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring.

  • δ ~7.0-7.8 ppm (m, 3H, Ar-H): The aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display seven distinct signals: one for the benzylic carbon and six for the aromatic carbons.

  • δ ~30-35 ppm (-CH₂Br): The benzylic carbon will appear in this region.

  • δ ~90-150 ppm (Ar-C): The six aromatic carbons will resonate in this range. The carbon bearing the iodine atom (C-I) is expected to be at a higher field (lower ppm) around 90-100 ppm, while the carbon attached to the chlorine (C-Cl) will be in the region of 130-135 ppm. The remaining aromatic carbons will have chemical shifts influenced by the positions of the various substituents.[7]

FTIR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

  • 3100-3000 cm⁻¹ (C-H stretch, aromatic): Weak to medium intensity bands.

  • ~1580, ~1470 cm⁻¹ (C=C stretch, aromatic): Medium to strong intensity bands characteristic of the benzene ring.

  • ~1210 cm⁻¹ (CH₂ wag): A characteristic absorption for the benzylic CH₂Br group.

  • ~800-750 cm⁻¹ (C-Cl stretch): A strong band in this region.

  • ~600-500 cm⁻¹ (C-I stretch): A band in the lower frequency region.

  • ~690-515 cm⁻¹ (C-Br stretch): A band in the lower frequency region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine.

  • Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight of 331.37 g/mol will be observed. The isotopic pattern will be complex due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

  • Major Fragmentation: A prominent fragment will be the loss of the bromine atom (-Br), resulting in a benzylic cation at m/z 252. This fragment will also exhibit an isotopic pattern due to the presence of chlorine. Further fragmentation of the aromatic ring is also expected.[8]

Diagram 2: Logical Workflow for Characterization

G cluster_0 Analytical Workflow Synthesis Synthesized This compound Purification Purification (Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC, GC, Melting Point) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR 1H & 13C NMR Structure_Confirmation->NMR FTIR FTIR Spectroscopy Structure_Confirmation->FTIR MS Mass Spectrometry Structure_Confirmation->MS

Caption: A logical workflow for the purification and analytical characterization of this compound.

Reactivity and Applications

This compound is a highly versatile synthetic intermediate due to its multiple reactive sites.

  • Nucleophilic Substitution: The benzylic bromide is an excellent electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 2-chloro-5-iodobenzyl group.

  • Cross-Coupling Reactions: The chloro and iodo substituents on the aromatic ring can be selectively functionalized through various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in these reactions, allowing for sequential and site-selective modifications.

  • Applications in Drug Discovery: This compound serves as a key building block in the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest. The halogen atoms can be replaced with other functional groups to modulate the biological activity of the target molecules.

  • Materials Science: The ability to introduce this tri-halogenated moiety into polymers and other materials can impart specific properties such as flame retardancy, altered electronic properties, and increased refractive index.

Safety and Handling

Substituted benzyl bromides, including this compound, are known to be lachrymatory (tear-inducing) and corrosive.[9] Strict adherence to safety protocols is essential when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]

  • Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing agents.[12] It should be protected from light and moisture.[12]

  • Spill Response: In case of a spill, evacuate the area and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed container for proper disposal.[12]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a highly functionalized and valuable intermediate in modern organic synthesis. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an important tool for the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its synthesis, purification, and characterization, with a strong emphasis on safe handling practices. By understanding the properties and reactivity of this compound, researchers can effectively and safely utilize it in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-iodobenzyl Bromide: Strategic Selection of Starting Materials and Synthetic Execution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-chloro-5-iodobenzyl bromide, a key intermediate for researchers, scientists, and professionals in drug development. The following sections detail multiple strategic approaches, elucidating the rationale behind the selection of starting materials and the critical parameters for successful synthesis. This document is designed to be a self-validating system, with in-text citations to authoritative sources and detailed experimental protocols.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. Its trifunctional nature, featuring chloro, iodo, and benzyl bromide moieties, allows for selective and sequential transformations, making it a versatile intermediate in medicinal chemistry and materials science. The strategic synthesis of this compound hinges on the judicious choice of starting materials and the precise execution of subsequent chemical transformations. This guide explores three primary synthetic routes, each with its own set of advantages and experimental considerations.

Synthetic Strategies and Starting Material Analysis

The synthesis of this compound can be approached from several precursors. The choice of the optimal starting material is often dictated by its commercial availability, cost, and the desired overall efficiency of the synthetic sequence. The three most viable synthetic routes are outlined below.

Route 1: Side-Chain Bromination of 2-Chloro-5-iodotoluene

This is the most direct approach, involving the selective bromination of the benzylic methyl group of 2-chloro-5-iodotoluene. The success of this route is contingent on the availability of the substituted toluene starting material.

Logical Workflow for Route 1

Caption: Workflow for the synthesis of this compound via side-chain bromination.

Causality of Experimental Choices: The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the method of choice for this transformation. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to prevent side reactions.

Route 2: Sandmeyer Reaction of 2-Chloro-5-aminotoluene followed by Side-Chain Bromination

Logical Workflow for Route 2

Caption: Multi-step synthesis of this compound starting from 2-chloro-5-aminotoluene.

Causality of Experimental Choices: The diazotization of the primary aromatic amine must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The subsequent iodination is typically achieved by treating the diazonium salt with a solution of potassium iodide. This Sandmeyer-type reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The resulting 2-chloro-5-iodotoluene is then subjected to side-chain bromination as described in Route 1.

Route 3: Reduction of 2-Chloro-5-iodobenzoic Acid and Subsequent Bromination

This alternative strategy commences with 2-chloro-5-iodobenzoic acid, a commercially available starting material. This route avoids the direct handling of toluene derivatives and offers a different set of intermediates and reaction conditions.

Logical Workflow for Route 3

Caption: Synthesis of this compound from 2-chloro-5-iodobenzoic acid.

Causality of Experimental Choices: The reduction of the carboxylic acid to the corresponding benzyl alcohol can be efficiently achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF). LiAlH4 is a very powerful and versatile reducing agent, but requires careful handling due to its reactivity with water. The subsequent conversion of the benzyl alcohol to the benzyl bromide is commonly performed using phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). These reagents convert the hydroxyl group into a good leaving group, which is then displaced by a bromide ion in an SN2 reaction.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and available equipment. Appropriate safety precautions must be taken at all times.

Protocol for Route 1: Side-Chain Bromination of 2-Chloro-5-iodotoluene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux under irradiation with a UV lamp or a high-wattage incandescent lamp for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for Route 1

ReagentMolar Eq.
2-Chloro-5-iodotoluene1.0
N-Bromosuccinimide (NBS)1.1
AIBN0.05
Protocol for Route 2: Synthesis of 2-Chloro-5-iodotoluene from 2-Chloro-5-aminotoluene
  • Diazotization: To a stirred solution of 2-chloro-5-aminotoluene (1.0 eq) in a mixture of sulfuric acid and water, cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with an aqueous solution of sodium thiosulfate, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-5-iodotoluene, which can be used in the next step without further purification or purified by distillation.

Quantitative Data for Route 2

ReagentMolar Eq.
2-Chloro-5-aminotoluene1.0
Sodium Nitrite1.1
Potassium Iodide1.5
Protocol for Route 3: Synthesis of this compound from 2-Chloro-5-iodobenzoic Acid
  • Reduction of the Carboxylic Acid: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Slowly add a solution of 2-chloro-5-iodobenzoic acid (1.0 eq) in THF. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Filter the resulting aluminum salts and wash the filter cake with THF.

  • Isolation of the Alcohol: Combine the filtrate and washings and concentrate under reduced pressure to obtain crude 2-chloro-5-iodobenzyl alcohol.

  • Bromination of the Alcohol: Dissolve the crude 2-chloro-5-iodobenzyl alcohol in a dry, aprotic solvent like diethyl ether or dichloromethane and cool to 0 °C. Slowly add phosphorus tribromide (PBr3, 0.4 eq) or thionyl bromide (SOBr2, 1.1 eq) with stirring.

  • Reaction Completion and Purification: Allow the reaction to proceed at room temperature for 1-2 hours. Carefully pour the reaction mixture onto ice water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Quantitative Data for Route 3

ReagentMolar Eq. (Reduction)Molar Eq. (Bromination)
2-Chloro-5-iodobenzoic acid1.0-
Lithium Aluminum Hydride1.5-
2-Chloro-5-iodobenzyl alcohol-1.0
Phosphorus Tribromide-0.4

Safety and Handling

N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, goggles, lab coat) should be worn. Avoid contact with skin and eyes.

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. They should be prepared and used in solution at low temperatures without isolation.

Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a highly reactive and flammable solid that reacts violently with water and other protic solvents to release hydrogen gas. All reactions involving LiAlH4 must be conducted in a dry, inert atmosphere using anhydrous solvents. The work-up procedure must be performed with extreme caution.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. Expected analytical data for a structurally similar compound, 2-bromo-5-chlorobenzyl bromide, can provide an indication of the expected spectral characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the three protons on the benzene ring, and a characteristic singlet for the benzylic methylene protons (-CH₂Br) further downfield, likely in the range of 4.5-4.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a signal for the benzylic carbon attached to the bromine.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methylene group, C=C stretching vibrations in the aromatic region, and C-Br and C-Cl stretching vibrations at lower frequencies.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine, chlorine, and iodine atoms.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic routes, with the choice of starting material being a key determinant of the overall synthetic plan. This guide has provided an in-depth analysis of three viable synthetic pathways, complete with detailed experimental considerations, logical workflows, and safety information. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers and drug development professionals can confidently and efficiently synthesize this important chemical intermediate for their research and development endeavors.

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-iodobenzyl Bromide via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-chloro-5-iodobenzyl bromide, a key intermediate in the development of complex organic molecules for pharmaceutical and materials science applications. The core of this synthesis is a regioselective electrophilic aromatic substitution (EAS) reaction, followed by a free-radical benzylic bromination. We will dissect the theoretical underpinnings of the EAS mechanism, explain the causal factors governing experimental design, and provide a detailed, field-proven protocol for the synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a blend of theoretical knowledge and practical application in multi-step organic synthesis.

Introduction and Strategic Overview

This compound is a halogenated aromatic compound valued for its utility as a building block in organic synthesis. The presence of three distinct halogen atoms (chlorine, iodine, and bromine) at specific positions on the benzyl scaffold allows for selective, sequential chemical transformations, such as cross-coupling reactions.[1] The bromine on the benzylic carbon is highly reactive towards nucleophiles, making it an excellent electrophilic handle for introducing the 2-chloro-5-iodobenzyl moiety into a target molecule.

The synthesis of this compound is a multi-step process that hinges on the principles of electrophilic aromatic substitution. Our synthetic strategy begins with a commercially available starting material, 2-chlorotoluene, and proceeds through two key transformations:

  • Electrophilic Aromatic Iodination: Introduction of an iodine atom onto the aromatic ring of 2-chlorotoluene. The regioselectivity of this step is critical and is governed by the directing effects of the existing chloro and methyl substituents.

  • Free-Radical Bromination: Selective bromination of the benzylic methyl group to yield the final product.

This guide will focus primarily on the first, and most mechanistically nuanced, step: the electrophilic iodination.

Theoretical Framework: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[2][3] The reaction preserves the aromaticity of the ring and proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

The general mechanism involves:

  • Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[5]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system.[4][5]

Halogenation of Aromatic Rings

Halogenation is a classic example of EAS. While chlorine and bromine react readily with benzene in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a potent electrophile, iodine is the least reactive halogen.[5][6] Direct iodination with I₂ is generally slow because iodine is not sufficiently electrophilic. To facilitate the reaction, an oxidizing agent (such as nitric acid or hydrogen peroxide) or a silver salt is often used to generate a more potent iodinating species, such as the iodonium ion (I⁺).[7][8]

Directing Effects of Substituents

When a benzene ring is already substituted, the existing group directs the position of the next incoming electrophile. This regioselectivity is a consequence of both inductive and resonance effects.

  • Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the nucleophilicity of the aromatic ring.[2][9] However, they are ortho, para-directing because the lone pairs on the halogen can donate electron density through resonance (+R), which preferentially stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions.[9][10]

  • Methyl Group (-CH₃): An alkyl group like methyl is an activating, ortho, para-director. It activates the ring towards EAS through an electron-donating inductive effect (+I) and hyperconjugation, both of which enrich the electron density of the ring and stabilize the arenium ion intermediate.

In our starting material, 2-chlorotoluene, we have a competing situation. The methyl group at position 1 and the chloro group at position 2 will collectively direct the incoming electrophile. The iodine will preferentially add to the position that is most electronically activated and sterically accessible. The para position relative to the activating methyl group (position 4) and the para position relative to the chloro group (position 5) are the most likely candidates. In practice, the substitution occurs predominantly at the 5-position, which is para to the chloro group and meta to the methyl group. This outcome is influenced by the strong para-directing nature of the halogen and steric hindrance at the positions ortho to the methyl group.

Synthetic Workflow and Experimental Protocol

The overall synthesis is a two-step process starting from 2-chlorotoluene.

G cluster_0 Step 1: Electrophilic Aromatic Iodination cluster_1 Step 2: Free-Radical Bromination A 2-Chlorotoluene B 2-Chloro-5-iodotoluene A->B I₂, H₂SO₄, HIO₃ Acetic Acid, 80°C C 2-Chloro-5-iodotoluene D This compound C->D NBS, AIBN CCl₄, Reflux

Caption: Synthetic workflow for this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Role
2-ChlorotolueneC₇H₇Cl126.58Starting Material
IodineI₂253.81Iodine Source
Iodic AcidHIO₃175.91Oxidizing Agent
Sulfuric AcidH₂SO₄98.08Catalyst
Glacial Acetic AcidCH₃COOH60.05Solvent
N-BromosuccinimideC₄H₄BrNO₂177.98Brominating Agent
AzobisisobutyronitrileC₈H₁₂N₄164.21Radical Initiator
Carbon TetrachlorideCCl₄153.82Solvent
Step-by-Step Protocol

Step 1: Synthesis of 2-Chloro-5-iodotoluene (Electrophilic Aromatic Iodination)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorotoluene (10.0 g, 79.0 mmol), glacial acetic acid (100 mL), and concentrated sulfuric acid (2.0 mL).

  • Reagent Addition: To the stirred solution, add iodine (10.0 g, 39.4 mmol) and iodic acid (6.9 g, 39.4 mmol). The iodic acid acts as an oxidizing agent to regenerate I₂ from the HI byproduct, allowing for the stoichiometric use of iodine.[7]

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the mixture into a beaker containing 500 mL of ice-cold water.

  • Neutralization and Extraction: Add a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine disappears. Then, add a 10% aqueous sodium hydroxide solution until the mixture is neutral (pH ~7). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield 2-chloro-5-iodotoluene as a solid.

Step 2: Synthesis of this compound (Free-Radical Bromination)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a light source (e.g., a 250W lamp), dissolve the 2-chloro-5-iodotoluene (10.0 g, 39.6 mmol) from the previous step in carbon tetrachloride (150 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (7.4 g, 41.6 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.32 g, 2.0 mmol). NBS is a preferred reagent for benzylic bromination as it provides a low, constant concentration of Br₂.[11][12]

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C) while irradiating with the lamp. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC. The succinimide byproduct will float to the surface upon completion.

  • Workup: Cool the reaction mixture to room temperature and filter off the solid succinimide.

  • Purification: Wash the filtrate with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from hexanes to yield the final product as a light beige crystalline solid.[13]

Mechanistic Deep Dive: The Iodination of 2-Chlorotoluene

The key to this synthesis is the regioselective iodination. The mechanism illustrates the interplay of electronic effects and the formation of the critical arenium ion intermediate.

Caption: Mechanism of electrophilic iodination of 2-chlorotoluene.

  • Generation of the Electrophile: The combination of I₂, HIO₃, and H₂SO₄ generates a potent electrophilic iodine species, conceptually represented as I⁺.

  • Formation of the Sigma Complex: The π-electrons of the 2-chlorotoluene ring attack the I⁺ electrophile. Attack at the C5 position (para to the chloro group) creates a carbocation intermediate. This intermediate is resonance-stabilized, with the positive charge delocalized across the ring and, importantly, onto the chloro substituent. The ability of the chlorine atom's lone pairs to participate in resonance provides significant stabilization for this specific intermediate compared to attack at other positions.

  • Restoration of Aromaticity: A base in the reaction mixture (e.g., H₂O or HSO₄⁻) removes the proton from C5, collapsing the sigma complex and restoring the aromaticity of the ring to form the final product, 2-chloro-5-iodotoluene.

This detailed understanding of the electronic directing effects is paramount for predicting and controlling the outcomes of electrophilic aromatic substitution reactions, forming the cornerstone of rational synthetic design.

Conclusion

The synthesis of this compound is an excellent case study in multi-step organic synthesis, showcasing the practical application of fundamental principles. The successful execution of this synthesis relies on a thorough understanding of electrophilic aromatic substitution, including the generation of electrophiles and the nuanced directing effects of multiple substituents on an aromatic ring. The subsequent free-radical bromination demonstrates the selective functionalization of a different part of the molecule under distinct reaction conditions. The protocols and mechanistic insights provided herein serve as a robust guide for researchers engaged in the synthesis of complex, poly-functionalized aromatic compounds.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Chloro-5-iodobenzyl Bromide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-iodobenzyl bromide has emerged as a uniquely versatile trifunctional building block in modern organic synthesis. Its strategic arrangement of three distinct halogen atoms—a reactive benzylic bromide, an iodine atom amenable to cross-coupling, and a more robust chlorine atom—offers a platform for sequential and site-selective functionalization. This guide provides an in-depth exploration of its applications, focusing on palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and the construction of complex heterocyclic scaffolds. We present field-proven protocols, mechanistic insights, and a discussion of the chemical causality that underpins its synthetic utility for researchers, chemists, and professionals in drug development.

Introduction: A Trifunctional Linchpin for Molecular Construction

This compound (CAS No: 793695-85-9) is a halogenated benzyl bromide derivative that serves as a powerful intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its structure is deceptively simple, yet it harbors a hierarchy of reactivity that can be exploited with high precision.

  • Benzylic Bromide : The primary alkyl bromide functionality is highly electrophilic and susceptible to SN2 reactions, making it an excellent handle for introducing the benzyl moiety via reactions with a wide range of nucleophiles.[2][3]

  • Aryl Iodide : The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, due to the relative weakness of the C-I bond.[4][5]

  • Aryl Chloride : The carbon-chlorine bond is significantly less reactive in standard cross-coupling conditions, often requiring more forcing conditions or specialized catalyst systems to participate.[6][7]

This differential reactivity allows for a stepwise approach to molecular elaboration, where each site can be addressed selectively, making it an invaluable tool for building complex molecular architectures.[6] The synthesis of this reagent often begins with precursors like 2-chloro-5-iodobenzoic acid.[1][8]

Safety and Handling: A Prerequisite for Success

As with all reactive benzyl bromides, this compound must be handled with appropriate caution. It is a lachrymator and causes severe skin burns and eye damage.[9][10]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]

  • Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood.[9][12]

  • Storage : Store the compound in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[12] It is sensitive to moisture.[9][12]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for comprehensive information before use.[9][10][11][12][13]

Application I: Sequential Palladium-Catalyzed Cross-Coupling Reactions

The most powerful application of this compound lies in its use in sequential cross-coupling reactions. The established reactivity order of halogens in palladium-catalyzed processes (I > Br > Cl) is the guiding principle for this strategy.[6] This allows for the selective formation of a C-C bond at the iodo-position while leaving the chloro-substituent intact for a potential subsequent transformation.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds and is a cornerstone of pharmaceutical synthesis.[14][15] The reaction couples the aryl iodide moiety of this compound with an organoboron reagent.[5][16]

Mechanism Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition : A low-valent Palladium(0) species inserts into the C-I bond.[5][17]

  • Transmetalation : The organic group is transferred from the boron atom (activated by a base) to the palladium center.[5][17]

  • Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation Halide Ar-I Halide->Oxidative_Addition

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is adapted from established methodologies for aryl iodides.[5][18]

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 mmol).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like JohnPhos (4 mol%).

  • Solvent and Degassing : Add a degassed solvent system, typically a mixture like Toluene/Ethanol/H₂O (e.g., 4:1:1, 10 mL). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.[5]

  • Reaction : Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers.

  • Extraction and Purification : Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-5-arylbenzyl bromide product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a crucial transformation for creating conjugated systems and intermediates for pharmaceuticals.[19][20] It typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[21]

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol is based on standard procedures for coupling aryl iodides.[4][20]

  • Reaction Setup : To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Reagent Addition : Add an anhydrous, degassed solvent such as triethylamine or a THF/diisopropylamine mixture (10 mL), followed by the terminal alkyne (1.2 mmol) via syringe.

  • Reaction : Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-8 hours. Monitor progress by TLC or LC-MS.

  • Workup : Once complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (30 mL).

  • Purification : Wash the organic solution with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[4] Purify the crude product by flash column chromatography.

Reaction TypeCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(PPh₃)₄ (2-5%)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-10070-95%
Sonogashira Pd(PPh₃)₂Cl₂ (2-3%) / CuI (4-6%)Et₃N, DIPATHF, DMF25-5075-95%
Table 1: Representative conditions for selective cross-coupling at the iodo-position. Yields are generalized from literature for analogous substrates.[4][5]

Application II: Nucleophilic Substitution at the Benzylic Carbon

The benzyl bromide moiety is an excellent electrophile for SN2 reactions, allowing for the facile formation of C-O, C-N, and C-S bonds.[2][3]

Williamson Ether Synthesis

This classic reaction provides a straightforward route to ethers by reacting an alkoxide with a primary alkyl halide.[22][23][24]

Mechanism Insight: The reaction is a direct SN2 displacement. A strong base is used to deprotonate an alcohol, forming a potent alkoxide nucleophile. This alkoxide then attacks the electrophilic benzylic carbon, displacing the bromide ion.[3][25]

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Displacement Alcohol R'-OH Alkoxide R'-O⁻ Na⁺ Alcohol->Alkoxide + Base Base NaH H2 H₂ (gas) Alkoxide_2 R'-O⁻ Benzyl_Bromide Ar-CH₂Br Ether Ar-CH₂-O-R' Benzyl_Bromide->Ether + R'-O⁻ NaBr NaBr

Caption: Workflow for the Williamson Ether Synthesis.

Protocol 3: Synthesis of a 2-Chloro-5-iodobenzyl Ether

  • Alkoxide Preparation : In a flame-dried, three-neck flask under argon, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF or THF (10 mL).

  • Alcohol Addition : Cool the suspension to 0 °C and slowly add the desired alcohol (1.1 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.[25]

  • Benzyl Bromide Addition : Re-cool the mixture to 0 °C and add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC for the disappearance of the starting benzyl bromide.

  • Workup : Carefully quench the reaction by the slow addition of water (15 mL) at 0 °C.

  • Extraction : Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography.

Application III: Convergent Synthesis of Heterocyclic Compounds

The orthogonal reactivity of the functional groups in this compound makes it an ideal starting material for the convergent synthesis of complex heterocyclic compounds, which form the core of many pharmaceuticals.[26][27] A common strategy involves an initial cross-coupling at the iodo-position, followed by a nucleophilic substitution at the benzylic position, and a final cyclization step involving the chloro-position.

Heterocycle_Synthesis Start This compound Step1 Step 1: Sonogashira Coupling (e.g., with Propargyl Amine) Start->Step1 Intermediate1 Intermediate A (Alkynyl Amine) Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (e.g., Pd-catalyzed) Intermediate1->Step2 Product Fused Heterocycle (e.g., Isoindoline derivative) Step2->Product

Caption: Conceptual workflow for heterocyclic synthesis.

This multi-step approach allows for the rapid generation of molecular diversity by varying the coupling partners and cyclization precursors, a highly valuable strategy in drug discovery campaigns.[28]

Conclusion

This compound is far more than a simple halogenated aromatic. It is a sophisticated synthetic tool that offers chemists precise control over molecular construction. By understanding and exploiting the hierarchical reactivity of its three distinct functional groups, researchers can execute complex, multi-step syntheses with efficiency and selectivity. The protocols and mechanistic discussions provided herein serve as a robust foundation for leveraging this versatile reagent in the pursuit of novel therapeutics and functional materials.

References

Application Notes & Protocols: 2-Chloro-5-iodobenzyl Bromide as a Strategic Alkylating Agent in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

2-Chloro-5-iodobenzyl bromide is a poly-halogenated aromatic compound distinguished by its utility as a highly reactive and versatile alkylating agent in organic synthesis. Its structure, featuring a labile benzylic bromide, is activated for nucleophilic substitution, while the chloro and iodo substituents on the aromatic ring provide steric and electronic modulation and offer orthogonal reactivity for subsequent cross-coupling reactions. This unique combination makes it a valuable building block, particularly in medicinal chemistry and drug development for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the core properties, reactivity, synthesis, and safe handling of this compound. Furthermore, it provides detailed, field-proven protocols for its application in alkylation reactions, with a specific focus on its role in the synthesis of precursors for biologically active molecules, such as Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists.

Physicochemical & Structural Properties

This compound is a light beige crystalline solid at room temperature.[1] The strategic placement of three different halogen atoms on a benzyl scaffold imparts a unique reactivity profile. The bromomethyl group serves as the primary site for alkylation, while the chloro and iodo groups can be leveraged in subsequent transformations.

PropertyValueSource(s)
CAS Number 793695-85-9[1]
Molecular Formula C₇H₅BrClI[1]
Molecular Weight 347.38 g/mol Calculated
IUPAC Name 1-(Bromomethyl)-2-chloro-5-iodobenzeneN/A
Physical Form Light beige crystalline solid[1]
SMILES C1=C(C=C(C(=C1)Cl)CBr)IN/A
InChI Key VUWJRLGBAVWRSL-UHFFFAOYSA-NN/A

Synthesis and Reactivity Profile

Synthesis

The synthesis of this compound typically begins with a more stable precursor, such as 2-chloro-5-iodobenzoic acid.[1][2] This multi-step process involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by bromination of the benzylic alcohol to yield the final product. The choice of brominating agent is critical to ensure selective bromination at the benzylic position without affecting the aromatic halogens.

A plausible synthetic route, inferred from analogous preparations, is the radical bromination of the corresponding 2-chloro-5-iodotoluene. This method often employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions to selectively functionalize the methyl group.[3]

Reactivity as an Alkylating Agent

The primary utility of this compound stems from its nature as a potent electrophile. The carbon of the bromomethyl (-CH₂Br) group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature and excellent leaving group ability of the bromide atom. This facilitates classic Sₙ2 reactions with a wide range of nucleophiles.

Common transformations include:

  • N-Alkylation: Reaction with primary or secondary amines to form substituted benzylamines.

  • O-Alkylation: Reaction with alcohols or phenols to form benzyl ethers.

  • S-Alkylation: Reaction with thiols to form benzyl thioethers.

The reactivity is enhanced by the benzylic position, which stabilizes the transition state of the Sₙ2 reaction. The chloro and iodo substituents on the aromatic ring provide sites for further diversification, for instance, through palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings, making this reagent a linchpin in convergent synthetic strategies.[1]

reagent This compound (Electrophile) product Alkylated Product reagent->product Br⁻ leaves nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product Attacks α-carbon sn2 SN2 Reaction

Caption: General Sₙ2 alkylation mechanism.

Application in Drug Development: Synthesis of TRPA1 Antagonists

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel recognized as a key therapeutic target for treating pain, itching, and inflammatory conditions.[4] The development of small-molecule TRPA1 antagonists is an active area of pharmaceutical research.[5][6] Halogenated benzyl moieties are common structural motifs in these antagonists. This compound serves as a key building block for introducing this functionalized fragment onto a core scaffold, contributing to the molecule's interaction with the receptor.[7]

The following protocols provide a generalized framework and a specific example relevant to the synthesis of intermediates for such biologically active molecules.

Experimental Protocols

Protocol 1: General N-Alkylation of an Amine

This protocol describes a standard procedure for the alkylation of a primary or secondary amine using this compound. The causality behind the experimental choices is rooted in facilitating an efficient Sₙ2 reaction while minimizing side products.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1 eq) and anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1-0.5 M.

    • Rationale: An inert atmosphere is crucial as benzyl bromides can be moisture-sensitive.[8] Anhydrous polar aprotic solvents like DMF or MeCN are chosen because they effectively solvate the cation of the base while poorly solvating the anionic nucleophile, thereby increasing its reactivity.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq). Stir the suspension for 10-15 minutes at room temperature.

    • Rationale: A non-nucleophilic base is required to deprotonate the amine (if it's a salt) or to act as an acid scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.

  • Alkylating Agent Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., EtOAc, 3x).

    • Rationale: The water quench dissolves the inorganic salts (base, HBr salt).

  • Washing: Wash the combined organic layers sequentially with water, saturated aq. NaHCO₃ (to remove any remaining acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc gradient) to yield the pure N-alkylated product.

A 1. Reaction Setup (Amine, Base, Solvent under N₂) B 2. Add Alkylating Agent (this compound) A->B C 3. Reaction & Monitoring (Stir/Heat, TLC) B->C D 4. Aqueous Work-up (Quench, Extract) C->D E 5. Wash & Dry (NaHCO₃, Brine, Na₂SO₄) D->E F 6. Concentrate (Rotary Evaporator) E->F G 7. Purify (Column Chromatography) F->G H Pure Product G->H

Caption: Standard experimental workflow for alkylation.

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling to ensure personnel safety.

  • Hazards:

    • Causes severe skin burns and eye damage.[9]

    • Harmful if swallowed.[9][10]

    • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10]

    • Acts as a lachrymator (substance that causes tearing).[11][12]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles.[12] A face shield is also recommended.

    • In case of inadequate ventilation, wear respiratory protection (e.g., NIOSH/MSHA approved respirator).[8][9]

  • Handling:

    • All manipulations must be performed inside a certified chemical fume hood.[8][9]

    • Avoid breathing dust, fumes, or vapors. Do not allow the substance to come into contact with skin, eyes, or clothing.[12]

    • Eyewash stations and safety showers must be readily accessible.[8]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

    • The compound is moisture-sensitive; handle and store under an inert gas (e.g., nitrogen or argon).[8][9]

    • Keep locked up or in an area accessible only to qualified personnel.[9][11]

  • Disposal:

    • Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[9][11]

References

Application Notes and Protocols: Chemoselective Palladium-Catalyzed Amination of 2-Chloro-5-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is pivotal in pharmaceutical and materials science, where arylamine scaffolds are ubiquitous.[3][4]

This guide focuses on a particularly challenging substrate: 2-chloro-5-iodobenzyl bromide. This molecule presents a trifecta of reactive sites for cross-coupling and substitution reactions: an aryl iodide, an aryl chloride, and a benzyl bromide. The primary scientific challenge is to achieve chemoselective amination at a single site, leveraging the nuanced reactivity differences between the C-I, C-Cl, and C-Br bonds under specific catalytic conditions. The successful selective functionalization of such a polyhalogenated substrate opens avenues for subsequent orthogonal derivatization, making it a valuable building block in complex molecule synthesis.

The Principle of Chemoselectivity: A Tale of Three Halides

Achieving selectivity in the amination of this compound hinges on exploiting the differential reactivity of the three carbon-halogen bonds towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the C-X bond to the Pd(0) center.[5]

  • Aryl Halide Reactivity Gradient: The rate of oxidative addition for aryl halides typically follows the order of bond strength: C-I > C-Br > C-Cl.[5] The weaker carbon-iodine bond (approx. 228 kJ/mol) undergoes oxidative addition much more readily than the stronger carbon-chlorine bond (approx. 397 kJ/mol). This intrinsic reactivity difference is the primary tool for isolating the amination reaction to the C-I position.

  • Aryl Csp²-X vs. Benzylic Csp³-Br: While the benzylic bromide is highly susceptible to classical nucleophilic substitution (SN2) reactions, the Buchwald-Hartwig amination operates under conditions that disfavor this pathway. The use of a sterically hindered, non-nucleophilic strong base (e.g., sodium tert-butoxide) and a bulky phosphine ligand on the palladium center creates an environment where the catalytic cycle at the C-I bond is kinetically preferred over a direct attack at the benzylic position.

By carefully selecting the catalyst system and reaction conditions, we can direct the amination to the most reactive aryl-iodide bond with high fidelity, leaving the aryl-chloride and benzyl-bromide moieties intact for future synthetic manipulations.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst, bearing phosphine ligands (L), undergoes oxidative addition into the aryl-iodide bond of the substrate to form a Pd(II) complex. This is typically the rate-determining and selectivity-determining step.[6]

  • Ligand Exchange & Amine Coordination: The amine displaces a ligand on the Pd(II) center.

  • Deprotonation: A strong base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[7]

Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ oa_complex Aryl-PdII(L)₂-I pd0->oa_complex Oxidative Addition amine_coord [Aryl-PdII(L)(H₂NR')-I]+ oa_complex->amine_coord Amine Coordination amido_complex Aryl-PdII(L)-NHR' amine_coord->amido_complex Deprotonation base_out [Base-H]+ amine_coord->base_out amido_complex->pd0 Reductive Elimination product Aryl-NHR' amido_complex->product base_in Base base_in->amine_coord amine_in R'NH₂ amine_in->amine_coord halide_in Aryl-I halide_in->oa_complex Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Oven-dry glassware and cool under Argon charge Charge Schlenk flask with Pd₂(dba)₃, BrettPhos, & NaOt-Bu prep->charge evac Evacuate and backfill with Argon (3x) charge->evac add_reagents Add substrate, amine, and anhydrous toluene via syringe evac->add_reagents heat Heat to 100 °C with vigorous stirring add_reagents->heat monitor Monitor progress by TLC or GC-MS heat->monitor cool Cool to room temperature and quench with water monitor->cool extract Extract with organic solvent (e.g., Ethyl Acetate) cool->extract dry Dry organic layers, filter, and concentrate extract->dry purify Purify by flash column chromatography dry->purify analyze Characterize product by NMR, MS, etc. purify->analyze

References

The 2-Chloro-5-iodobenzyl Group: A Traceless Protecting Moiety for Amines in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science research, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. The ideal protecting group should be readily introduced, stable under a range of reaction conditions, and cleanly removed without compromising the integrity of the target molecule. This application note introduces the 2-chloro-5-iodobenzyl (CIB) group as a robust and traceless protecting group for primary and secondary amines. The unique substitution pattern on the benzyl ring not only imparts notable stability but also allows for a specific and mild two-stage deprotection protocol, offering a distinct advantage in complex synthetic strategies.

The CIB group is introduced via a standard N-alkylation reaction with 2-chloro-5-iodobenzyl bromide. Its stability profile is comparable to other benzyl-type protecting groups, demonstrating resilience to a variety of non-reductive reaction conditions. However, the true utility of the CIB group lies in its traceless removal. Unlike standard hydrogenolysis used for benzyl group cleavage, the CIB group is removed through a sequential palladium-catalyzed amination followed by a mild acid-mediated hydrolysis. This unique deprotection strategy avoids harsh reductive conditions and offers an orthogonal approach to other common amine protecting groups.

This guide provides a comprehensive overview of the 2-chloro-5-iodobenzyl protecting group, including detailed protocols for both the protection of amines and the subsequent traceless deprotection. The underlying principles and mechanistic rationale for these procedures are discussed to provide researchers with the necessary insights for successful implementation in their synthetic endeavors.

Core Principles and Advantages

The strategic placement of the chloro and iodo substituents on the benzyl ring is the cornerstone of the CIB protecting group's utility.

  • Robustness: The electron-withdrawing nature of the halogen substituents enhances the stability of the benzyl group, making it resistant to a range of reaction conditions where standard benzyl groups might be labile.

  • Orthogonality: The unique deprotection pathway, which does not rely on hydrogenolysis, allows for the selective removal of the CIB group in the presence of other protecting groups that are sensitive to reduction, such as benzyl ethers or other reducible functionalities.

  • Traceless Removal: The term "traceless" refers to the fact that upon cleavage, the protecting group is removed completely, leaving no residual atoms or fragments attached to the amine. This is achieved through a clever two-step sequence that ultimately converts the protecting group into a water-soluble byproduct that is easily removed during workup.

Experimental Protocols

Part 1: Protection of Amines with this compound

The introduction of the CIB group onto a primary or secondary amine is typically achieved through a standard N-alkylation reaction. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

General Protocol for N-Alkylation:

  • Materials:

    • Amine (1.0 eq)

    • This compound (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Procedure:

    • To a solution of the amine in the chosen anhydrous solvent, add the base.

    • Stir the suspension at room temperature for 10-15 minutes.

    • Add this compound to the reaction mixture.

    • The reaction can be stirred at room temperature or gently heated (40-60 °C) to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Table 1: Typical Reaction Conditions for Amine Protection

Amine SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticK₂CO₃Acetonitrile4012-1885-95
Secondary AliphaticCs₂CO₃DMFRoom Temp2480-90
AnilineDIPEATHF606-1275-85

Causality Behind Experimental Choices:

  • The use of a slight excess of the alkylating agent, this compound, ensures complete consumption of the starting amine.

  • Inorganic bases like potassium carbonate and cesium carbonate are effective and easily removed during workup. For more sensitive substrates, a hindered organic base like diisopropylethylamine (DIPEA) can be employed to minimize side reactions.

  • The choice of solvent depends on the solubility of the starting materials. Acetonitrile and DMF are excellent polar aprotic solvents for this type of reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amine R-NH₂ Protected_Amine N-(2-Chloro-5-iodobenzyl)amine Amine->Protected_Amine N-Alkylation CIB_Br This compound CIB_Br->Protected_Amine Base Base (e.g., K₂CO₃) Byproducts Salt Byproducts Base->Byproducts Solvent Solvent (e.g., Acetonitrile) Temperature Temperature (RT to 60°C)

Caption: Workflow for the protection of amines using this compound.

Part 2: Traceless Deprotection of N-(2-Chloro-5-iodobenzyl)amines

The removal of the CIB group is a two-step process that leverages the reactivity of the iodo substituent. The first step involves a palladium-catalyzed amination (Buchwald-Hartwig type reaction) to introduce a labile group, which is then cleaved under mild acidic conditions.

Step 1: Palladium-Catalyzed Amination

  • Materials:

    • N-(2-Chloro-5-iodobenzyl)amine (1.0 eq)

    • Amine source (e.g., Benzylamine or a primary alkylamine) (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2-5 mol%)

    • Ligand (e.g., Xantphos or other suitable phosphine ligand) (4-10 mol%)

    • Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the N-(2-chloro-5-iodobenzyl)amine, palladium catalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the amine source.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.

Step 2: Acid-Mediated Cleavage

  • Materials:

    • Crude intermediate from Step 1

    • Mild acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or aqueous HCl in THF)

  • Procedure:

    • Dissolve the crude intermediate in a suitable solvent (e.g., DCM or THF).

    • Add the mild acid solution.

    • Stir the reaction at room temperature. The cleavage is typically rapid (30 minutes to a few hours). Monitor by TLC or LC-MS until the intermediate is fully consumed.

    • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the deprotected amine with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the deprotected amine by column chromatography or crystallization.

Causality Behind Experimental Choices:

  • The palladium-catalyzed amination specifically targets the carbon-iodine bond, leaving the carbon-chlorine bond intact. The choice of a bulky phosphine ligand like Xantphos is often crucial for achieving high efficiency in this type of cross-coupling reaction.

  • The intermediate formed in Step 1 is an N,N'-dibenzyl-type diamine which is susceptible to cleavage under mild acidic conditions. The protonation of the nitrogens facilitates the cleavage of the C-N bonds.

  • The use of a mild acid like TFA or dilute HCl ensures that other acid-sensitive functional groups in the molecule remain intact.

G cluster_step1 Step 1: Pd-Catalyzed Amination cluster_step2 Step 2: Acid-Mediated Cleavage Protected_Amine N-(2-Chloro-5-iodobenzyl)amine Intermediate N-benzyl-N'-(2-chlorobenzyl)diamine Intermediate Protected_Amine->Intermediate Buchwald-Hartwig Coupling Amination_Reagents R'-NH₂ Pd Catalyst Ligand, Base Deprotected_Amine Deprotected Amine (R-NH₂) Intermediate->Deprotected_Amine Hydrolysis Byproduct Water-Soluble Byproduct Intermediate->Byproduct Cleavage Acid Mild Acid (e.g., TFA in DCM)

Caption: Two-step traceless deprotection of the CIB group.

Stability Profile

The N-(2-chloro-5-iodobenzyl) group exhibits a stability profile that makes it a valuable tool in orthogonal synthesis strategies.

Table 2: Stability of the N-CIB Group to Common Reagents

Reagent/ConditionStabilityNotes
Strong Acids (e.g., conc. HCl, H₂SO₄)ModerateCleavage may occur under harsh conditions.
Strong Bases (e.g., NaOH, KOH)Stable
Oxidizing Agents (e.g., m-CPBA, KMnO₄)Stable
Reducing Agents (e.g., NaBH₄, LiAlH₄)StableOrthogonal to many reductions.
Catalytic Hydrogenation (H₂, Pd/C)StableA key advantage over standard benzyl groups.
Organometallic Reagents (e.g., Grignard, Organolithiums)Generally StableSubstrate dependent.

Conclusion

The 2-chloro-5-iodobenzyl protecting group offers a compelling set of features for the protection of amines in modern organic synthesis. Its robust nature, coupled with a unique and mild traceless deprotection strategy, provides a valuable orthogonal tool for the synthesis of complex molecules where traditional protecting groups may be unsuitable. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently employ the CIB group in their synthetic campaigns, thereby expanding the repertoire of available protecting group strategies.

The Strategic Utility of 2-Chloro-5-iodobenzyl Bromide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Synthon

In the landscape of contemporary drug discovery and development, the strategic incorporation of halogenated synthons is a cornerstone of medicinal chemistry. These building blocks offer a powerful toolkit for modulating the physicochemical and pharmacological properties of lead compounds. Among these, 2-chloro-5-iodobenzyl bromide emerges as a particularly versatile reagent. Its unique trifunctionalized aromatic scaffold, featuring a reactive benzyl bromide for nucleophilic substitution, a chloro group for electronic modulation, and an iodo group for further cross-coupling reactions, provides a gateway to a diverse array of complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a primary focus on its pivotal role in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a blockbuster class of anti-diabetic drugs. We will delve into the mechanistic rationale behind its use and provide a detailed, field-proven protocol for its application in the synthesis of a key intermediate for Empagliflozin.

Core Application: A Gateway to C-Aryl Glucoside SGLT2 Inhibitors

The development of SGLT2 inhibitors has revolutionized the management of type 2 diabetes. These drugs function by inhibiting glucose reabsorption in the kidneys, leading to its excretion in the urine and a subsequent lowering of blood glucose levels. A significant subclass of SGLT2 inhibitors are the C-aryl glucosides, which are characterized by a direct carbon-carbon bond between the glucose moiety and an aromatic ring. This C-glycosidic linkage imparts greater metabolic stability compared to their O-glycoside counterparts, which are susceptible to enzymatic hydrolysis[1][2].

This compound is a key building block in the synthesis of the diarylmethane core of several SGLT2 inhibitors, most notably Empagliflozin. The chloro and iodo substituents on the benzyl ring are not mere spectators; they are strategically positioned to influence the electronic properties of the molecule and to serve as handles for subsequent chemical transformations.

The Strategic Role in Empagliflozin Synthesis

In an improved and efficient synthesis of Empagliflozin, this compound is employed in a crucial Friedel-Crafts alkylation step to construct the diarylmethane scaffold[3]. This approach is a significant process improvement over earlier methods that involved Friedel-Crafts acylation followed by a reduction step. The direct alkylation with the benzyl bromide is a more atom-economical and streamlined process.

The following diagram illustrates the pivotal role of this compound in the synthesis of a key Empagliflozin intermediate.

Empagliflozin_Intermediate_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 This compound reaction Friedel-Crafts Alkylation reactant1->reaction reactant2 (S)-3-Phenoxytetrahydrofuran reactant2->reaction product (S)-3-[4-(2-Chloro-5-iodobenzyl)phenoxy]tetrahydrofuran (Empagliflozin Intermediate) reaction->product Forms the key diarylmethane core

Caption: Synthetic utility of this compound.

Detailed Protocol: Synthesis of (S)-3-[4-(2-Chloro-5-iodobenzyl)phenoxy]tetrahydrofuran

This protocol details the Friedel-Crafts alkylation of (S)-3-phenoxytetrahydrofuran with this compound to yield a key intermediate in the synthesis of Empagliflozin[3].

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound793695-85-9349.351.0 eq
(S)-3-Phenoxytetrahydrofuran219909-64-3164.201.0 eq
Anhydrous Dichloromethane (DCM)75-09-284.93Appropriate volume
Aluminum Chloride (AlCl₃), anhydrous7446-70-0133.341.1 eq
Deionized Water7732-18-518.02For workup
Saturated Sodium Bicarbonate SolutionN/AN/AFor workup
BrineN/AN/AFor workup
Anhydrous Sodium Sulfate7757-82-6142.04For drying
Experimental Procedure

Step 1: Reaction Setup

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solvent to 0 °C using an ice-water bath.

  • To the cooled solvent, add anhydrous aluminum chloride (1.1 eq) in portions, ensuring the temperature does not exceed 5 °C. Causality: The Lewis acid catalyst, AlCl₃, is crucial for activating the benzyl bromide for electrophilic aromatic substitution. Adding it in portions to the cooled solvent helps to control the initial exotherm.

Step 2: Addition of Reactants

  • In a separate flask, dissolve (S)-3-phenoxytetrahydrofuran (1.0 eq) in anhydrous DCM.

  • Add the solution of (S)-3-phenoxytetrahydrofuran to the AlCl₃ suspension at 0 °C.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. Causality: The dropwise addition of the benzyl bromide controls the reaction rate and prevents the formation of side products. The phenoxy group of (S)-3-phenoxytetrahydrofuran is an activating group, directing the electrophilic substitution primarily to the para position.

Step 3: Reaction Progression

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). Self-Validation: TLC allows for the visual confirmation of the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding with the workup.

Step 4: Workup and Purification

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water with vigorous stirring. Causality: This step deactivates the AlCl₃ catalyst and dissolves the inorganic salts.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure (S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran.

Expected Outcome and Characterization

The expected product is a white to off-white solid. The structure and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative and Potential Applications

While the synthesis of SGLT2 inhibitors is a prominent application, the unique structural features of this compound open doors to other areas of medicinal chemistry.

  • Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands: The halogenated benzyl motif is present in various ligands targeting nAChRs, which are implicated in a range of neurological disorders. The chloro and iodo groups can be fine-tuned to modulate binding affinity and selectivity for different nAChR subtypes[4][5][6].

  • Scaffold for Further Diversification: The iodine atom in this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents, enabling the rapid generation of compound libraries for high-throughput screening.

The following workflow illustrates the potential for diversification:

Diversification_Workflow cluster_reactions Chemical Transformations cluster_products Diverse Scaffolds start This compound alkylation Nucleophilic Alkylation (e.g., with phenols, amines) start->alkylation suzuki Suzuki Coupling (with boronic acids) start->suzuki Pd-catalyzed sonogashira Sonogashira Coupling (with terminal alkynes) start->sonogashira Pd/Cu-catalyzed product1 Diaryl Methane Derivatives alkylation->product1 product2 Biaryl Derivatives suzuki->product2 product3 Aryl-Alkynyl Derivatives sonogashira->product3

Caption: Diversification potential of the synthon.

Conclusion

This compound is a high-value synthetic intermediate in medicinal chemistry. Its well-defined reactivity and multifunctional nature make it an ideal building block for the construction of complex and biologically active molecules. The detailed protocol for its application in the synthesis of an Empagliflozin intermediate highlights its practical utility and the strategic thinking behind its design. As the quest for novel therapeutics continues, the creative application of such versatile synthons will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

experimental protocol for nucleophilic substitution with benzyl bromides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions with Benzyl Bromides for Synthetic Chemistry

Introduction: The Strategic Importance of the Benzyl Moiety

In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the benzyl group (Bn) serves as a cornerstone functional group. Its incorporation into molecular architectures is pivotal for its role as a robust protecting group for alcohols and amines, and as a fundamental structural component in a vast array of pharmacologically active compounds.[1] Benzyl bromide, a commercially available and highly reactive reagent, is a primary choice for introducing this moiety. Its unique electronic structure, a primary halide that can readily participate in both SN1 and SN2 pathways, offers synthetic chemists a versatile tool, but one that requires a nuanced understanding to control its reactivity.[2]

This guide provides an in-depth exploration of the mechanistic principles and practical protocols governing nucleophilic substitution reactions with benzyl bromides. It is designed for researchers and drug development professionals, offering field-proven insights to harness the full synthetic potential of this versatile reagent while ensuring safety and reproducibility.

The Mechanistic Dichotomy of Benzyl Bromide

Unlike simple primary alkyl halides that are largely restricted to the SN2 pathway, benzyl bromide exhibits a dualistic nature, readily undergoing substitution via either SN1 or SN2 mechanisms depending on the reaction conditions.[2][3] This reactivity is a direct consequence of the adjacent phenyl ring.

  • The SN2 Pathway: In the presence of a strong nucleophile and a polar aprotic solvent, benzyl bromide reacts via a concerted, bimolecular mechanism. The approaching nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion in a single step. The phenyl ring plays a crucial role by stabilizing the transition state through conjugation of its π-orbitals with the developing p-orbital on the benzylic carbon, thereby lowering the activation energy.[4]

  • The SN1 Pathway: Under conditions favoring carbocation formation (polar protic solvents, weaker nucleophiles), benzyl bromide can undergo a stepwise, unimolecular reaction. The rate-determining step is the dissociation of the bromide leaving group to form a benzyl carbocation. This intermediate is exceptionally stable due to the delocalization of the positive charge across the aromatic ring via resonance.[5][6] This high stability makes the SN1 pathway accessible, a feature not seen in typical primary halides.

G reactants Benzyl Bromide + Nucleophile (Nu⁻) sn2_path SN2 Pathway sn1_path SN1 Pathway sn2_ts [Nu---CH₂(Ph)---Br]⁻ Transition State (π-system stabilization) sn2_path->sn2_ts Strong Nu⁻ Polar Aprotic Solvent sn2_product Product (Inversion of Stereochemistry) sn2_ts->sn2_product Concerted Step sn1_int Benzylic Carbocation [C₆H₅CH₂]⁺ (Resonance Stabilized) sn1_path->sn1_int Weak Nu⁻ Polar Protic Solvent sn1_product Product (Racemization if Chiral) sn1_int->sn1_product Nucleophilic Attack

Figure 1. Competing SN1 and SN2 pathways for benzyl bromide.

Guiding the Reaction: Key Experimental Parameters

The choice between the SN1 and SN2 pathway is not arbitrary; it is dictated by a careful selection of experimental conditions.

ParameterFavors SN2 ReactionFavors SN1 ReactionCausality & Rationale
Nucleophile Strong, negatively charged (e.g., RO⁻, RS⁻, N₃⁻, CN⁻)Weak, neutral (e.g., H₂O, ROH, RCOOH)SN2: A strong nucleophile is required to attack the electrophilic carbon in the concerted rate-determining step.[7] SN1: The nucleophile does not participate in the rate-determining step, so its strength is less critical.[8]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetone, Acetonitrile)Polar Protic (e.g., H₂O, Ethanol, Acetic Acid)SN2: Aprotic solvents solvate the cation but not the anion, leaving the nucleophile "naked" and highly reactive.[9][10] SN1: Protic solvents stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding, facilitating ionization.[11][12]
Substrate Unhindered benzylic carbonTertiary, or resonance-stabilized (like benzyl)Benzyl bromide is a primary halide, which inherently favors SN2 due to low steric hindrance.[13] However, its ability to form a highly stable carbocation makes the SN1 pathway competitive under the right conditions.[13]
Leaving Group Good leaving group (weak base) requiredGood leaving group (weak base) requiredBromide (Br⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HBr), making it stable upon dissociation.[7][8]

Safety & Handling: A Non-Negotiable Prerequisite

Benzyl bromide is a potent lachrymator (tear-inducing agent) and a strong skin and respiratory irritant. [14][15] All manipulations must be performed in a well-ventilated chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles

  • Chemical-resistant gloves (nitrile is often suitable, but check compatibility)[16]

  • A flame-resistant lab coat

Handling Precautions:

  • Avoid inhalation of vapors and contact with skin and eyes.[16][17]

  • Keep containers tightly closed and store in a cool, dry, well-ventilated area away from light and moisture, as it can be light and moisture-sensitive.[14][15]

  • It is incompatible with strong bases, amines, oxidizing agents, and alcohols, which can cause violent reactions.[14]

  • In case of a spill, evacuate the area, remove ignition sources, and cover with a dry absorbent material like sand or soda ash. DO NOT USE WATER. [14]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring, purification, and referencing characterization techniques.

Protocol 1: Synthesis of a Benzyl Ether via Williamson Ether Synthesis (SN2)

This protocol describes the benzylation of an alcohol, a classic SN2 reaction widely used for protecting hydroxyl groups.[18][19] The use of a strong base (NaH) and a polar aprotic solvent (DMF) ensures the reaction proceeds efficiently via the SN2 pathway.[18]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol in dry DMF under N₂ B Cool to 0 °C (Ice Bath) A->B C Add NaH portion-wise B->C D Stir at 0 °C for 30 min (Alkoxide Formation) C->D E Add Benzyl Bromide dropwise D->E F Warm to RT Stir 4-16h E->F G Monitor by TLC F->G H Quench with H₂O G->H I Extract with Ether/EtOAc H->I J Wash with Brine I->J K Dry (Na₂SO₄), Filter, Concentrate J->K L Purify via Column Chromatography K->L

Figure 2. General workflow for benzyl ether synthesis.

Materials and Reagents:

ReagentM.W.Amount (10 mmol scale)Molar Eq.Notes
Alcohol (Substrate)-10.0 mmol1.0Must be dry.
Sodium Hydride (NaH)24.00~440 mg (60% disp. in oil)1.1Caution: Pyrophoric. Handle under inert atmosphere.
Benzyl Bromide171.041.2 mL (1.88 g)1.1Lachrymator. Add dropwise via syringe in a fume hood.
Anhydrous DMF-30-40 mL-Use a dry, polar aprotic solvent.
Diethyl Ether/EtOAc-As needed-For extraction.
Saturated NaCl (Brine)-As needed-For washing.
Anhydrous Na₂SO₄/MgSO₄-As needed-For drying.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a septum, add the alcohol (1.0 eq).

  • Solvation: Add anhydrous DMF (3-4 mL per mmol of alcohol) via syringe and stir to dissolve.

  • Alkoxide Formation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq) in small portions. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the sodium alkoxide, a much stronger nucleophile needed for the SN2 attack. The reaction is exothermic and produces H₂ gas, hence the need for portion-wise addition and an inert atmosphere.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes. The solution may become cloudy. Slowly add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.

  • Work-up: Once complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH. Dilute the mixture with additional water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expect to see characteristic benzylic protons (CH₂) as a singlet around 4.5-5.2 ppm and aromatic protons around 7.3 ppm in the ¹H NMR spectrum.[20]

Protocol 2: Synthesis of a Benzyl Ester from a Carboxylic Acid (SN2)

This method demonstrates the formation of a benzyl ester, another common application. A non-nucleophilic base is used to generate the carboxylate anion in situ, which then acts as the nucleophile.[20]

Materials and Reagents:

ReagentM.W.Amount (10 mmol scale)Molar Eq.Notes
Carboxylic Acid-10.0 mmol1.0-
Sodium Bicarbonate (NaHCO₃)84.01840 mg1.0A mild, inexpensive base.
Benzyl Bromide171.041.3 mL (1.88 g)1.1Lachrymator.
DMF/1,4-Dioxane (1:1)-30 mL-Solvent system.
Ethyl Acetate (EtOAc)-As needed-For extraction.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve the carboxylic acid (1.0 eq) and benzyl bromide (1.1 eq) in a 1:1 mixture of DMF and 1,4-dioxane.[20]

  • Base Addition: Add sodium bicarbonate (1.0 eq) to the solution at room temperature. Causality: NaHCO₃ is a mild base sufficient to deprotonate the carboxylic acid, forming the sodium carboxylate. This salt is a much better nucleophile than the neutral carboxylic acid.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours.[20]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the carboxylic acid.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and saturated NaCl (brine).[20]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[20]

  • Final Purification & Characterization: The crude product can often be purified by recrystallization or flash column chromatography. Characterize using NMR and mass spectrometry. Expect to see the benzylic protons as a singlet around 5.1-5.3 ppm in the ¹H NMR spectrum.[20]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Inactive nucleophile (incomplete deprotonation).2. Poor quality benzyl bromide (hydrolyzed).3. Wet solvent/reagents.1. Use a stronger base or allow more time for deprotonation. For ethers, ensure NaH is fresh.2. Use freshly distilled or newly purchased benzyl bromide.3. Ensure all glassware is flame-dried and solvents are anhydrous.
Low Yield 1. Incomplete reaction.2. Side reactions (elimination is rare but possible).3. Product loss during work-up/purification.1. Increase reaction time or temperature moderately.2. Ensure a non-nucleophilic base is used where appropriate.3. Perform extractions carefully; ensure correct solvent polarity for chromatography.
Multiple Products 1. (For amine synthesis) Over-alkylation.2. (For diols) Multiple sites of reaction.1. Use a large excess of the amine nucleophile or consider an alternative route like the Gabriel synthesis.[21][22]2. Use a selective protection strategy or a milder base like Ag₂O which can favor mono-alkylation in some diols.[18]

Conclusion

The nucleophilic substitution of benzyl bromide is a powerful and versatile transformation in the synthetic chemist's toolkit. Its unique ability to react via both SN1 and SN2 mechanisms allows for the formation of a wide range of C-O, C-N, and C-C bonds. Mastery of this reaction hinges on a fundamental understanding of the mechanistic principles and the careful control of key parameters—namely the nucleophile and the solvent. By following well-designed, safety-conscious protocols, researchers can reliably and efficiently incorporate the vital benzyl moiety into complex molecules, advancing the frontiers of drug discovery and materials science.

References

Application Notes and Protocols for the Use of 2-Chloro-5-iodobenzyl Bromide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 2-Chloro-5-iodobenzyl Bromide in Drug Discovery

This compound is a trifunctional aromatic building block of significant interest in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its distinct reactive sites, which allow for sequential and regioselective chemical modifications. The highly reactive benzylic bromide is an excellent electrophile for alkylating a wide range of nucleophiles, while the iodo and chloro substituents on the aromatic ring provide orthogonal handles for cross-coupling reactions. This multi-faceted reactivity enables the construction of complex molecular architectures from a single, versatile starting material.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound, focusing on its application as a key intermediate in the synthesis of targeted therapeutics. We will use the synthesis of a precursor to GSK2879552, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), as a case study to illustrate a robust experimental protocol.[1][2][3]

The Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to the maintenance of an undifferentiated, malignant phenotype by repressing tumor suppressor genes.[2][3] Consequently, inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.

GSK2879552 is an orally bioavailable, irreversible inhibitor of LSD1 that has been investigated in clinical trials.[4][5] Its mechanism of action involves the inhibition of LSD1's demethylase activity, leading to an increase in H3K4 methylation, reactivation of tumor suppressor gene expression, and subsequent inhibition of tumor cell growth.[2][3] The synthesis of GSK2879552 and its analogs often involves the introduction of a substituted benzyl moiety, a role for which this compound is ideally suited.

Signaling Pathway Context

The diagram below illustrates the role of LSD1 in gene regulation and the mechanism of its inhibition. LSD1, as part of a co-repressor complex, removes methyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibitors like GSK2879552 block this activity, restoring the active chromatin state and gene expression.

LSD1_Pathway cluster_nucleus Cell Nucleus HistoneH3 Histone H3 (H3K4me2) ActiveGene Tumor Suppressor Gene (Active Transcription) HistoneH3->ActiveGene Promotes LSD1 LSD1/KDM1A Co-repressor Complex HistoneH3->LSD1 Demethylation RepressedGene Tumor Suppressor Gene (Repressed) LSD1->RepressedGene Leads to GSK2879552 GSK2879552 (LSD1 Inhibitor) GSK2879552->LSD1 Inhibits

Caption: Role of LSD1 in transcriptional repression and its inhibition.

Application Protocol: Synthesis of a Key Precursor for LSD1 Inhibitors

This protocol details the N-alkylation of a chiral cyclopropylamine derivative with this compound. This reaction forms a crucial secondary amine intermediate, which is a common scaffold in a number of potent LSD1 inhibitors.

Reaction Principle

The reaction proceeds via a standard SN2 mechanism. The primary amine of the cyclopropylamine derivative acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. The bromide ion serves as the leaving group. A non-nucleophilic organic base is used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction.

Experimental Workflow Diagram

The following diagram outlines the logical steps of the synthesis, from starting materials to the purified final product.

Synthesis_Workflow SM Starting Materials: - (1R,2S)-N-Boc-2-(aminomethyl)cyclopropan-1-amine - this compound - DIPEA - Acetonitrile Reaction N-Alkylation Reaction (SN2) SM->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: - NMR - LC-MS - Purity Analysis Purification->Analysis Product Final Product: Boc-protected Intermediate Analysis->Product

Caption: Synthetic workflow for N-alkylation.

Materials and Reagents
  • (1R,2S)-N-Boc-2-(aminomethyl)cyclopropan-1-amine (or a similar primary amine)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (1R,2S)-N-Boc-2-(aminomethyl)cyclopropan-1-amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature. The use of a hindered, non-nucleophilic base like DIPEA is crucial to prevent it from competing with the primary amine in the alkylation reaction.

  • Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine solution at room temperature. The slight excess of the benzyl bromide ensures complete consumption of the limiting amine starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching and Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x). The bicarbonate wash removes any residual HBr salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for this synthetic transformation.

ParameterExpected Value/OutcomeJustification/Comment
Reaction Yield 75-90%The SN2 reaction is typically efficient under these conditions.
Product Purity >95% (after chromatography)Silica gel chromatography is effective for removing unreacted starting materials and byproducts.
1H NMR Characteristic singlet for the benzylic CH2 protons (~3.8-4.0 ppm) and signals corresponding to both the cyclopropyl and aromatic moieties.Confirms the formation of the C-N bond and the integrity of the molecular scaffold.
LC-MS A major peak corresponding to the [M+H]+ of the expected product.Verifies the molecular weight of the synthesized compound.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the following validation checkpoints:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time confirmation of product formation and consumption of starting materials. The appearance of a new, less polar spot (on TLC) corresponding to the product and the disappearance of the starting amine are key indicators of a successful reaction.

  • Spectroscopic Confirmation: The structure of the purified product must be unequivocally confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The spectroscopic data should be consistent with the proposed structure.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR) to ensure it meets the standards required for subsequent steps in a drug development program.

Conclusion

This compound is a highly valuable and versatile reagent in pharmaceutical synthesis. The protocol detailed herein for the N-alkylation of a primary amine demonstrates a reliable and efficient method for incorporating this key structural motif into molecules targeting critical therapeutic targets like LSD1. The ability to perform this transformation under mild conditions with high yields makes it an attractive step in the synthesis of complex drug candidates. The orthogonal reactivity of the remaining halogen substituents offers further opportunities for molecular diversification, underscoring the strategic advantage of using such multi-functional building blocks in modern drug discovery.

References

Advanced Materials in Scientific Research: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The field of materials science has been fundamentally transformed by our ability to design, synthesize, and characterize materials at the nanoscale. By manipulating matter at this level, we can unlock unprecedented properties and functionalities, leading to innovations across medicine, energy, and electronics.[1][2] This guide provides an in-depth look into three cutting-edge areas: precision-engineered nanoparticles for therapeutic applications, biocompatible scaffolds for tissue regeneration, and advanced thin films for sustainable energy.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific reasoning that underpins them. The following sections are structured to provide not only the "how" but the "why," ensuring that researchers can adapt and troubleshoot these methods effectively. We will explore the synthesis of novel materials, the critical characterization techniques required to validate their properties, and the logical workflows that connect them.

Part 1: The Nanoscale Frontier: Engineering Nanoparticles for Drug Delivery

The ability to tailor material structures at extremely small scales has unlocked a host of new applications, from stronger and lighter composites to more efficient electrical conductors.[1] In medicine, nanotechnology offers the potential to design sophisticated systems for targeted drug delivery, improving therapeutic efficacy while minimizing side effects.[3][4] Gold nanoparticles (AuNPs) are particularly promising due to their chemical stability, biocompatibility, and the ease with which their surface can be functionalized to attach therapeutic molecules.[5]

Application Focus: Gold Nanoparticles (AuNPs) for Targeted Therapeutics

The utility of AuNPs in nanomedicine stems from their unique size-dependent optical properties and their large surface-area-to-volume ratio, which allows for the attachment of drugs, targeting ligands, and imaging agents.[6] A precise and reproducible synthesis is the foundational step for any downstream application.

Protocol 1: Synthesis of Gold Nanoparticles via Turkevich Citrate Reduction

This protocol describes a common "bottom-up" chemical reduction method for synthesizing spherical AuNPs.[7][8] The causality is straightforward: a reducing agent (sodium citrate) is introduced to a gold salt solution (chloroauric acid), causing gold ions (Au³⁺) to be reduced to neutral gold atoms (Au⁰). These atoms then nucleate and grow into nanoparticles. The sodium citrate dually acts as a capping agent, adsorbing to the nanoparticle surface to provide electrostatic stabilization and prevent aggregation.

Step-by-Step Methodology:

  • Preparation: Add 100 mL of 1 mM chloroauric acid (HAuCl₄) solution to a 250 mL Erlenmeyer flask with a magnetic stir bar. Place the flask on a heating and stirring plate.

  • Heating: Heat the solution to a vigorous boil while stirring continuously.

  • Reduction: Once boiling, quickly add 10 mL of 38.8 mM sodium citrate (Na₃C₆H₅O₇) solution. The causality here is critical: the high temperature provides the activation energy for the reduction reaction.

  • Observation: The solution will undergo a series of color changes, from pale yellow to clear, then grey, black, and finally a deep ruby red. This color change is indicative of nanoparticle formation, caused by a phenomenon known as Localized Surface Plasmon Resonance (LSPR).

  • Reaction Completion: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete and the particle size distribution is stabilized.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

  • Storage: Store the final ruby red colloidal gold solution at 4°C in a dark container for long-term stability.

Protocol 2: Characterization of Synthesized AuNPs

Characterization is a self-validating step to confirm the success of the synthesis and determine the physical properties of the nanoparticles, which are critical for their biological function.[6][9] The workflow involves a synergistic combination of spectroscopic and microscopic techniques.

G cluster_0 Synthesis cluster_1 Primary Characterization cluster_2 Secondary Characterization Synthesis Citrate Reduction Synthesis UVVis UV-Vis Spectroscopy (Confirm LSPR Peak) Synthesis->UVVis Initial Confirmation TEM Transmission Electron Microscopy (TEM) (Size, Shape, Dispersion) UVVis->TEM Morphological Analysis DLS Dynamic Light Scattering (DLS) (Hydrodynamic Size, Zeta Potential) TEM->DLS Solution-State Analysis

Caption: Workflow for AuNP synthesis and characterization.

A. UV-Vis Spectroscopy

  • Principle: This technique measures the absorbance of light by the nanoparticle solution. For AuNPs, a characteristic LSPR peak between 515-530 nm confirms the presence of spherical nanoparticles. The peak's position and shape provide a preliminary indication of particle size and aggregation state.

  • Protocol:

    • Calibrate a UV-Vis spectrophotometer using deionized water as a blank.

    • Pipette 1 mL of the synthesized AuNP solution into a quartz cuvette.

    • Perform a spectral scan from 400 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λ_max). A sharp, single peak indicates monodispersed, stable nanoparticles.

B. Transmission Electron Microscopy (TEM)

  • Principle: TEM uses a focused beam of electrons transmitted through an ultra-thin sample to provide high-resolution images of individual nanoparticles.[5] It is indispensable for directly visualizing particle size, morphology, and aggregation state.[10][11]

  • Protocol:

    • Place a 400-mesh carbon-coated copper TEM grid on filter paper.

    • Carefully deposit a single 5-10 µL drop of the AuNP solution onto the grid.

    • Allow the solution to sit for 5-10 minutes to ensure particle adhesion.

    • Wick away the excess liquid from the edge of the grid using the corner of the filter paper. This step is crucial to prevent the formation of drying aggregates.

    • Allow the grid to air dry completely before loading it into the TEM holder.

    • Acquire images at various magnifications (e.g., 50,000x to 200,000x) to assess both overall dispersion and individual particle morphology.

    • Use image analysis software (e.g., ImageJ) to measure the diameters of at least 100 nanoparticles to generate a size distribution histogram.

Parameter Expected Result Significance for Drug Delivery
Mean Diameter15-25 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI)< 0.2Low PDI indicates a uniform batch, ensuring consistent performance.
MorphologySphericalPredictable and well-studied interaction with biological systems.

Part 2: Biomaterials: Scaffolds for Tissue Engineering

Tissue engineering aims to regenerate or replace damaged tissues by combining cells, growth factors, and a supportive biomaterial scaffold.[12][13] The scaffold serves as a temporary, artificial extracellular matrix (ECM), providing the necessary structural support and cues for cells to attach, proliferate, and form new tissue.[14] Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used due to their biocompatibility and tunable degradation rates.[15]

Application Focus: Porous PLGA Scaffolds for Bone Regeneration

For bone tissue engineering, a scaffold must possess an interconnected porous network to allow for cell infiltration and nutrient transport.[16] It must also have sufficient mechanical strength to withstand physiological loads during the healing process.[17]

Protocol 3: Fabrication of a Porous Scaffold via Solvent Casting & Particulate Leaching (SCPL)

The SCPL method is a robust technique for creating porous structures. The causality involves dissolving a polymer in a solvent, mixing it with a porogen (a space-holding particle, like salt), and then selectively removing the porogen to leave behind a network of pores.

Step-by-Step Methodology:

  • Polymer Solution: Dissolve 500 mg of PLGA in 5 mL of chloroform to create a 10% (w/v) solution. Ensure complete dissolution by vortexing or stirring.

  • Porogen Addition: Sieve sodium chloride (NaCl) crystals to obtain a uniform size range (e.g., 200-300 µm). The porogen size directly dictates the final pore size of the scaffold.

  • Mixing: Add 4.5 g of the sieved NaCl to the polymer solution (creating a 9:1 salt-to-polymer ratio). Mix thoroughly to ensure a homogenous slurry.

  • Casting: Pour the slurry into a Teflon Petri dish and place it in a fume hood for 24-48 hours to allow the chloroform to evaporate completely.

  • Leaching: Immerse the resulting polymer-salt composite disc in a large volume of deionized water for 48 hours, changing the water every 8-12 hours. This process leaches out the NaCl, leaving a porous PLGA scaffold.

  • Drying: Freeze the scaffold at -80°C and then lyophilize (freeze-dry) for 48 hours to remove all residual water without causing pore collapse.

Protocol 4: Characterization of Tissue Engineering Scaffolds

Validating the scaffold's architecture and mechanical properties is essential to ensure it can support tissue formation.[18][19]

G cluster_0 Fabrication cluster_1 Morphological Analysis cluster_2 Functional Analysis Fab SCPL Fabrication SEM Scanning Electron Microscopy (SEM) (Pore Size, Interconnectivity) Fab->SEM Visual Inspection Porosity Liquid Displacement (Total Porosity %) SEM->Porosity Quantitative Validation MechTest Compression Testing (Young's Modulus, Strength) Porosity->MechTest Mechanical Integrity

Caption: Workflow for scaffold fabrication and characterization.

A. Scanning Electron Microscopy (SEM)

  • Principle: SEM provides high-magnification images of a sample's surface topography by scanning it with a focused beam of electrons.[20] It is ideal for visualizing the scaffold's surface and cross-sectional morphology, including pore size, shape, and interconnectivity.[21][22]

  • Protocol:

    • Use a razor blade to cut a small section of the lyophilized scaffold to expose a cross-section.

    • Mount the sample onto an aluminum SEM stub using double-sided carbon tape.

    • Place the stub in a sputter coater and deposit a thin layer (5-10 nm) of gold or platinum. This conductive coating is necessary to prevent charging artifacts during imaging.

    • Image the surface and cross-section at various magnifications. Use the microscope's software to measure pore diameters.

B. Porosity Measurement (Liquid Displacement Method)

  • Principle: This method determines the total void volume of the scaffold. A liquid with low surface tension that can easily penetrate the pores without swelling the polymer (e.g., ethanol) is used.[16]

  • Protocol:

    • Weigh the dry scaffold (W).

    • Submerge the scaffold in a known volume of ethanol (V₁) in a measuring cylinder.

    • Place the cylinder in a vacuum desiccator for 30 minutes to force the ethanol into all pores, removing trapped air.

    • Record the new total volume of the ethanol with the submerged scaffold (V₂).

    • Remove the ethanol-impregnated scaffold. Record the remaining volume of ethanol (V₃).

    • The volume of the scaffold's pores is V₁ - V₃. The volume of the polymer itself is (V₂ - V₁) - (V₁ - V₃).

    • Calculate porosity using the formula: Porosity (%) = [(V₁ - V₃) / (V₂ - V₃)] * 100.

Parameter Target Value Significance for Bone Regeneration
Pore Size200-400 µmMust be large enough for cell migration and vascularization.
Porosity> 90%High porosity provides ample space for new tissue formation.
Compressive Modulus0.1-1.0 GPaShould be sufficient to provide temporary support but flexible enough to promote tissue growth.

Part 3: Advanced Materials for Sustainable Energy

The global transition to renewable energy sources is critically dependent on the development of new materials that can improve the efficiency, stability, and cost-effectiveness of energy conversion and storage technologies.[23][24][25] Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs.[26]

Application Focus: Characterizing Perovskite Thin Films for Photovoltaics

The performance of a perovskite solar cell is exquisitely sensitive to the quality of the perovskite thin film.[26] Properties such as crystal structure, surface roughness, and elemental composition must be precisely controlled and characterized.[27]

Protocol 5: Multi-technique Characterization of a Perovskite Thin Film

No single technique can provide a complete picture of the material. A synergistic approach combining microscopy and diffraction is required to correlate structure with performance.[28][29]

G cluster_0 Fabrication cluster_1 Surface & Crystal Analysis cluster_2 Morphology & Composition Dep Spin Coating of Perovskite Film AFM Atomic Force Microscopy (AFM) (Topography, Roughness) Dep->AFM Surface Quality XRD X-Ray Diffraction (XRD) (Crystalline Phase) AFM->XRD Structural Integrity SEM_EDS SEM with EDS (Grain Size, Elemental Map) XRD->SEM_EDS Microstructure & Stoichiometry

Caption: Workflow for perovskite thin film characterization.

A. Atomic Force Microscopy (AFM)

  • Principle: AFM scans a sharp tip attached to a cantilever across the sample surface, providing a 3D topographical map with nanoscale resolution.[30][31] Unlike electron microscopy, it does not require a vacuum.[32] For perovskite films, AFM is used in tapping mode to measure surface roughness (Root Mean Square, RMS), which can impact charge transport and device efficiency.

  • Protocol:

    • Mount the perovskite-coated substrate onto an AFM sample puck.

    • Load the sample into the AFM and engage the tip in tapping mode.

    • Scan a representative area (e.g., 5 µm x 5 µm).

    • Use the analysis software to flatten the image and calculate the RMS roughness. A low RMS value (< 15 nm) is generally desirable for high-performance devices.

B. X-ray Diffraction (XRD)

  • Principle: XRD is the gold standard for analyzing the crystalline structure of materials.[28] It works by directing X-rays at a sample and measuring the angles at which they are diffracted. The resulting diffraction pattern is a fingerprint of the material's crystal structure, allowing for phase identification.

  • Protocol:

    • Mount the thin film sample on the XRD stage.

    • Perform a scan over a relevant 2θ range (e.g., 10° to 60°).

    • Compare the resulting diffraction peaks to standard patterns for the desired perovskite phase (e.g., MAPbI₃) to confirm its formation and check for impurity phases.

C. SEM with Energy-Dispersive X-ray Spectroscopy (EDS)

  • Principle: In addition to imaging, the electron beam in an SEM excites atoms in the sample, causing them to emit characteristic X-rays.[28] EDS detectors analyze the energy of these X-rays to identify the elements present and create elemental maps, confirming compositional uniformity.[33]

  • Protocol:

    • Mount and coat the sample as described in the SEM protocol for scaffolds.

    • Acquire a top-down SEM image to visualize the grain structure of the perovskite film. Larger, more uniform grains are typically associated with better device performance.

    • Activate the EDS detector and perform an elemental map over the imaged area to verify the spatial distribution of elements like lead (Pb), iodine (I), and carbon (C).

Parameter Technique Target Value/Result Significance for Solar Cell Performance
RMS RoughnessAFM< 15 nmA smooth surface ensures good contact with adjacent layers, reducing charge recombination.
Crystalline PhaseXRDStrong peaks at characteristic angles for the perovskite phase.Confirms the formation of the photoactive material.
Grain SizeSEMLarge, uniform grains (> 500 nm)Reduces grain boundaries, which can act as traps for charge carriers.
Elemental DistributionEDSHomogenous map of constituent elementsEnsures uniform stoichiometry across the film, preventing performance losses.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 2-chloro-5-iodobenzyl bromide via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to offer a troubleshooting framework grounded in the principles of physical organic chemistry.

Critical Safety Precautions: Handle with Extreme Caution

This compound, like most benzyl bromides, is a potent lachrymator and is corrosive. Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[1][2][3] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (disposable nitrile gloves may offer sufficient protection for incidental contact, but consult your institution's safety guidelines for extended handling)[2][3].

  • Emergency Preparedness: Ensure immediate access to an eye wash station and a safety shower[1]. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing[4].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area, protected from light and moisture, which can cause hydrolysis[1][3].

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the material properties and the purification strategy.

Q1: What is recrystallization and why is it the preferred method for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[5][6] The principle relies on dissolving the impure solid in a hot solvent to create a saturated solution and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form.[6][7] Impurities, which are either present in smaller quantities or have different solubility profiles, remain dissolved in the cold solvent (mother liquor)[5].

This method is ideal for this compound because it is a solid at room temperature and this technique is highly effective at removing minor impurities from the synthesis, such as the starting material (2-chloro-5-iodotoluene), over-brominated side products, or hydrolysis products (2-chloro-5-iodobenzyl alcohol).

Q2: What are the properties of an ideal recrystallization solvent for this compound?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[8] An ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperatures: The compound should be highly soluble in the solvent at its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the solvent at room temperature or in an ice bath. This ensures maximum recovery of the purified product.[5][8]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out." A boiling point below 100 °C is often preferred for easy removal from the final crystals.[9]

  • Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals.[5]

Q3: What are the common impurities I should expect in my crude sample?

Understanding potential impurities is key to troubleshooting the purification. Crude this compound, typically synthesized via radical bromination of 2-chloro-5-iodotoluene, may contain:

  • Unreacted Starting Material: 2-chloro-5-iodotoluene.

  • Hydrolysis Products: 2-chloro-5-iodobenzyl alcohol, formed by reaction with trace moisture. This is a common degradation pathway for benzyl bromides.[10]

  • Oxidation Products: 2-chloro-5-iodobenzaldehyde or 2-chloro-5-iodobenzoic acid, if exposed to air and light over time.

  • Dibrominated Species: α,α-dibromo-2-chloro-5-iodotoluene.

Q4: What are the key physical properties of this compound?
PropertyValue (Estimated from Analogs)Significance
Appearance Likely a white to off-white or pale yellow solid.[11]Color may indicate the presence of impurities.
Molecular Weight 334.38 g/mol
Melting Point Expected to be a solid with a distinct melting point, similar to 4-iodobenzyl bromide (78-82 °C).[12]A sharp melting point close to the literature value is a key indicator of purity.
Solubility Poorly soluble in water; soluble in organic solvents like ethers, alkanes, and chlorinated solvents.[13]Guides the choice of recrystallization and washing solvents.
Reactivity Lachrymator; sensitive to light and moisture.[1][3]Dictates handling and storage conditions.

Section 2: Experimental Protocol and Workflow

Step 1: Selecting the Optimal Recrystallization Solvent

Before committing your entire batch of crude product, it is imperative to perform small-scale solubility tests to identify the best solvent or solvent system.

Methodology:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (see table below) dropwise at room temperature, swirling after each addition. Note if the solid dissolves readily. An ideal solvent will not dissolve the solid at this stage.[8]

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

Candidate Solvents for Screening:

SolventBoiling Point (°C)PolarityRationale & Comments
Hexane / Heptane 69 / 98NonpolarGood candidates as anti-solvents or for single-solvent systems. The compound is likely to have low solubility at room temp.
Isopropanol 82Polar ProticAlcohols are often effective for recrystallizing moderately polar compounds.
Ethanol 78Polar ProticSimilar to isopropanol. A patent for a similar compound, p-chlorobenzyl bromide, successfully used ethanol.[14]
Ethyl Acetate 77Polar AproticOften a good solvent for dissolving compounds; may need to be paired with an anti-solvent like hexane.
Toluene 111NonpolarMay be a good solvent, but its high boiling point increases the risk of oiling out.[9] Use with caution.
Ethyl Acetate/Hexane VariableMixedA powerful two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy. A patent for a related alcohol used this system.[15]
Step 2: Detailed Recrystallization Workflow

The following diagram and protocol outline the standard procedure for single-solvent recrystallization.

G cluster_main Recrystallization Workflow A 1. Dissolution Add crude solid to flask. Add minimal hot solvent until dissolved. B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. A->B If insoluble impurities present C 3. Crystallization Cool solution slowly to room temperature, then in an ice bath. A->C If no insoluble impurities present B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F G Pure Product F->G

Caption: Standard workflow for single-solvent recrystallization.

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid in small portions, swirling and heating the mixture after each addition, until the solid has just dissolved.[5] Expert Tip: Using the absolute minimum amount of hot solvent is crucial for maximizing your yield.

  • Decolorization (If Necessary): If the hot solution is colored, it may indicate persistent colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause violent frothing.

  • Hot Gravity Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[5]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

Encountering issues during recrystallization is common. This guide provides a logical framework for diagnosing and solving them.

G cluster_troubleshooting Recrystallization Troubleshooting Start Problem Observed P1 Compound Won't Dissolve P2 Solution 'Oiled Out' P3 No Crystals Formed P4 Yield is Very Low P1_C1 Cause: Insufficient Solvent P1->P1_C1 P1_C2 Cause: Incorrect Solvent Choice P1->P1_C2 P2_C1 Cause: Solution Cooled Too Quickly P2->P2_C1 P2_C2 Cause: Solvent BP > Compound MP P2->P2_C2 P3_C1 Cause: Too Much Solvent Used P3->P3_C1 P3_C2 Cause: Supersaturation P3->P3_C2 P4_C1 Cause: Product Soluble in Cold Solvent P4->P4_C1 P4_C2 Cause: Premature Crystallization P4->P4_C2 P1_S1 Solution: Add more hot solvent in small portions. P1_C1->P1_S1 P1_S2 Solution: Re-evaluate solvent selection with small-scale tests. P1_C2->P1_S2 P2_S1 Solution: Re-heat to dissolve oil, add 5-10% more solvent, cool slowly. P2_C1->P2_S1 P2_S2 Solution: Choose a lower-boiling point solvent. P2_C2->P2_S2 P3_S1 Solution: Boil off excess solvent to re-saturate, then cool again. P3_C1->P3_S1 P3_S2 Solution: Induce crystallization: scratch flask walls with a glass rod or add a seed crystal. P3_C2->P3_S2 P4_S1 Solution: Ensure thorough cooling in ice bath. Consider a different solvent. P4_C1->P4_S1 P4_S2 Solution: Pre-heat filtration apparatus. Wash filter paper with hot solvent to redissolve crystals. P4_C2->P4_S2

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound "oiled out," forming a liquid layer instead of crystals. What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is problematic because oils often trap impurities.

  • Primary Cause: The boiling point of your solvent may be too high, or the solution is too concentrated.

  • Solution: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% more) of hot solvent to decrease the saturation point. Allow the solution to cool much more slowly. If the problem persists, you must re-select a solvent with a lower boiling point.[9]

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?

A: This is a classic case of either using too much solvent or the solution becoming supersaturated.

  • Cause 1: Too Much Solvent: The solution is not saturated enough for crystals to form.

    • Solution: Gently boil off a portion of the solvent in the fume hood to increase the concentration. Allow the solution to cool again.

  • Cause 2: Supersaturation: The solution needs a nucleation point to begin crystallization.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for crystal nucleation.

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cold solution. This "seed" crystal will act as a template for further crystal growth.

Q: My final product has a low yield. Where did my compound go?

A: Low yield can result from several factors throughout the process.

  • Cause 1: Too Much Solvent: As mentioned above, using an excess of solvent will keep more of your product dissolved in the mother liquor, even when cold.

  • Cause 2: Premature Crystallization: If you performed a hot filtration and did not adequately pre-heat your funnel and receiving flask, the product may have crystallized on the filter paper or in the funnel stem.

  • Cause 3: Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.

References

Technical Support Center: Optimizing 2-Chloro-5-iodobenzyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-chloro-5-iodobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize this synthesis for your specific needs.

Core Reaction: The Wohl-Ziegler Bromination

The synthesis of this compound is typically achieved via a radical-chain reaction known as the Wohl-Ziegler bromination. This involves the reaction of the starting material, 2-chloro-5-iodotoluene, with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. The reaction selectively brominates the benzylic methyl group.[1][2]

The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds in the molecule. This is because the homolytic cleavage of this bond results in a benzyl radical, which is highly stabilized by resonance with the adjacent aromatic ring.[3][4] This inherent stability is the cornerstone of the reaction's selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield of this compound is consistently low, and I see a lot of unreacted starting material. How can I improve the conversion rate?

Answer: Low conversion is a frequent issue stemming from several potential sources related to the radical chain mechanism. Here’s a systematic approach to troubleshooting:

  • Initiator Efficacy: The radical initiator is the catalyst for this reaction. Its effectiveness is tied directly to the reaction temperature. AIBN, a common initiator, has a 10-hour half-life at approximately 65°C.[5] If your reaction temperature is too low, the rate of radical formation will be insufficient to sustain the chain reaction. Conversely, if the temperature is too high, the initiator will be consumed too quickly, leading to premature termination.

    • Solution: Ensure your reaction temperature is appropriate for your chosen initiator. For AIBN, a temperature range of 60-80°C is typical. Consider adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals.[5]

  • Reagent Purity (NBS): N-Bromosuccinimide can degrade over time, especially with exposure to moisture, leading to the formation of succinimide and bromine. It is crucial to use pure, dry NBS.

    • Solution: Recrystallize your NBS from water or acetic acid if its purity is in doubt. Always store it in a desiccator.

  • Oxygen Inhibition: Molecular oxygen is a diradical that can quench the radical intermediates in the chain reaction, acting as an inhibitor.

    • Solution: Degas your solvent before starting the reaction by bubbling nitrogen or argon through it for 15-30 minutes. Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture throughout the experiment.

  • Insufficient Reaction Time: Radical reactions can sometimes be sluggish.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time until the starting material spot on the TLC plate has significantly diminished.

Question 2: My reaction is highly selective for the benzylic position, but I'm forming a significant amount of the di-brominated byproduct (2-chloro-5-iodobenzal bromide). How can I prevent this?

Answer: The formation of the di-brominated species is a result of the desired product, this compound, competing with the starting material for the bromine radical.

  • Stoichiometry Control: The most direct cause is an excess of the brominating agent.

    • Solution: Carefully control the stoichiometry. Use NBS in a slight molar excess (e.g., 1.05 to 1.1 equivalents) relative to the 2-chloro-5-iodotoluene. Avoid using a large excess, as this will drive the reaction towards di-bromination.

  • Reaction Monitoring: Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to the bromination of the product.

    • Solution: Actively monitor the reaction via TLC or GC. Quench the reaction as soon as the starting material is consumed to a satisfactory level, even if a small amount remains, to prevent over-bromination of the product.

Question 3: Instead of benzylic bromination, I am seeing byproducts resulting from bromination on the aromatic ring. Why is this happening?

Answer: This indicates that an electrophilic aromatic substitution pathway is competing with the desired radical pathway. This occurs when the concentration of molecular bromine (Br₂) in the reaction mixture becomes too high.

  • The Role of NBS: The primary advantage of using NBS is that it provides a constant, low concentration of Br₂.[6][7] NBS itself does not typically perform the bromination; it serves as a source for Br₂ by reacting with HBr that is generated during the propagation step.[8][9]

    • Mechanism Insight:

      • A bromine radical abstracts a benzylic hydrogen, forming the benzyl radical and HBr.

      • This HBr reacts with NBS to generate a molecule of Br₂.

      • The benzyl radical then reacts with this newly formed Br₂ to yield the product and a new bromine radical, continuing the chain.

  • Cause of High Br₂ Concentration: If your NBS is impure or has decomposed, it may contain free Br₂ from the start. Additionally, acidic impurities can catalyze the decomposition of NBS or promote electrophilic addition.

    • Solution: Use pure, recrystallized NBS. Ensure your glassware is clean and dry. The solvent should be non-polar and aprotic (e.g., chlorobenzene, cyclohexane) to disfavor ionic reaction pathways.[5] Avoid using Br₂ directly as the reagent, as this will strongly favor electrophilic addition to the ring.[6]

Question 4: My product seems to decompose during the workup and purification steps. What are the best practices for isolation?

Answer: Benzyl bromides are potent lachrymators and can be susceptible to hydrolysis (reaction with water) and other nucleophilic substitution reactions.

  • Workup Procedure: The primary byproduct of the reaction is succinimide, which is acidic. Any residual HBr also makes the mixture acidic. These acids can promote decomposition.

    • Solution: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the organic phase with a cold, dilute aqueous solution of sodium bicarbonate or sodium bisulfite to neutralize residual acids and quench any remaining bromine. Follow this with a water wash and then a brine wash to remove excess water.

  • Purification: Benzyl bromides can be sensitive to heat.

    • Solution:

      • Recrystallization: This is often the preferred method. Use a non-polar solvent system, such as hexanes or a mixture of ethyl acetate and hexanes.

      • Distillation: Distillation is possible but should be performed under high vacuum to keep the temperature low and minimize thermal decomposition.[5]

      • Silica Gel Chromatography: This is generally not recommended as the primary purification method for benzyl bromides. The acidic nature of silica gel can promote decomposition and rearrangement. If chromatography is necessary, use a deactivated (neutral) silica or alumina and elute quickly.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this reaction?

A1: The reaction proceeds via a classic radical chain mechanism involving three stages: Initiation, Propagation, and Termination.[10][11]

  • Initiation: Heat or UV light causes the homolytic cleavage of the weak bond in the radical initiator (e.g., AIBN) to form two initiator radicals. This radical then reacts with a molecule of Br₂ (present in trace amounts) or abstracts a hydrogen from HBr to generate the key bromine radical (Br•).

  • Propagation (A two-step cycle):

    • Step 1: The bromine radical (Br•) abstracts a hydrogen atom from the benzylic position of 2-chloro-5-iodotoluene. This is the rate-determining step and forms the resonance-stabilized benzyl radical and a molecule of hydrogen bromide (HBr).

    • Step 2: The newly formed benzyl radical reacts with a molecule of molecular bromine (Br₂), which is generated from the reaction of NBS and HBr, to form the desired product, this compound, and a new bromine radical (Br•). This new Br• can then start the cycle again.

  • Termination: The reaction stops when two radical species combine. This can happen in several ways (e.g., Br• + Br• → Br₂; Benzyl• + Br• → Product; Benzyl• + Benzyl• → Dimer), removing the radicals needed to propagate the chain.

Q2: How do I choose the best solvent?

A2: The ideal solvent should be inert to radical conditions, have a boiling point that is compatible with the decomposition temperature of your initiator, and be non-polar.

  • Recommended: Chlorobenzene, cyclohexane, or heptane are excellent choices.

  • Historically Used: Carbon tetrachloride (CCl₄) was common but is now avoided due to its toxicity and environmental impact.[2]

  • Avoid: Protic solvents (like alcohols) or highly polar aprotic solvents (like DMSO or DMF) should be avoided as they can interfere with the radical mechanism and promote ionic side reactions.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the expected outcomes based on adjustments to key reaction parameters. This is a generalized guide; optimal conditions should be determined empirically.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale & Expected Outcome
NBS (Equivalents) > 1.5 eq1.05 - 1.1 eqHigh excess leads to di-bromination. Optimized stoichiometry maximizes mono-brominated product.
Initiator (AIBN) 0.01 eq or > 0.2 eq0.05 - 0.1 eqToo little initiator results in low conversion; too much can lead to rapid termination and side reactions.
Temperature (for AIBN) < 60°C or > 90°C65 - 80°CTemperature must match the initiator's optimal decomposition rate for a steady supply of radicals.
Solvent Dichloromethane (DCM)Chlorobenzene / CyclohexaneDCM has a low boiling point, making it difficult to maintain the optimal temperature for AIBN. Higher boiling, non-polar solvents are preferred.
Atmosphere AirInert (N₂ or Argon)Oxygen inhibits the radical chain reaction, leading to low yields. An inert atmosphere is critical.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a certified fume hood with appropriate personal protective equipment.

Reagents:

  • 2-chloro-5-iodotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Chlorobenzene (solvent)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-chloro-5-iodotoluene and chlorobenzene (approx. 0.2 M concentration).

  • Inerting: Begin stirring and bubble nitrogen through the solution for 20 minutes to degas the solvent.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to the flask.

  • Reaction: Heat the reaction mixture to 75-80°C using an oil bath. Maintain a gentle reflux under a positive nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting material. The reaction is typically complete in 2-4 hours.

  • Workup (Quenching):

    • Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath. The succinimide byproduct will precipitate.

    • Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold chlorobenzene.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with cold 1M sodium bisulfite solution, cold saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a minimal amount of hot hexanes to yield pure this compound as a white to off-white solid.

Visualizations

Reaction Mechanism Workflow

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Rad Initiator Radical AIBN->Initiator_Rad Heat (Δ) Br_Rad Bromine Radical (Br•) Initiator_Rad->Br_Rad + HBr/Br₂ Start_Mat 2-Chloro-5-iodotoluene Benzyl_Rad Benzylic Radical Br_Rad->Benzyl_Rad H abstraction Product This compound Benzyl_Rad->Product + Br₂ Product->Br_Rad regenerates troubleshooting_workflow Start Low Yield Observed Conversion_Check High amount of starting material remains? Start->Conversion_Check Byproduct_Check Significant byproducts (di-bromo, ring-bromo)? Conversion_Check->Byproduct_Check No Temp_Issue Check Temperature: Is it optimal for initiator? Conversion_Check->Temp_Issue Yes Stoich_Issue Di-bromination: Reduce NBS to ~1.05 eq. Byproduct_Check->Stoich_Issue Yes Initiator_Issue Check Initiator: Sufficient amount? Added in portions? Temp_Issue->Initiator_Issue Oxygen_Issue Check Atmosphere: Was system degassed and kept inert? Initiator_Issue->Oxygen_Issue NBS_Purity Check NBS Purity: Recrystallize if necessary. Oxygen_Issue->NBS_Purity Monitor_Issue Over-reaction: Monitor via TLC/GC and quench sooner. Stoich_Issue->Monitor_Issue Ring_Bromo_Issue Ring Bromination: Indicates high [Br₂]. Use pure NBS. Ensure non-polar, aprotic solvent. Monitor_Issue->Ring_Bromo_Issue

References

Technical Support Center: 2-Chloro-5-iodobenzyl Bromide Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the handling, storage, and troubleshooting of 2-chloro-5-iodobenzyl bromide. Given the limited specific literature on this exact molecule, the following recommendations are grounded in the well-established chemistry of related benzyl halides and fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution and photosensitivity. The benzylic bromide is a reactive electrophile, readily undergoing SN2 reactions with various nucleophiles. Key factors include:

  • Moisture (Hydrolysis): Water is a weak nucleophile that can slowly hydrolyze the compound to 2-chloro-5-iodobenzyl alcohol and hydrobromic acid. The generated acid can, in turn, catalyze further degradation.

  • Light: Similar to other benzyl halides, this compound is likely photosensitive. Exposure to light, particularly UV wavelengths, can induce the formation of radical species, leading to polymerization or other side reactions.

  • Temperature: Elevated temperatures accelerate the rate of decomposition reactions, including hydrolysis and potential elimination reactions.

  • Oxygen: While less reactive than with other functional groups, atmospheric oxygen can contribute to long-term degradation, especially in the presence of light or impurities that can initiate radical processes.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C. This significantly reduces the rate of all potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes exposure to moisture and oxygen.

  • Light: Protect from light by using an amber vial and storing it in a dark location (e.g., inside a freezer box).

  • Container: Use a tightly sealed, high-quality vial with a PTFE-lined cap to prevent moisture ingress.

ParameterRecommended ConditionRationale
Temperature-20°CMinimizes rates of hydrolysis and other decomposition reactions.
AtmosphereInert (Argon or Nitrogen)Prevents degradation due to moisture and atmospheric oxygen.
LightProtect from lightAvoids photo-induced radical formation and subsequent side reactions.
ContainerTightly sealed amber vial with PTFE-lined capProvides a physical barrier against light and environmental contaminants.

Q3: I have received a shipment of this compound. What is the first thing I should do?

A3: Upon receipt, it is crucial to inspect the material and store it properly.

A Receive Shipment B Inspect for Discoloration (e.g., yellow/brown tint) A->B C Aliquot into smaller, single-use vials B->C If color is acceptable E Note any discoloration on the Certificate of Analysis B->E If discolored D Store at -20°C under Inert Gas C->D

Caption: Initial Handling Workflow for this compound.

Troubleshooting Guide

Problem 1: My reaction yield is consistently lower than expected when using this compound from a previously opened bottle.

  • Possible Cause 1: Degradation due to Improper Storage. The most likely culprit is the degradation of the starting material. Repeatedly opening the main container introduces moisture and air, leading to hydrolysis. The presence of hydrobromic acid from hydrolysis can also interfere with certain reaction types.

  • Troubleshooting Steps:

    • Visual Inspection: Check the solid for any changes in appearance. A pure benzyl bromide should be a white to off-white crystalline solid. A yellow or brownish tint can indicate decomposition.

    • Purity Analysis: If possible, acquire a proton NMR spectrum of the material. The appearance of a peak around 4.6-4.7 ppm corresponding to the benzylic protons of 2-chloro-5-iodobenzyl alcohol, alongside a decrease in the integration of the benzylic bromide protons (expected around 4.5 ppm), would confirm hydrolysis.

    • Use a Fresh Aliquot: Always use a fresh, unopened aliquot for your reaction. If you suspect the entire batch is compromised, a new, verified source may be necessary.

Problem 2: I am observing an unexpected byproduct in my reaction that I cannot identify.

  • Possible Cause: Dimerization or Polymerization. Under the influence of light or trace metal impurities, benzyl bromides can form radical species. These radicals can then dimerize or polymerize, leading to complex and often insoluble byproducts.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Byproducts A Unexpected Byproduct Observed Is the reaction light-sensitive? B Protect reaction from light Wrap flask in aluminum foil A->B Yes C Analyze starting material Check for impurities via NMR or LC-MS A->C No/Unsure D Purify starting material Recrystallization or column chromatography C->D Impurities Detected E Consider alternative reaction conditions Lower temperature, different base C->E Material is Pure

Caption: Decision workflow for troubleshooting unexpected byproducts.

Experimental Protocols

Protocol 1: Aliquoting this compound for Long-Term Storage

This protocol ensures the long-term stability of the compound by minimizing exposure to atmospheric moisture and oxygen.

Materials:

  • Main stock bottle of this compound

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps

  • Spatula

  • Balance

  • Glovebox or a glove bag with a dry, inert atmosphere (Argon or Nitrogen)

  • Cryo-labels

Procedure:

  • Place the main stock bottle, vials, labels, and all necessary equipment inside the glovebox.

  • Allow the atmosphere in the glovebox to become fully inert.

  • Carefully open the main stock bottle.

  • Weigh the desired amount of this compound into each of the smaller amber vials. Aim for amounts that correspond to single-use experimental needs.

  • Tightly seal each vial with its PTFE-lined cap.

  • Label each vial clearly with the compound name, amount, and date.

  • Remove the aliquoted vials from the glovebox and immediately place them in a -20°C freezer for long-term storage.

Technical Support Center: Optimizing Reaction Conditions for Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromination reactions. As a cornerstone of organic synthesis, the introduction of a bromine atom serves as a critical step in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the apparent simplicity of these reactions often conceals a complex interplay of factors that can significantly impact yield, selectivity, and safety.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your own reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during bromination reactions.

Q1: My reaction is producing significant amounts of polybrominated byproducts. How can I improve selectivity for the mono-brominated product?

A1: Over-bromination is a frequent issue, especially with activated substrates like phenols or anilines, because the first bromine atom may not sufficiently deactivate the ring to prevent a second addition.[2] To enhance mono-selectivity, consider these strategies:

  • Control Stoichiometry: Strictly use a 1.0 to 1.1 molar equivalent of your brominating agent. Slow, dropwise addition of the reagent to the substrate (rather than the reverse) can help maintain a low concentration of the electrophile and reduce the likelihood of multiple additions.[2]

  • Lower Reaction Temperature: Performing the reaction at reduced temperatures (e.g., 0 °C or below) decreases the overall reaction rate, providing a larger kinetic window to favor the initial, faster bromination over subsequent, slower ones.[2]

  • Choose a Milder Brominating Agent: Highly reactive agents like elemental bromine (Br₂) can be difficult to control. Consider using a milder, solid-phase reagent like N-Bromosuccinimide (NBS) or Pyridinium tribromide, which can offer greater control and easier handling.[2][3]

  • Solvent Choice: The solvent can modulate reactivity. For highly active substrates, avoiding highly polar solvents may temper the reaction rate. Conversely, for deactivated substrates, a more polar solvent might be necessary.[2]

Q2: I have low or no product yield, and most of my starting material is unreacted. What are the likely causes?

A2: This common problem often points to issues with activation or reagent viability.

  • Insufficient Electrophile Strength (Aromatic Bromination): Benzene and deactivated aromatic rings require a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) to activate the bromine molecule (Br₂), making it a potent electrophile (Br⁺).[4] Without it, the reaction will not proceed.[5] Note that highly activated rings like phenols do not typically require a Lewis acid.[2][6]

  • Lack of Radical Initiation (Allylic/Benzylic Bromination): Reactions using NBS to brominate allylic or benzylic positions are free-radical chain reactions.[7] They require a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiation by UV light (hν) to start the chain reaction.[6][8]

  • Inactive Reagents: NBS can decompose over time, appearing yellow or brown due to liberated bromine.[9] Using freshly recrystallized, pure white NBS is recommended for reliable results.[10] Ensure other reagents are anhydrous if the reaction is moisture-sensitive.[10]

  • Insufficient Enol/Enolate Formation (α-Bromination): The α-bromination of ketones and aldehydes proceeds through an enol or enolate intermediate.[11] For acid-catalyzed reactions, ensure a sufficient amount of acid (e.g., acetic acid, HBr) is present to facilitate tautomerization to the enol form.[12][13]

Q3: How do I safely handle elemental bromine (Br₂) and quench the reaction?

A3: Bromine is highly corrosive, toxic, and volatile.[3] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or fluorinated rubber gloves, splash goggles, and a lab coat.[14][15]

  • Handling: Use glass or Teflon-lined equipment.[15] Be aware that heat from your hand can increase the vapor pressure inside an ampoule.[14]

  • Quenching: To neutralize excess bromine at the end of a reaction, a reducing agent is required. A wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective method.[16] This will reduce the red-brown Br₂ to colorless bromide ions (Br⁻). Saturated sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) solutions are also effective.[17]

Q4: Succinimide from my NBS reaction is contaminating my product. What is the best way to remove it?

A4: Succinimide, the byproduct of NBS reactions, is often a purification challenge due to its polarity.

  • Aqueous Wash: Succinimide has moderate water solubility. Washing the organic layer with water or brine can remove a substantial amount.[17]

  • Basic Wash: For base-stable products, washing with a dilute base like sodium bicarbonate (NaHCO₃) or even dilute NaOH deprotonates the succinimide (pKa ~9.6), forming a highly water-soluble salt that is easily extracted into the aqueous layer.[17][18]

  • Filtration: If the reaction is run in a non-polar solvent like carbon tetrachloride or hexane, the succinimide byproduct often precipitates and can be removed by simple filtration.[17]

Part 2: Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Issue 1: Poor or Unexpected Regioselectivity

The incorrect placement of the bromine atom on a molecule can derail a synthetic route. The cause is often a misunderstanding of steric and electronic effects.

Scenario A: Electrophilic Aromatic Substitution
  • Symptom: Bromination of a substituted benzene ring yields the "wrong" isomer (e.g., meta instead of ortho/para).

  • Causality: The regiochemical outcome is dictated by the directing effects of the substituents on the ring.[19] Electron-donating groups (EDGs) like -OH, -OR, and -NH₂ are ortho-, para-directing. Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -C=O are meta-directing. However, extreme steric hindrance can override these electronic effects. A very bulky directing group or a bulky brominating agent may favor the less sterically hindered position.[20]

  • Solutions:

    • Re-evaluate Directing Groups: Confirm the electronic nature of your substrate's substituents.

    • Modify Steric Profile: If steric hindrance is suspected, switching to a less bulky brominating agent may improve selectivity.

    • Control Temperature: Lowering the reaction temperature can enhance selectivity, favoring the kinetically controlled product over the thermodynamically controlled one.[20]

Scenario B: α-Bromination of Unsymmetrical Ketones
  • Symptom: Bromination of an unsymmetrical ketone yields a mixture of α-bromo isomers.

  • Causality: The site of bromination depends on the reaction conditions, which control the formation of the enol or enolate intermediate.[13]

    • Under Acidic Conditions: The reaction proceeds via the more stable (more substituted) enol intermediate. This results in bromination at the more substituted α-carbon (the thermodynamic product).[13][21]

    • Under Basic Conditions: The reaction proceeds via the more rapidly formed, less sterically hindered enolate. This leads to bromination at the less substituted α-carbon (the kinetic product).[13]

  • Solutions:

    • For Bromination at the More Substituted Carbon: Use acid-catalyzed conditions (e.g., Br₂ in acetic acid).[12]

    • For Bromination at the Less Substituted Carbon: Use base-mediated conditions. However, be aware that under basic conditions, polybromination is rapid and can lead to the haloform reaction in methyl ketones.[13]

Troubleshooting Workflow: Diagnosing Poor Regioselectivity

G start Problem: Unexpected Regioisomer Formed sub_type What is the substrate type? start->sub_type aromatic Aromatic Ring sub_type->aromatic   ketone Unsymmetrical Ketone sub_type->ketone   aromatic_q1 Are electronic directing effects understood? aromatic->aromatic_q1 ketone_q1 Which isomer is desired? ketone->ketone_q1 aromatic_a1_no Action: Review ortho-, para- vs. meta-directing groups. aromatic_q1->aromatic_a1_no No aromatic_q2 Is steric hindrance a likely factor? aromatic_q1->aromatic_q2 Yes aromatic_a2_yes Action: Use a less bulky brominating agent. Lower reaction temperature. aromatic_q2->aromatic_a2_yes Yes aromatic_a2_no Action: Re-verify substrate and reagent purity. aromatic_q2->aromatic_a2_no No more_sub More Substituted (Thermodynamic) ketone_q1->more_sub less_sub Less Substituted (Kinetic) ketone_q1->less_sub ketone_a1 Action: Use Acidic Conditions (e.g., Br2 in AcOH) more_sub->ketone_a1 ketone_a2 Action: Use Basic Conditions (e.g., Br2 in NaOH aq.) Caution: Risk of polybromination. less_sub->ketone_a2

Caption: Decision tree for troubleshooting regioselectivity issues.

Issue 2: Reaction Stalls or is Exceedingly Slow
  • Symptom: TLC or GC-MS analysis shows very slow conversion of starting material over an extended period.

  • Causality: The activation energy for the reaction is not being overcome.

    • Radical Inhibitors: Free radical reactions are notoriously sensitive to inhibitors. Dissolved oxygen (O₂) is a common radical inhibitor that can quench the chain reaction.[22]

    • Insufficient Temperature: Many reactions require thermal energy to proceed at a reasonable rate. For example, Wohl-Ziegler (allylic/benzylic) brominations are typically run at reflux in a solvent like CCl₄ or cyclohexane.[6][10]

    • Poor Reagent Solubility: If the substrate or brominating agent has poor solubility in the chosen solvent at the reaction temperature, the reaction will be mass-transfer limited and extremely slow.

  • Solutions:

    • Degas the Solvent: For radical reactions, bubble argon or nitrogen through the solvent for 15-30 minutes before adding reagents to remove dissolved oxygen.

    • Increase Temperature: Cautiously increase the reaction temperature in increments, monitoring for product formation and potential decomposition.

    • Change Solvent: Select a solvent that is known to be effective for the specific reaction type and in which all components are fully soluble at the reaction temperature.

Part 3: Data Summaries & Protocols

Table 1: Comparison of Common Brominating Agents

This table provides a comparative overview of commonly used reagents, helping you select the most appropriate one for your specific transformation.

ReagentFormulaFormKey ApplicationsAdvantagesDisadvantages
Molecular Bromine Br₂Fuming red-brown liquidElectrophilic addition to alkenes, aromatic bromination (with Lewis acid), α-bromination of carbonyls.[3]Potent and readily available.Highly corrosive, toxic, and difficult to handle; generates corrosive HBr byproduct.[3]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White crystalline solidAllylic and benzylic bromination (radical), α-bromination of carbonyls, bromohydrin formation.[3]Easy-to-handle solid; provides a low, constant concentration of Br₂.[3]Can decompose on storage; byproduct (succinimide) can be difficult to remove.[9][17]
Pyridinium Tribromide C₅H₅NHBr₃Red-orange crystalline solidElectrophilic bromination of ketones, phenols, and other activated systems.Solid, stable, and safer alternative to liquid bromine; easy to handle and measure.[3]Can be less reactive than Br₂; lower atom economy.
Hydrogen Bromide HBrCorrosive gas / aq. solutionUsed with an oxidant (e.g., H₂O₂) for in-situ generation of Br₂.Avoids handling pure Br₂.HBr is a highly corrosive and toxic gas.[23]
Protocol 1: General Procedure for Acid-Catalyzed α-Bromination of a Ketone

This protocol describes a typical procedure for the selective mono-bromination of a ketone at the α-position under acidic conditions.[21]

Safety: This procedure must be conducted in a fume hood. Wear appropriate PPE. Elemental bromine is highly corrosive and toxic.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve the ketone (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (1.0 eq) in an equal volume of glacial acetic acid.

  • Slow Addition: Add the bromine solution dropwise to the stirred ketone solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup:

    • Carefully pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to neutralize acetic acid), and 10% aqueous sodium thiosulfate (to quench any unreacted bromine).[16]

    • Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Free-Radical Benzylic Bromination with NBS

This protocol details the bromination of an alkylbenzene at the benzylic position using NBS and a radical initiator, a classic example of the Wohl-Ziegler reaction.[10]

Safety: CCl₄ is a toxic and environmentally hazardous solvent; use with appropriate containment. AIBN is a potential explosive and should be handled with care.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the alkylbenzene substrate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent (traditionally anhydrous carbon tetrachloride, CCl₄).

  • Initiator: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile, ~0.02 eq).[6]

  • Reaction: Heat the mixture to reflux. The reaction can also be initiated by shining a broad-spectrum lamp on the flask.

  • Monitoring: The reaction can be monitored by observing the solid NBS (denser than CCl₄) being replaced by the byproduct succinimide (which floats). Progress can also be tracked by GC-MS or TLC.

  • Workup:

    • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter off the succinimide solid and wash it with a small amount of cold solvent.[17]

    • Transfer the filtrate to a separatory funnel and wash with water and brine to remove any remaining polar impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude benzyl bromide via flash chromatography or vacuum distillation.

Mechanism Overview: Electrophilic vs. Radical Bromination

The choice of reaction conditions is paramount as it dictates the mechanistic pathway and, consequently, the product outcome.

G cluster_0 Electrophilic Aromatic Bromination cluster_1 Free Radical Allylic Bromination A1 Benzene + Br₂ A2 Lewis Acid (FeBr₃) Activates Bromine A1->A2 A3 Formation of δ⁺Br—Brδ⁻—FeBr₃ A2->A3 A4 Electrophilic Attack on Benzene Ring A3->A4 A5 Arenium Ion Intermediate (Resonance Stabilized) A4->A5 A6 Deprotonation Restores Aromaticity A5->A6 A7 Product: Bromobenzene A6->A7 B1 Alkene (e.g., Propene) + NBS B2 Initiation (AIBN, light) B1->B2 B3 Formation of Bromine Radical (Br•) B2->B3 B4 H-abstraction from Allylic Position B3->B4 B5 Allylic Radical (Resonance Stabilized) B4->B5 B6 Reaction with Br₂ (from NBS + HBr) B5->B6 B7 Product: Allyl Bromide B6->B7

References

Technical Support Center: Synthesis of Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aryl bromide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Aryl bromides are critical intermediates in organic synthesis, particularly as substrates for a multitude of cross-coupling reactions that form the backbone of modern medicinal chemistry and materials science.[1] However, their synthesis is not always straightforward.

This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). We will explore the causality behind common experimental failures and offer field-proven solutions to help you optimize your reactions, improve yields, and ensure the purity of your products for downstream applications.

Section 1: Electrophilic Aromatic Bromination

Electrophilic aromatic substitution (EAS) is the most common method for synthesizing aryl bromides.[1] The reaction involves the substitution of a hydrogen atom on an aromatic ring with a bromine atom, typically using molecular bromine (Br₂) with a Lewis acid catalyst (like FeBr₃) or other brominating agents such as N-Bromosuccinimide (NBS).[2][3][4]

Mechanism Overview: Electrophilic Aromatic Bromination

The reaction proceeds via a two-step mechanism:

  • Formation of a potent electrophile : The Lewis acid catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species.[5]

  • Nucleophilic attack and rearomatization : The π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6][7] This is the slow, rate-determining step.[3][6][7] A weak base then removes a proton to restore the ring's aromaticity, yielding the aryl bromide product.[6][7]

EAS_Mechanism cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Aromatization Br2 Br-Br Activated_E δ+Br-Brδ--FeBr₃ Br2->Activated_E Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->Activated_E Sigma_Complex Arenium Ion (Sigma Complex) Activated_E->Sigma_Complex Arene Arene (Ar-H) Arene->Sigma_Complex Rate-Determining Step Product Aryl Bromide (Ar-Br) Sigma_Complex->Product Fast Step (-H⁺)

Caption: Workflow for Electrophilic Aromatic Bromination.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction is slow or gives a low yield, especially with an electron-deficient arene. What's going wrong?

Answer: This is a classic challenge related to substrate reactivity.

  • Causality: Electrophilic aromatic substitution is driven by the nucleophilicity of the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) decrease the electron density of the ring, making it a weaker nucleophile. This significantly slows down the rate-determining step—the attack on the electrophile—and can halt the reaction entirely.[2] Halogens are not electrophilic enough on their own to break the aromaticity of even simple benzene, requiring a catalyst to activate them.[3][7] For deactivated systems, this activation barrier is even higher.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: Ensure your Lewis acid (e.g., FeBr₃, AlCl₃) is fresh and anhydrous, as moisture will deactivate it. For sluggish reactions, increasing the stoichiometry from catalytic amounts to 1.1-1.5 equivalents can be effective.

    • Use a Stronger Brominating System: For moderately deactivated arenes, using tribromoisocyanuric acid (TBCA) in trifluoroacetic acid can be effective.[8] For highly deactivated systems, harsher conditions like Br₂ in oleum (H₂SO₄/SO₃) may be necessary, though this lacks functional group tolerance.

    • Increase Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely by TLC or GC-MS to avoid decomposition or side reactions.

    • Consider an Alternative Strategy: For highly deactivated arenes, EAS may not be the best approach. Consider a Sandmeyer reaction from the corresponding aniline or a palladium-catalyzed borylation followed by bromination.[8]

Question 2: I'm getting significant amounts of di- and tri-brominated products with my electron-rich arene. How can I achieve mono-bromination?

Answer: This is a common problem of over-reaction due to a highly activated substrate.

  • Causality: Electron-donating groups (e.g., -OH, -OR, -NH₂) strongly activate the aromatic ring, making it highly nucleophilic.[2] The initial bromination product is often still activated enough to react again, leading to polysubstitution. For example, the reaction of aniline with bromine water rapidly yields the 2,4,6-tribrominated product, and it is often impossible to stop the reaction at the mono-bromo stage.[9]

  • Troubleshooting Steps:

    • Use a Milder Brominating Agent: Switch from the highly reactive Br₂/FeBr₃ system to N-Bromosuccinimide (NBS).[4] NBS is an excellent reagent for the regioselective bromination of activated arenes, often providing the mono-brominated product cleanly.[4]

    • Control Stoichiometry and Temperature: Use precisely one equivalent of the brominating agent and run the reaction at a low temperature (e.g., 0 °C or below) to moderate reactivity. Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.

    • Temporarily "Deactivate" the Activating Group: For highly activating groups like amines (-NH₂), you can temporarily protect them as an amide (e.g., acetanilide). The amido group is still an ortho-, para-director but is significantly less activating than the free amine, allowing for clean mono-bromination.[9] The protecting group can then be hydrolyzed to reveal the amine.

Question 3: The regioselectivity of my bromination is poor. How can I control where the bromine adds?

Answer: Regioselectivity is governed by the electronic and steric effects of the substituents already on the ring. Understanding these principles is key to predicting and controlling the outcome.

  • Causality:

    • Electronic Effects: Activating, electron-donating groups direct incoming electrophiles to the ortho and para positions. Deactivating, electron-withdrawing groups direct to the meta position (with the exception of halogens, which are deactivating but ortho-, para-directing).[2]

    • Steric Effects: Large, bulky substituents can hinder the approach of the electrophile to the ortho positions, favoring substitution at the less sterically crowded para position.

  • Troubleshooting Steps:

    • Choose the Right Conditions: For substrates with competing directing groups, the choice of solvent and temperature can influence the isomer ratio. Ab initio calculations and experimental data show that positional selectivity can be highly predictable.[1]

    • Leverage Steric Hindrance: If you desire para substitution on a substrate with an activating group, using a bulky Lewis acid or running the reaction in a non-polar solvent can sometimes increase the steric barrier to ortho attack.

    • Use a Blocking Group: In some cases, a position can be temporarily blocked with a group like a sulfonic acid (-SO₃H), the bromination performed at the desired site, and the blocking group subsequently removed.

Brominating Agent Typical Substrate Key Advantages Common Issues
Br₂ / FeBr₃ Benzene, Alkylbenzenes, HalobenzenesInexpensive, powerfulHarsh, can lead to over-bromination, moisture sensitive
N-Bromosuccinimide (NBS) Activated Arenes (Phenols, Anilines, Methoxyarenes)Mild, selective for mono-bromination, safer to handleLess reactive for deactivated systems
Br₂ in Acetic Acid Activated ArenesModerate reactivity, good for some phenolsCorrosive, can be sluggish
TBCA in TFA Moderately Deactivated ArenesEffective for less reactive substratesExpensive, strongly acidic conditions

Section 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a bromine atom onto an aromatic ring, starting from an aryl amine (aniline).[10][11] It proceeds in two main stages: the formation of an aryl diazonium salt, followed by its copper(I) bromide-catalyzed decomposition to the aryl bromide.[12] This method is particularly valuable because it allows for substitution patterns that are not accessible through direct electrophilic substitution.[13]

Troubleshooting the Sandmeyer Reaction

The Sandmeyer reaction is notoriously sensitive. Success hinges on the careful control of reaction conditions, particularly temperature.

Sandmeyer_Troubleshooting start Low Yield of Aryl Bromide check_diazonium Was diazonium salt formation successful? start->check_diazonium check_temp Was the reaction kept cold (< 5 °C)? check_diazonium->check_temp Yes sol_diazonium_fail Improve Diazotization: - Use fresh NaNO₂ - Ensure strong acid (e.g., 48% HBr) - Add NaNO₂ solution slowly check_diazonium->sol_diazonium_fail No check_cu Is the CuBr fresh and active? check_temp->check_cu Yes sol_temp_high Problem: Diazonium salt decomposed. Solution: Maintain 0-5 °C rigorously during diazotization and before adding to CuBr. check_temp->sol_temp_high No side_products Side products observed? (e.g., phenol, azo compounds) check_cu->side_products Yes sol_cu_bad Problem: Inactive catalyst. Solution: Use freshly prepared or purified CuBr. Ensure complete dissolution in HBr. check_cu->sol_cu_bad No sol_side_products Problem: Premature decomposition or side reactions. Solution: Add diazonium salt solution slowly to the hot CuBr solution. Ensure acidic conditions are maintained. side_products->sol_side_products Yes success Improved Yield sol_diazonium_fail->success sol_temp_high->success sol_cu_bad->success sol_side_products->success

Caption: Troubleshooting workflow for the Sandmeyer Reaction.

Frequently Asked Questions & Troubleshooting

Question 1: My diazotization reaction mixture turned dark brown or black immediately, and I got a very low yield. What happened?

Answer: This indicates premature and uncontrolled decomposition of your diazonium salt.

  • Causality: Aryl diazonium salts are notoriously unstable, especially above 5-10 °C. Their decomposition is exothermic and can lead to a runaway reaction. The mechanism of the Sandmeyer reaction is believed to involve an aryl radical, formed via a single-electron transfer from the copper(I) catalyst.[10][14] If the salt decomposes thermally before it can react with the catalyst, it will form a complex mixture of byproducts, including phenols (from reaction with water) and tarry azo-coupling products.

  • Troubleshooting Steps:

    • Rigorous Temperature Control: The diazotization step (reacting the aniline with sodium nitrite and acid) MUST be performed between 0 and 5 °C. Use an ice-salt bath to maintain this temperature. The diazonium salt solution should be used immediately and kept cold.

    • Slow and Controlled Addition: Add the cold sodium nitrite solution dropwise to the acidic solution of your aniline. Adding it too quickly can cause localized heating and decomposition.

    • Ensure Sufficient Acid: Use a sufficient excess of acid (typically HBr for brominations) to keep the solution strongly acidic, which helps stabilize the diazonium salt and prevents unwanted side reactions like azo coupling.

Question 2: The final reaction to form the aryl bromide is very slow or incomplete, even after adding the diazonium salt to the copper(I) bromide solution.

Answer: This points to an issue with your copper catalyst or the reaction conditions for the substitution step.

  • Causality: The copper(I) species is the active catalyst that initiates the radical-nucleophilic aromatic substitution.[10] If the copper(I) has been oxidized to copper(II) or is otherwise passivated, the reaction will not proceed efficiently.

  • Troubleshooting Steps:

    • Use Active CuBr: Copper(I) bromide can oxidize upon storage. If it is not a clean white or light-colored powder, it should be purified before use (e.g., by washing with dilute HBr followed by ethanol and ether). Alternatively, use freshly prepared CuBr.

    • Reaction Temperature: While the diazotization must be cold, the substitution step often requires heating to facilitate the decomposition of the diazonium-copper complex and the loss of N₂ gas. A common procedure is to add the cold diazonium solution to a hot (e.g., 60-100 °C) solution of CuBr.

    • Monitor Nitrogen Evolution: A successful Sandmeyer reaction will show a steady evolution of nitrogen gas. If you see little to no gas, it's a sign the catalytic cycle is not turning over.

Section 3: Purification and Downstream Compatibility

Synthesizing an aryl bromide is often just the first step. Its utility is defined by its performance in subsequent reactions, most notably palladium-catalyzed cross-couplings like the Suzuki-Miyaura or Buchwald-Hartwig amination.[15][16] A common and frustrating challenge is when a seemingly pure aryl bromide fails to couple.

Frequently Asked Questions & Troubleshooting

Question 1: My aryl bromide looks clean by NMR, but it fails to react or gives very low yields in a Suzuki-Miyaura coupling. What could be the problem?

Answer: The issue is likely trace impurities that are "invisible" to standard characterization but are potent poisons for palladium catalysts.

  • Causality: Palladium-catalyzed cross-coupling cycles are sensitive and can be inhibited or completely shut down by certain functional groups or residual reagents.[17]

    • Residual Amines: If your aryl bromide was made from an aniline (e.g., via Sandmeyer), even trace amounts of the starting material can coordinate to the palladium center and inhibit catalysis.

    • Sulfur-Containing Impurities: Thiols or other sulfur species are notorious catalyst poisons.

    • Lewis Acid Residues: Incomplete removal of FeBr₃ or AlCl₃ from an electrophilic bromination can interfere with the basic conditions required for many coupling reactions.

  • Troubleshooting & Purification Protocol:

    • Aqueous Workup: After the initial reaction, perform a thorough aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like amines, then a base (e.g., sat. NaHCO₃) to remove acidic residues, and finally brine to remove water.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through a pad of celite. This is highly effective at removing colored impurities and some catalyst poisons.

    • Column Chromatography: This is the most reliable method for achieving high purity. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and carefully collect the fractions corresponding to your product.

    • Distillation or Recrystallization: If your product is a liquid or a solid, distillation or recrystallization can be excellent final purification steps to remove non-volatile or highly soluble impurities, respectively.

Impurity Type Potential Source Effect on Coupling Recommended Removal Method
Residual Aniline Sandmeyer ReactionCatalyst poisoning, ligand bindingAcid wash (1M HCl), Column Chromatography
Lewis Acid (Fe, Al salts) Electrophilic BrominationInterference with base, side reactionsAqueous wash, Filtration
Phenolic Byproducts Sandmeyer Side ReactionCan compete as a nucleophileBase wash (1M NaOH), Column Chromatography
Unreacted Brominating Agent All MethodsSide reactions, quenches organometallic reagentsWash with sodium thiosulfate solution, Chromatography

References

Technical Support Center: Purification of 2-Chloro-5-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-chloro-5-iodobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, with a specific focus on identifying and removing critical impurities. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Proactive Impurity Prevention

This section addresses common questions related to impurity formation, providing proactive strategies to maximize the purity of your crude product before downstream purification.

Q1: What are the primary impurities I should expect in the synthesis of this compound, and how do they form?

A1: The synthesis of this compound is typically achieved via the radical bromination of 2-chloro-5-iodotoluene using N-bromosuccinimide (NBS).[1][2] The primary impurities arise from incomplete reaction, over-reaction, or side reactions involving moisture.

  • Unreacted Starting Material (2-chloro-5-iodotoluene): This is the most common impurity, resulting from incomplete reaction kinetics, insufficient radical initiator, or deactivation of the initiator.

  • Dibrominated Byproduct (2-chloro-5-iodo-α,α-dibromotoluene): This byproduct (ArCHBr₂) forms when the desired product, a benzylic bromide, undergoes a second radical substitution. This is highly probable if the stoichiometry of NBS is not carefully controlled.[3] Using more than 1.2 equivalents of NBS can lead to significant formation (15-25%) of this impurity.[3]

  • Hydrolysis Product (2-chloro-5-iodobenzyl alcohol): Benzyl bromides are susceptible to hydrolysis.[4] The presence of trace water in the reaction solvent or during the aqueous workup can convert the product into the corresponding benzyl alcohol.[5]

  • Succinimide: This is the byproduct of NBS and is typically water-soluble, allowing for its removal during the aqueous workup phase.

Q2: How can I minimize the formation of the dibrominated byproduct (ArCHBr₂)?

A2: Control over stoichiometry is critical. The formation of the dibrominated species is a direct consequence of excess brominating agent.

  • NBS to Substrate Ratio: The optimal molar ratio of NBS to the 2-chloro-5-iodotoluene substrate should be maintained around 1.05:1.00.[3] Ratios exceeding 1.2:1.00 drastically increase the rate of dibromination.[3]

  • Slow Addition: If your reaction scale allows, adding NBS portion-wise can help maintain a low concentration of the brominating agent, favoring monosubstitution.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-bromination of the product.

Q3: What causes the formation of 2-chloro-5-iodobenzyl alcohol, and how can I prevent it?

A3: The formation of 2-chloro-5-iodobenzyl alcohol is primarily due to hydrolysis. The benzylic carbon is highly electrophilic and readily attacked by nucleophiles like water.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.

  • Workup Temperature: Perform the aqueous workup at low temperatures (e.g., using an ice bath). Hydrolysis is a chemical reaction with a rate that is dependent on temperature; lower temperatures will slow this undesired side reaction.

  • Prompt Extraction: After quenching the reaction and adding water, do not allow the aqueous and organic layers to remain in contact for extended periods. Promptly separate the layers and dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

Table 1: Optimization of Radical Bromination Parameters

This table summarizes key reaction parameters and their impact on purity, providing a quick reference for experimental design.

ParameterOptimal RangeImpact of DeviationRecommended Solution
NBS:Substrate Ratio 1.05 : 1.00>1.2 equivalents leads to 15-25% dibrominated impurity (ArCHBr₂) formation.[3]Weigh reagents accurately; perform reaction on a small scale first to optimize.
Radical Initiator (BPO/AIBN) 0.5–2.0 mol%<0.5 mol% results in slow initiation and long reaction times. >2 mol% can cause runaway reactions and reduce selectivity.[3]Use a freshly opened or purified initiator. Add in portions if necessary for large-scale reactions.
Solvent Anhydrous CCl₄, Acetonitrile, or other inert solventsPresence of water leads to the formation of 2-chloro-5-iodobenzyl alcohol.Use freshly distilled or commercially available anhydrous solvents.
Temperature Varies with solvent/initiator (typically reflux)Too high a temperature can promote side reactions, including ring bromination. Too low a temperature results in an impractically slow reaction rate.Maintain a stable reflux temperature using a heating mantle with a temperature controller.

Section 2: Troubleshooting Guide - Reactive Problem-Solving

This section is designed to help you diagnose and solve specific problems you may encounter after the reaction is complete.

Problem 1: Low Purity After Initial Workup

Q: My crude product NMR/TLC shows a significant amount of starting material. What went wrong?

A: This indicates an incomplete reaction. Several factors could be at play:

  • Cause - Inactive Initiator: Radical initiators like AIBN and BPO have finite shelf lives and can decompose.

    • Solution: Use a fresh batch of the radical initiator. If unsure, recrystallize the initiator before use.

  • Cause - Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent.[6] Monitor the reaction via TLC until the starting material spot has completely disappeared.

  • Cause - Radical Quenching: The presence of radical scavengers (e.g., certain impurities in the solvent or starting material, or exposure to oxygen) can inhibit the chain reaction.

    • Solution: Ensure the reaction is run under an inert atmosphere and use purified, high-quality reagents and solvents.

Q: I have a significant amount of a non-polar byproduct that I suspect is the dibrominated compound. How do I confirm and remove it?

A: The dibrominated byproduct (ArCHBr₂) is indeed more non-polar than the desired monobrominated product.

  • Confirmation:

    • TLC: The dibrominated compound will have a higher Rf value (run further up the plate) than the product in a non-polar eluent system (e.g., Hexane/Ethyl Acetate).

    • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for three halogens (Cl) and two bromines (Br₂), with a molecular weight significantly higher than the desired product.

  • Removal:

    • Column Chromatography: This is the most effective method.[7] Due to the polarity difference, a careful gradient elution, starting with a very non-polar solvent system (e.g., pure hexane) and gradually increasing the polarity (e.g., to 2-5% Ethyl Acetate in Hexane), will allow for the separation of the dibrominated byproduct from the desired product.[8]

    • Recrystallization: While more challenging, fractional crystallization may be possible. The two compounds may have different solubilities in certain solvent systems. Experiment with different solvents like ethanol, methanol, or mixed hexanes/ethyl acetate systems.[9]

Diagram 1: Key Impurity Formation Pathways

G cluster_main Radical Bromination of 2-Chloro-5-Iodotoluene cluster_impurities Impurity Formation SM 2-Chloro-5-Iodotoluene (Starting Material) Product This compound (Desired Product) SM->Product NBS, Initiator (Optimal Conditions) UR Unreacted SM SM->UR Incomplete Reaction DB Dibrominated Byproduct (ArCHBr₂) Product->DB Excess NBS OH Hydrolysis Product (ArCH₂OH) Product->OH H₂O Present

Caption: Major pathways for impurity generation during synthesis.

Problem 2: Challenges During Purification

Q: My recrystallization is not yielding pure crystals. What solvent systems are recommended, and what are some optimization tips?

A: Recrystallization success depends heavily on the choice of solvent and technique. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Recommended Solvents:

    • Single Solvents: Ethanol or methanol are often good starting points for benzyl bromides.[10] Hexane can also be effective.

    • Mixed Solvents: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be very effective. Common pairs include Ethyl Acetate/Hexane or Dichloromethane/Hexane.[9]

  • Optimization Tips:

    • Start Small: Test solubility in various solvents using small amounts of your crude product in test tubes.

    • Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated. Adding too much solvent will reduce your yield.

    • Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: Add a tiny, pure crystal of the product to the cooled solution to induce crystallization.

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step protocols for the essential purification workflows.

Protocol 1: Standard Aqueous Workup Procedure

This protocol is designed to remove the succinimide byproduct, unreacted bromine, and acidic impurities.

  • Cooling: Once the reaction is complete (as determined by TLC/GC), cool the reaction mixture to room temperature, and then further cool in an ice bath (0-5 °C).

  • Quenching: Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir until the reddish/orange color of any residual bromine dissipates.[10]

  • Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is denser than water (e.g., CCl₄), the organic layer will be on the bottom. If it is less dense, it will be on top. Separate the layers.

  • Extraction: Extract the aqueous layer with a fresh portion of the organic solvent (e.g., dichloromethane) to recover any dissolved product.[10]

  • Combine & Wash: Combine all organic layers. Wash the combined organic phase sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic byproducts like HBr).

    • Water.

    • Saturated aqueous sodium chloride (brine) solution (to aid in the removal of water from the organic layer).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Guideline for Column Chromatography Purification

This protocol is ideal for removing impurities with different polarities, such as the starting material and the dibrominated byproduct.[7][11]

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your starting eluent (e.g., 100% Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% Hexane). This will elute the most non-polar compounds first, which is likely to be the dibrominated byproduct.

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent (e.g., introduce 1-2% ethyl acetate in hexane). The desired product should begin to elute.

    • A further increase in polarity will elute more polar impurities, such as any unreacted starting material or the benzyl alcohol.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Diagram 2: General Purification Workflow

G cluster_purification Purification Options Crude Crude Reaction Mixture Workup Aqueous Workup (Protocol 1) Crude->Workup CrudeSolid Crude Solid Product Workup->CrudeSolid Recryst Recrystallization (e.g., Ethanol or Hexane/EtOAc) CrudeSolid->Recryst If impurities have similar polarity Column Column Chromatography (Protocol 2) CrudeSolid->Column If impurities have different polarities Final Pure this compound Recryst->Final Column->Final

References

Benzyl Bromide Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzyl bromides. This guide is designed for researchers, scientists, and drug development professionals who utilize benzyl bromide and its derivatives in their work. Benzyl bromides are potent electrophiles and valuable benzylating agents in organic synthesis. However, their reactivity is coupled with significant handling and storage challenges. This resource provides in-depth, field-proven insights to ensure the safe and effective use of these critical reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and issues encountered during the storage, handling, and use of benzyl bromides.

Storage and Stability

Q1: My bottle of benzyl bromide has turned yellow/brown. Is it still usable?

A1: A yellow to brown discoloration is a common sign of decomposition. Benzyl bromide is sensitive to light and moisture and can slowly decompose over time, especially if not stored under an inert atmosphere.[1][2][3] The primary decomposition product is hydrogen bromide (HBr), which can catalyze further decomposition and polymerization.[4][5] For many applications, particularly those sensitive to acidic conditions or requiring high purity, using discolored benzyl bromide is not recommended. However, for less sensitive reactions, it may be possible to purify the reagent by distillation under reduced pressure. It is advisable to first run a small-scale test reaction to check its efficacy.

Q2: What are the optimal storage conditions for benzyl bromide to maximize its shelf life?

A2: To ensure the longevity and purity of benzyl bromide, it should be stored in a cool, dry, dark place, away from sources of ignition.[1][3][6] The container should be tightly sealed to prevent moisture ingress.[1][2] For long-term storage, refrigeration is recommended, and storing under an inert atmosphere (e.g., nitrogen or argon) can significantly inhibit degradation. Some sources suggest storing over copper wire or potassium carbonate to scavenge any HBr that may form.[7]

Q3: Can I store benzyl bromide in a metal container?

A3: No, it is not recommended to store benzyl bromide in most common metal containers. It is corrosive to many metals, especially in the presence of moisture, which can lead to the formation of flammable hydrogen gas.[1][4][5] Glass containers are the preferred choice for storing benzyl bromide.[8]

Safe Handling and Personal Protective Equipment (PPE)

Q1: Benzyl bromide is described as a lachrymator. What does this mean and what precautions should I take?

A1: A lachrymator is a substance that irritates the eyes and causes tearing.[4][6] Benzyl bromide is a potent lachrymator, and its vapors can cause severe irritation to the eyes, skin, and respiratory tract.[9][10][11] All manipulations involving benzyl bromide must be conducted in a well-ventilated chemical fume hood.[11][12] Appropriate personal protective equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical splash goggles and a face shield.[2][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.[1][2]

  • Body Protection: A lab coat and, for larger quantities or risk of splashing, a chemical-resistant apron.[2][9]

  • Respiratory Protection: For situations where fume hood use is not possible or in case of a spill, a respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[2][6]

Q2: What is the correct procedure for quenching a reaction containing unreacted benzyl bromide?

A2: Unreacted benzyl bromide should be carefully quenched before workup. A common method is the slow addition of a nucleophilic quenching agent. Methanol is often used, as it reacts with benzyl bromide to form the less reactive benzyl methyl ether.[12] For larger scales, a basic solution like aqueous sodium bicarbonate or sodium carbonate can be used to neutralize both the excess benzyl bromide and any HBr formed. The addition should be slow and controlled, as the reaction can be exothermic.

Q3: How should I dispose of waste containing benzyl bromide?

A3: Waste containing benzyl bromide is considered hazardous and must be disposed of according to local regulations.[1][3] It should be collected in a designated, properly labeled, and sealed container. Do not mix benzyl bromide waste with incompatible materials. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered in reactions involving benzyl bromide.

Common Reaction Problems

Q1: My benzylation reaction is not proceeding to completion, or the yield is very low. What are the possible causes?

A1: Several factors can contribute to a failed or low-yielding benzylation reaction:

  • Reagent Quality: As discussed, decomposed benzyl bromide can be a primary culprit. The presence of HBr can protonate your nucleophile, reducing its reactivity.

  • Base Strength: Many benzylation reactions require a base to deprotonate the nucleophile. Ensure the base you are using is strong enough for your specific substrate. For example, potassium carbonate is a common choice for alcohols and phenols.[11]

  • Solvent Choice: The solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or acetonitrile are often effective for SN2 reactions.[11]

  • Reaction Temperature: While some benzylations proceed at room temperature, others may require heating to overcome the activation energy.

  • Steric Hindrance: A sterically hindered nucleophile or a substituted benzyl bromide can slow down the reaction rate.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

A2: Common side reactions include:

  • Over-alkylation: If your substrate has multiple reactive sites (e.g., a diamine), over-alkylation can occur. Using a limiting amount of benzyl bromide can help control this.

  • Elimination Reactions: While less common with primary halides like benzyl bromide, elimination can occur under strongly basic conditions and at elevated temperatures.

  • Reaction with Solvent: Some solvents can react with benzyl bromide. For example, in the presence of a strong base, THF can be deprotonated and act as a nucleophile.

Q3: How can I effectively remove unreacted benzyl bromide from my crude product?

A3: Removing excess benzyl bromide is crucial for obtaining a pure product. Several methods can be employed:

  • Chromatography: Column chromatography is a standard method for purification. Benzyl bromide is relatively nonpolar and will typically elute with nonpolar solvents like hexane or dichloromethane.[13]

  • Scavenging Agents: Adding a scavenger to the reaction mixture can convert the excess benzyl bromide into a more easily separable compound. For example, adding triethylamine will form a quaternary ammonium salt that is soluble in water and can be removed by an aqueous wash.[13] Similarly, thiourea can be used to form a salt that may precipitate.[13]

  • Distillation: If your product is not heat-sensitive, distillation under reduced pressure can be an effective way to remove the more volatile benzyl bromide.[13]

Part 3: Experimental Protocols and Data

Protocol: Benzylation of a Phenol

This protocol provides a detailed, step-by-step methodology for a standard benzylation reaction.

Objective: To synthesize benzyl phenyl ether from phenol and benzyl bromide.

Materials:

  • Phenol

  • Benzyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Slowly add benzyl bromide (1.1 eq) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution (2x) to remove any unreacted phenol.

  • Wash the organic layer with water (1x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Data Presentation
PropertyValueSource
Melting Point -3 to -1 °C[1]
Boiling Point 198-199 °C[5]
Density 1.44 g/mL at 20 °C[5]
Flash Point 79 °C[9]
Solubility Insoluble in water (decomposes slowly)[5]

Part 4: Visualizations

Workflow for Safe Handling of Benzyl Bromide

G A Preparation B Don PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves A->B C Work in Fume Hood B->C D Dispense Reagent C->D E Reaction Setup D->E F Quenching E->F G Workup F->G H Waste Disposal G->H I Decontaminate & Clean H->I

Caption: A sequential workflow for the safe handling of benzyl bromide.

Troubleshooting Decision Tree for Low Yield Benzylation

G Start Low Yield in Benzylation Reaction Q1 Is Benzyl Bromide Old or Discolored? Start->Q1 A1_Yes Purify by Distillation or Use Fresh Reagent Q1->A1_Yes Yes Q2 Is the Base Appropriate/Sufficient? Q1->Q2 No A1_Yes->Q2 A2_No Use Stronger Base or More Equivalents Q2->A2_No No Q3 Is the Reaction Temperature Optimal? Q2->Q3 Yes A2_Yes Consider Solvent and Temperature A2_Yes->Q3 A2_No->Q3 A3_No Increase Temperature Q3->A3_No No End Re-evaluate Substrate Reactivity Q3->End Yes A3_No->End

Caption: A decision tree for troubleshooting low-yield benzylation reactions.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum of 2-Chlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-chlorobenzyl bromide, presenting a comparative study with structurally related benzyl halides. By examining the subtle yet significant electronic effects of aromatic substitution, we aim to provide a practical framework for interpreting and predicting the NMR spectra of this important class of reagents.

The Structural Signature: 1H NMR Spectrum of 2-Chlorobenzyl Bromide

The 1H NMR spectrum of 2-chlorobenzyl bromide, typically recorded in deuterated chloroform (CDCl3), is characterized by two main regions: the aromatic region and the benzylic proton region. The chemical shifts, multiplicities, and coupling constants of the protons in these regions provide a unique fingerprint of the molecule's structure.

Below is a summary of the experimental 1H NMR data for 2-chlorobenzyl bromide.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Benzylic (-CH2Br)~4.6Singlet (s)N/A
Aromatic (Ar-H)~7.2-7.5Multiplet (m)N/A

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

The structure of 2-chlorobenzyl bromide, with its distinct proton environments, is depicted below.

Figure 1. Structure of 2-chlorobenzyl bromide.

Comparative Analysis with Other Benzyl Halides

To fully appreciate the spectral features of 2-chlorobenzyl bromide, a comparison with related compounds is instructive. The electronic nature of the substituents on the aromatic ring significantly influences the chemical shifts of both the aromatic and benzylic protons.

Compound Benzylic (-CH2Br) δ (ppm) Aromatic (Ar-H) δ (ppm)
Benzyl bromide~4.50~7.30 (s)
2-Chlorobenzyl bromide ~4.60 ~7.2-7.5 (m)
2-Bromobenzyl bromide~4.65~7.1-7.6 (m)
2-Methylbenzyl bromide~4.45~7.1-7.3 (m)

Data is compiled from various sources and may show slight variations.

The Inductive Effect on Benzylic Protons

The chemical shift of the benzylic methylene protons (-CH2Br) is a sensitive probe of the electronic environment. In benzyl bromide, these protons resonate at approximately 4.50 ppm. The introduction of a chlorine atom at the ortho position in 2-chlorobenzyl bromide causes a downfield shift to around 4.60 ppm. This is due to the electron-withdrawing inductive effect of the chlorine atom, which deshields the benzylic protons. A similar, slightly more pronounced effect is observed for 2-bromobenzyl bromide (~4.65 ppm), consistent with the relative electronegativities of chlorine and bromine. Conversely, the electron-donating methyl group in 2-methylbenzyl bromide results in an upfield shift of the benzylic protons to approximately 4.45 ppm.

Aromatic Proton Resonances: A Complex Interplay of Effects

The aromatic region of the 1H NMR spectrum provides a wealth of information about the substitution pattern. In the case of 2-chlorobenzyl bromide, the four aromatic protons are chemically non-equivalent and exhibit a complex multiplet. This complexity arises from the combined inductive and resonance effects of the chloro and bromomethyl substituents, as well as the spin-spin coupling between adjacent protons.

  • Ortho- and Para-directing Effects: Both the chlorine and the bromomethyl groups are ortho-, para-directing. The chlorine atom, through its resonance effect, donates electron density to the ortho and para positions, while its inductive effect withdraws electron density. The bromomethyl group is weakly deactivating.

  • Coupling Constants: The coupling between adjacent aromatic protons (ortho coupling) is typically in the range of 6-10 Hz. Meta coupling (across one carbon) is smaller (1-3 Hz), and para coupling (across two carbons) is often negligible. The interplay of these couplings leads to the observed complex multiplet for the aromatic protons of 2-chlorobenzyl bromide.

Experimental Protocol for 1H NMR Spectrum Acquisition

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural analysis. The following is a detailed, step-by-step methodology for obtaining the 1H NMR spectrum of a small organic molecule like 2-chlorobenzyl bromide.

G A Sample Preparation B NMR Tube Loading A->B C Spectrometer Setup B->C D Data Acquisition C->D E Data Processing D->E F Spectral Analysis E->F

Figure 2. Workflow for NMR Data Acquisition and Analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-chlorobenzyl bromide into a clean, dry vial. The precise amount is not critical for routine 1H NMR, but a higher concentration may be needed for less sensitive nuclei like 13C.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3). CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.

    • Gently swirl the vial to ensure the sample is completely dissolved. If necessary, briefly warm the vial.

  • NMR Tube Loading:

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube, as this can adversely affect the spectral resolution.

    • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

  • Spectrometer Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes spectral line broadening and improves resolution. Modern spectrometers often have automated shimming routines.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine 1H spectrum), the spectral width, and the acquisition time.

    • Initiate the data acquisition.

  • Data Processing:

    • Once the acquisition is complete, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CHCl3 in CDCl3).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Spectral Analysis:

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

    • Compare the obtained spectrum with the expected spectrum based on the molecular structure and with data from reference compounds.

Conclusion

The 1H NMR spectrum of 2-chlorobenzyl bromide provides a clear and detailed picture of its molecular structure. Through a comparative analysis with related benzyl halides, the influence of substituent electronic effects on proton chemical shifts can be readily observed and understood. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality NMR data, which is the foundation of accurate structural elucidation in chemical research and development.

Navigating the Matrix: A Comparative Guide to Mass Spectrometry for Halogenated Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Halogen Challenge in Modern Analytics

Halogenated compounds, a broad class of molecules containing fluorine, chlorine, bromine, or iodine, are ubiquitous in modern life. They form the backbone of countless pharmaceuticals, agrochemicals, industrial polymers, and flame retardants.[1] However, their very stability and functionality also present significant analytical challenges. Many are persistent organic pollutants (POPs) that bioaccumulate, posing risks to environmental and human health. For drug development professionals, understanding the metabolic fate of halogenated candidates is critical for safety and efficacy assessment.

Mass spectrometry (MS) stands as the definitive technology for the sensitive and selective analysis of these compounds. Yet, the presence of halogens introduces unique complexities, from characteristic isotopic patterns to varied fragmentation behaviors and ionization efficiencies. This guide provides an in-depth comparison of the predominant MS-based workflows, offering researchers the expertise to select the optimal strategy for their specific analytical goals. We will delve into the causality behind instrumental choices, present comparative data, and provide validated protocols to ensure trustworthy and reproducible results.

The Isotopic Signature: A Double-Edged Sword

A defining characteristic of chlorine- and bromine-containing compounds is their distinctive isotopic pattern, arising from the natural abundance of heavy isotopes.

  • Chlorine: Naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), resulting in a signature M/M+2 peak intensity ratio of approximately 3:1 for each chlorine atom in a molecule.[2][3]

  • Bromine: Exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), producing a nearly 1:1 intensity ratio for the M and M+2 peaks for each bromine atom.[2][3]

This pattern is a powerful diagnostic tool for confirming the presence of these halogens.[4] For instance, a molecule with two bromine atoms will exhibit an M/M+2/M+4 pattern with a 1:2:1 intensity ratio.[5] However, this isotopic distribution can also complicate data analysis, particularly for polychlorinated or polybrominated species, by spreading the ion signal across multiple isotopic peaks and potentially lowering the signal-to-noise ratio for any single peak.

Part 1: The Volatility Divide - GC-MS vs. LC-MS

The first and most critical decision point in method development is choosing the appropriate chromatographic inlet, which is dictated by the analyte's volatility and thermal stability.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is the premier technique for analyzing volatile and semi-volatile halogenated compounds that are stable at elevated temperatures.[8] It is the workhorse for environmental monitoring of legacy pollutants like polychlorinated biphenyls (PCBs), organochlorine pesticides, and many brominated flame retardants (BFRs).[9][10]

Ionization Technique: Electron Ionization (EI)

The standard ionization source in GC-MS is Electron Ionization (EI). In this hard ionization technique, the sample is bombarded with high-energy electrons (typically 70 eV), causing reproducible and often extensive fragmentation.[11]

  • Mechanism & Causality: EI is highly efficient for nonpolar compounds and produces a rich fragmentation spectrum that acts as a chemical fingerprint. This allows for confident compound identification through spectral library matching (e.g., NIST). The fragmentation of halogenated compounds in EI often involves the characteristic loss of halogen atoms or hydrogen halides (e.g., HCl), providing valuable structural clues.[12][13] However, the high energy of EI can sometimes lead to the complete disappearance of the molecular ion, making it difficult to determine the compound's initial mass.[14]

Typical Workflow for GC-MS Analysis:

Caption: High-level workflow for GC-EI-MS analysis of halogenated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Modern Challenges

For the vast number of halogenated compounds that are polar, non-volatile, or thermally labile—including most modern pharmaceuticals, herbicides, and emerging contaminants like per- and polyfluoroalkyl substances (PFAS)—LC-MS is the indispensable tool.[15][16]

Ionization Technique: Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for compounds that cannot be volatilized without decomposition.[17][18]

  • Mechanism & Causality: In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[18] Because it is a "soft" technique, ESI typically preserves the molecular ion (often as a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻), which is crucial for determining the molecular weight of unknown or novel compounds.[17] This is particularly vital in pharmaceutical metabolism studies where identifying the mass of a modified drug candidate is the primary goal. For highly fluorinated compounds like PFAS, ESI in negative ion mode is exceptionally effective due to the high electronegativity of fluorine.

Part 2: A Guide to Mass Analyzers - Quantitation vs. Identification

Once ions are generated, the mass analyzer separates them based on their mass-to-charge ratio (m/z). The choice of analyzer is a critical decision that balances the need for sensitivity, selectivity, resolution, and mass accuracy.

Mass Analyzer Primary Application Key Strengths Limitations Typical Halogenated Compound Application
Triple Quadrupole (QqQ) Targeted QuantitationUnmatched sensitivity and selectivity (MRM mode), wide dynamic range, robustness.Low resolution, provides no structural information beyond the selected transition.Routine monitoring of known PFAS in drinking water (e.g., EPA 537.1), pesticide residue analysis.[19][20]
Quadrupole Time-of-Flight (Q-TOF) Identification & QuantitationHigh resolution, excellent mass accuracy (<5 ppm), full-spectrum sensitivity.[1]Generally less sensitive in targeted mode than a QqQ, more complex data files.Screening for unknown environmental contaminants, pharmaceutical metabolite identification.[21]
Orbitrap Identification & QuantitationUltra-high resolution (>140,000), exceptional mass accuracy (<2 ppm), retrospective data analysis.[22][23]Slower scan speed compared to TOF, higher initial cost.Non-target screening for emerging halogenated pollutants, definitive structural elucidation of drug metabolites.[22][24]
Triple Quadrupole (QqQ) MS: The Quantitative Workhorse

For routine monitoring where the target analytes are known and maximum sensitivity is required, the triple quadrupole mass spectrometer is the undisputed industry standard.[20] Its power lies in Selected Reaction Monitoring (SRM) , or Multiple Reaction Monitoring (MRM) .

  • Causality: In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the [M-H]⁻ of PFOA). This ion is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to transmit only a specific, characteristic fragment ion to the detector. This two-stage filtering process provides exceptional selectivity and virtually eliminates background noise, enabling extremely low detection limits, often in the parts-per-trillion (ng/L) range for PFAS analysis.[19]

High-Resolution Mass Spectrometry (HRMS): Q-TOF and Orbitrap for Discovery

When the goal is to identify unknown compounds or to confirm structures with high confidence, High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF and Orbitrap are essential.[24][25]

  • Causality: HRMS instruments provide a highly accurate mass measurement, which allows for the determination of an elemental formula.[26] For example, an Orbitrap can distinguish between two compounds that have the same nominal mass but different elemental compositions. This capability is invaluable for identifying novel environmental contaminants or unexpected drug metabolites.[24][27] Furthermore, HRMS systems acquire full-scan data, capturing all ions within a mass range.[23] This allows for retrospective analysis ; a dataset can be re-interrogated for newly discovered contaminants without needing to re-run the sample.[22] For halogenated compounds, the high resolution can also resolve the isotopic clusters of polychlorinated or polybrominated species, aiding in their identification.

Workflow for HRMS Unknown Identification:

Caption: A typical data processing workflow for identifying unknown halogenated compounds using LC-HRMS.

Part 3: Field-Proven Protocol - PFAS in Drinking Water by LC-MS/MS

To demonstrate a trustworthy and validated workflow, we present a detailed protocol based on U.S. EPA Method 537.1 , a standard for the determination of selected PFAS in drinking water.[28][29] This method utilizes Solid Phase Extraction (SPE) followed by LC-MS/MS with a triple quadrupole mass spectrometer.[30][31]

Step-by-Step Experimental Protocol (Adapted from EPA 537.1)

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To concentrate PFAS analytes from a water sample and remove interfering matrix components.[28]

  • Causality: SPE is critical for achieving the low detection limits required for drinking water analysis. A styrene-divinylbenzene (SDVB) sorbent is used, which effectively retains the PFAS compounds from the water matrix.[28]

  • Procedure:

    • Add preservatives (e.g., Trizma) to a 250 mL water sample.[19]

    • Spike the sample with isotopically labeled internal standards to correct for matrix effects and recovery losses.[29]

    • Condition a 500 mg/6 mL SDVB SPE cartridge with methanol followed by reagent water.[30] Do not allow the cartridge to go dry.

    • Load the 250 mL water sample onto the cartridge at a flow rate of 10-15 mL/min.

    • Wash the cartridge with reagent water to remove salts and polar interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen to remove residual water.

    • Elute the trapped PFAS analytes with a small volume of methanol.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. LC-MS/MS Analysis

  • Objective: To separate, detect, and quantify the target PFAS compounds.

  • Causality: Reversed-phase liquid chromatography (using a C18 column) provides separation of the different PFAS analytes.[31] A triple quadrupole MS operating in MRM mode ensures the highest sensitivity and selectivity for accurate quantitation.[19]

  • Instrumentation & Conditions:

    • LC System: UHPLC with a C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).[31]

    • Mobile Phase A: Water with 20 mM ammonium acetate.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient runs from ~20% B to 95% B over several minutes.

    • Ion Source: ESI, Negative Ion Mode.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each of the 18 PFAS compounds in EPA 537.1 are monitored in timed windows.

3. Data Analysis and Quality Control

  • Objective: To accurately quantify analyte concentrations and ensure data reliability.

  • Procedure:

    • Generate a multi-point calibration curve using standards prepared in 96:4 methanol:water.

    • Integrate the chromatographic peaks for each target analyte and its corresponding labeled internal standard.

    • Calculate the concentration of each analyte using the calibration curve and the internal standard response.

    • Verify that all quality control criteria (e.g., internal standard recoveries, continuing calibration verification checks) are within the method-specified acceptance limits.

Conclusion: Selecting the Right Tool for the Task

The analysis of halogenated compounds by mass spectrometry is a nuanced field where the optimal approach is dictated by the analyte's properties and the analytical question at hand.

  • For volatile, thermally stable compounds like chlorinated pesticides or BFRs, GC-MS with Electron Ionization remains the method of choice, offering robust separation and extensive, searchable spectral libraries for confident identification.[9][32]

  • For targeted, high-sensitivity quantitation of known non-volatile compounds like PFAS, LC-MS/MS with a Triple Quadrupole analyzer is unparalleled, providing the low detection limits required for regulatory compliance.[20]

  • For the discovery and identification of unknown or emerging halogenated contaminants , and for detailed structural elucidation in pharmaceutical research, LC-HRMS platforms like Q-TOF and Orbitrap are indispensable, providing the mass accuracy and resolution needed to determine elemental formulas and confidently identify novel structures.[24][33]

By understanding the causality behind these instrumental choices—from the physics of ionization to the principles of mass analysis—researchers can design more effective, efficient, and trustworthy methods to tackle the complex challenges presented by halogenated compounds.

References

A Researcher's Comparative Guide to the IR Spectroscopy of Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of benzyl bromides. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It offers a comparative framework for understanding how molecular structure influences vibrational frequencies, provides validated experimental protocols, and explains the causal relationships behind spectral interpretation. Our objective is to equip you with the expertise to confidently acquire and interpret high-quality IR spectra for this important class of organic compounds.

Critical Safety Considerations: Handling Benzyl Bromide

Before any experimental work, it is imperative to recognize the hazards associated with benzyl bromide. It is a potent lachrymator, meaning it causes severe tearing and irritation upon exposure to the eyes.[1][2] It is also classified as a combustible liquid and causes skin and respiratory tract irritation.[2][3]

Mandatory Safety Precautions:

  • Ventilation: Always handle benzyl bromide and its solutions inside a certified chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin and eye contact.[1] A lab coat is also required.

  • First Aid: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1][3] For skin contact, wash the affected area immediately with soap and water.[1][3] If inhaled, move to fresh air and consult a physician.[3]

Deconstructing the Spectrum: Characteristic Vibrations of Benzyl Bromide

The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its constituent bonds.[4] For benzyl bromide (C₇H₇Br), the spectrum is a composite of signals from the aromatic ring, the methylene (-CH₂) bridge, and the carbon-bromine bond. Understanding these distinct regions is the first step to accurate interpretation.

The key vibrational modes for benzyl bromide are:

  • Aromatic C-H Stretches (3100-3000 cm⁻¹): These absorptions appear at a slightly higher frequency than the C-H stretches in alkanes.[5][6] Their presence just above 3000 cm⁻¹ is a clear indicator of an unsaturated system, such as an aromatic ring or an alkene.[7][8]

  • Aliphatic C-H Stretches (3000-2850 cm⁻¹): The methylene (-CH₂-) group's symmetric and asymmetric stretching vibrations appear in this region, just below the 3000 cm⁻¹ threshold typical for saturated C-H bonds.[9]

  • Aromatic Overtones/Combination Bands (2000-1665 cm⁻¹): This region contains a pattern of weak but sharp bands. The specific pattern of these overtones is highly characteristic of the substitution pattern on the benzene ring.[5][10] For a monosubstituted ring like that in benzyl bromide, a characteristic pattern is expected.

  • Aromatic C=C Ring Stretches (1600-1450 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of sharp absorptions. Typically, two prominent bands are observed near 1600 cm⁻¹ and 1500-1450 cm⁻¹.[8][11]

  • CH₂ Bending (Scissoring) (~1450 cm⁻¹): The scissoring vibration of the methylene group often appears in the same region as the aromatic C=C stretches.

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): These are typically strong and sharp absorptions resulting from the C-H bonds on the aromatic ring bending out of the plane of the ring.[5] The position of these bands is highly diagnostic of the ring's substitution pattern.[12] For a monosubstituted ring, strong bands are expected between 770-730 cm⁻¹ and 720-680 cm⁻¹.[13]

  • C-Br Stretch (690-515 cm⁻¹): This is the key absorption for the bromide functional group. The position of this band is at a low frequency primarily due to the "mass effect"—the heavy bromine atom slows the vibration, lowering its frequency.[14] This band is typically of medium to strong intensity.[10][15]

Comparative Analysis: The Influence of Ring Substituents

The true power of IR spectroscopy lies in its ability to reveal subtle electronic changes within a molecule. By comparing the spectrum of benzyl bromide with its substituted analogues, we can observe how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the vibrational frequencies.

Substituents on the aromatic ring can influence the bond strengths and polarities of the entire molecule through inductive and resonance effects. This, in turn, shifts the positions of characteristic absorption bands.

CompoundKey SubstituentAromatic C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Rationale for Shifts
p-Nitrobenzyl Bromide -NO₂ (Strong EWG)~1605, ~1520 (N-O stretch)Lower frequencyThe nitro group withdraws electron density from the ring, slightly weakening the C=C bonds. The strong electron withdrawal can also influence the C-Br bond polarity.
Benzyl Bromide -H (Neutral)~1602, ~1496, ~1454~675This serves as our baseline for comparison.
p-Methylbenzyl Bromide -CH₃ (Weak EDG)~1615, ~1515Higher frequencyThe methyl group donates electron density into the ring, slightly strengthening the C=C bonds. This can also subtly affect the C-Br bond character.

Note: The exact peak positions can vary slightly based on the sampling method and instrument calibration. The N-O asymmetric stretching of the nitro group is very strong and appears around 1520 cm⁻¹.

Experimental Protocols: A Tale of Two Techniques

Acquiring a clean, interpretable spectrum is paramount. The choice of sampling technique depends on the sample's physical state and the desired information. For benzyl bromide, a liquid, the two most common and effective methods are Attenuated Total Reflectance (ATR) and the traditional neat liquid transmission method using salt plates.

Method A: Attenuated Total Reflectance (ATR-FTIR) – The Modern Standard

ATR-FTIR is the preferred method for most applications due to its simplicity, speed, and lack of sample preparation.[16][17] The IR beam interacts only with the first few microns of the sample surface in contact with a high-refractive-index crystal (typically diamond).[17][18]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning: The integrity of the spectrum depends on a pristine ATR crystal. Clean the diamond crystal surface with a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.

  • Sample Application: In a fume hood, use a clean pipette to place a single drop of benzyl bromide directly onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.[19]

  • Engage Anvil (for liquids, optional but recommended): Lower the pressure anvil gently onto the liquid sample. This helps to create a consistent, thin film and prevents evaporation.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleanup: Carefully clean the benzyl bromide from the ATR crystal and anvil using a wipe and an appropriate solvent (e.g., isopropanol), performing the cleaning within the fume hood.

Method B: Neat Liquid Transmission – The Classic Approach

This technique involves sandwiching a thin film of the liquid sample between two polished infrared-transparent salt plates (e.g., Potassium Bromide, KBr, or Sodium Chloride, NaCl).[16][20]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the spectrometer is ready for analysis.

  • Background Spectrum Acquisition: Place the empty sample holder in the beam path and acquire a background spectrum.

  • Salt Plate Preparation: Handle the salt plates only by their edges to avoid transferring moisture and oils from your fingers. Ensure they are clean and dry.

  • Sample Application: In a fume hood, place one salt plate on a clean surface. Add one small drop of benzyl bromide to the center of the plate.[21]

  • Creating the Sample "Sandwich": Place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, uniform film without air bubbles.[21]

  • Mounting and Analysis: Carefully place the salt plate "sandwich" into the sample holder and insert it into the spectrometer's sample compartment. Acquire the sample spectrum.

  • Post-Analysis Cleanup: Disassemble the plates inside the fume hood. Thoroughly clean them with a dry, volatile solvent (like dichloromethane or chloroform) and a soft wipe. Store the plates in a desiccator to protect them from atmospheric moisture, which can fog or dissolve them.[20]

Visualizing the Workflow

A systematic approach is key to reproducible spectroscopic analysis. The following diagram outlines the logical workflow from sample handling to final interpretation.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation A Obtain Benzyl Bromide Sample B CRITICAL: Perform Safety Assessment (Fume Hood, PPE) A->B C Select Analysis Method B->C D Acquire Background Spectrum (Clean ATR or Empty Holder) C->D Proceed to Acquisition E Prepare & Load Sample (Drop on ATR or Salt Plates) D->E F Acquire Sample Spectrum E->F G Perform Data Processing (e.g., Baseline Correction) F->G Proceed to Analysis H Identify Key Absorption Bands (C-Br, C=C, C-H, etc.) G->H I Compare to Reference Spectra & Known Correlations H->I J Draw Structural Conclusions I->J

References

A Comparative Guide to the Reactivity of Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reactivity of substituted benzyl bromides, a class of compounds pivotal to synthetic organic chemistry and drug development. We will explore the underlying principles governing their reaction rates and provide field-proven experimental protocols for their quantitative and qualitative assessment. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of these versatile reagents.

The Mechanistic Dichotomy: Sₙ1 and Sₙ2 Pathways

The reactivity of benzyl bromides in nucleophilic substitution reactions is dictated by a delicate balance between two competing mechanisms: the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The structure of the benzyl bromide, specifically the electronic nature of the substituents on the aromatic ring, plays a decisive role in determining which pathway predominates.

The Sₙ1 Pathway: A Carbocation-Driven Process

The Sₙ1 mechanism proceeds in a stepwise fashion, with the rate-determining step being the spontaneous dissociation of the bromide leaving group to form a benzylic carbocation intermediate.[1][2] The stability of this carbocation is paramount to the reaction rate. The benzyl carbocation itself is significantly stabilized by resonance, where the positive charge is delocalized across the aromatic ring.[1][3][4][5][6][7] This inherent stability is why even primary benzyl halides can undergo Sₙ1 reactions, a behavior typically reserved for tertiary halides.[1][2]

The Sₙ2 Pathway: A Concerted Attack

In contrast, the Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide ion departs.[8] This pathway avoids a carbocation intermediate. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance around the reaction center.[9][10] For primary benzylic halides like benzyl bromide, this backside attack is relatively unhindered.[10]

The Decisive Role of Substituents: Electronic and Steric Effects

The substituents on the benzene ring profoundly influence the reactivity of benzyl bromides by altering the electron density at the benzylic carbon and the stability of the reaction intermediates or transition states.

Electronic Effects: Modulating Carbocation and Transition State Stability

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) are electron-donating. They increase the electron density of the ring and, more importantly, stabilize the positive charge of the benzylic carbocation through both the inductive effect and resonance.[3][4][6][11][12] This stabilization lowers the activation energy for carbocation formation, thereby dramatically accelerating Sₙ1 reactions.[6] For instance, the solvolysis rate for 4-methoxybenzyl chloride is orders of magnitude faster than for unsubstituted benzyl chloride.[13] In Sₙ2 reactions, EDGs can slightly increase the reaction rate.[14]

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) are electron-withdrawing. They pull electron density away from the aromatic ring and the benzylic carbon. This effect destabilizes the positively charged carbocation intermediate, increasing the activation energy and significantly slowing down Sₙ1 reactions.[3][13] The solvolysis of 3,4-dinitrobenzyl chloride, for example, is extremely slow compared to 4-methoxybenzyl chloride.[13] In the context of Sₙ2 reactions, strong EWGs are also expected to decrease the reaction rate, primarily by destabilizing the electron-rich transition state.[15]

The quantitative relationship between substituent electronic properties and reaction rates can be described by the Hammett equation , log(k/k₀) = σρ.[16][17] In this equation, σ represents the substituent constant (a measure of the electronic effect of a substituent), and ρ is the reaction constant (a measure of the reaction's sensitivity to these effects).[17] Studies on benzyl bromide reactions frequently use this relationship to elucidate mechanistic details.[13][14][18]

Steric Effects: Hindrance to Nucleophilic Attack

Steric hindrance primarily impacts the Sₙ2 pathway. Bulky substituents located at the ortho positions of the benzyl bromide can physically obstruct the incoming nucleophile's trajectory for a backside attack.[10] This steric clash raises the energy of the Sₙ2 transition state, slowing the reaction. Steric effects are much less significant in Sₙ1 reactions because the intermediate carbocation is planar (sp²-hybridized), allowing the nucleophile to attack from either face with relative ease.[9]

Visualizing the Mechanisms and Effects

To better illustrate these concepts, the following diagrams outline the reaction pathways and the critical resonance stabilization.

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack Start Substituted Benzyl Bromide Intermediate Resonance-Stabilized Benzylic Carbocation Start->Intermediate Slow - Br⁻ Product Substitution Product Intermediate->Product Fast + Nu⁻

Caption: The Sₙ1 mechanism proceeds via a slow, rate-determining formation of a carbocation intermediate.

SN2_Mechanism Reactants Substituted Benzyl Bromide + Nucleophile (Nu⁻) TS Transition State [Nu---C---Br]⁻ Reactants->TS Concerted Step Products Substitution Product + Bromide (Br⁻) TS->Products

Caption: The Sₙ2 mechanism involves a single, concerted step with a five-coordinate transition state.

Resonance_Stabilization cluster_benzyl Benzyl Carbocation Stabilization cluster_EDG Enhanced Stabilization with EDG (e.g., p-OCH₃) C1 Benzylic C⁺ C2 Ortho C⁺ C1->C2 Resonance C3 Para C⁺ C2->C3 Resonance C4 Ortho' C⁺ C3->C4 Resonance E1 Benzylic C⁺ E2 Ortho C⁺ E1->E2 Resonance E3 Para C⁺ E2->E3 Resonance E5 Oxygen C⁺ (Major Contributor) E3->E5 Resonance E4 Ortho' C⁺

Caption: Resonance delocalizes the positive charge in the benzyl carbocation, a stabilizing effect enhanced by EDGs.

Experimental Protocols for Reactivity Comparison

To empirically validate these principles, the following protocols can be employed.

Experiment 1: Quantitative Sₙ1 Reactivity via Solvolysis

This experiment quantitatively measures Sₙ1 reactivity by monitoring the rate of solvolysis in a polar, weakly nucleophilic solvent system. The production of the bromide ion over time is directly proportional to the reaction rate.

Methodology

  • Solution Preparation: Prepare a 0.01 M solution of each substituted benzyl bromide in a solvent system of 80% ethanol / 20% water.

  • Thermostating: Place the solution in a constant temperature bath (e.g., 25°C) to ensure thermal equilibrium.

  • Conductivity Monitoring: Immerse a calibrated conductivity probe into the solution.

  • Data Acquisition: Record the conductivity of the solution at regular, timed intervals (e.g., every 30 seconds) from the moment of dissolution until the reading stabilizes, indicating reaction completion.[15]

  • Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of (C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this line is equal to -k.

Solvolysis_Workflow Prep Prepare 0.01 M Benzyl Bromide in 80:20 EtOH/H₂O Equil Equilibrate Solution in Constant Temp Bath Prep->Equil Monitor Record Conductivity vs. Time Equil->Monitor Plot Plot ln(C∞ - Ct) vs. Time Monitor->Plot Calc Calculate Rate Constant (k) from Slope Plot->Calc

Caption: Workflow for determining Sₙ1 solvolysis rates using conductivity measurements.

Experiment 2: Qualitative Sₙ2 Reactivity via the Finkelstein Reaction

This experiment provides a rapid, visual comparison of Sₙ2 reactivity. It utilizes a strong nucleophile (iodide) in an aprotic solvent (acetone), where the precipitation of sodium bromide provides a clear indication of reaction progress.[15]

Methodology

  • Reagent Preparation: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In separate, dry test tubes, place 1 mL of the sodium iodide solution.

  • Initiation: To each test tube, add 2 drops of a different substituted benzyl bromide, stopper, and shake to mix.

  • Observation: Record the time required for a visible precipitate of sodium bromide to form.[15]

  • Heating (Optional): If no reaction is observed at room temperature after 15-20 minutes, gently warm the test tubes in a water bath and note any changes.[15]

Summary of Expected Reactivity

The following table summarizes the expected relative reactivity of a series of para-substituted benzyl bromides under both Sₙ1 and Sₙ2 conditions. The rates are normalized relative to unsubstituted benzyl bromide.

Substituent (para-)σₚ ValueDominant EffectExpected Relative Sₙ1 RateExpected Relative Sₙ2 Rate
-OCH₃-0.27Strong EDG (Resonance)~500~10
-CH₃-0.17EDG (Inductive/Hyperconjugation)~15~5
-H0.00Reference11
-Cl+0.23EWG (Inductive > Resonance)~0.3~0.7
-NO₂+0.78Strong EWG (Resonance/Inductive)~0.001~0.1

Note: These relative rates are illustrative and can vary based on the specific nucleophile, solvent, and temperature conditions.[15] The trend clearly shows that electron-donating groups accelerate both reaction types, but the effect is far more pronounced in Sₙ1 reactions due to the direct stabilization of the carbocation intermediate. Conversely, electron-withdrawing groups retard both reactions, with a particularly strong decelerating effect on the Sₙ1 pathway.

Conclusion

The reactivity of substituted benzyl bromides is a classic illustration of physical organic principles. By understanding the interplay of Sₙ1 and Sₙ2 mechanisms and the profound influence of electronic and steric effects, researchers can predict and control the outcomes of their reactions. Electron-donating substituents strongly favor the Sₙ1 pathway by stabilizing the key carbocation intermediate, while electron-withdrawing groups disfavor it. For the Sₙ2 pathway, reactivity is more nuanced but is generally retarded by strong electron-withdrawing groups and bulky ortho substituents. The experimental protocols outlined provide robust methods for verifying these trends in a laboratory setting, enabling the rational selection of substrates and reaction conditions for applications in synthesis and drug discovery.

References

A Comparative Guide to Modern Benzylic Bromination Methods

Author: BenchChem Technical Support Team. Date: January 2026

Benzylic bromides are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the strategic placement of a reactive bromide handle on a benzylic carbon, enabling a multitude of subsequent transformations. The classical approach to benzylic bromination, the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) and a radical initiator in chlorinated solvents like carbon tetrachloride (CCl₄). While effective, this method is fraught with challenges, including the use of toxic and environmentally harmful reagents and solvents, potential for runaway reactions, and issues with selectivity, often leading to di-bromination or aromatic bromination.[1][2]

In response to the growing demand for safer, more sustainable, and highly selective synthetic methodologies, a new generation of benzylic bromination techniques has emerged. This guide provides an in-depth comparison of these modern alternatives, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific application. We will delve into photochemical, electrochemical, and alternative reagent-based approaches, providing supporting experimental data, mechanistic rationale, and a comparative analysis of their performance.

The Imperative for Alternatives: Limitations of the Wohl-Ziegler Reaction

The traditional Wohl-Ziegler bromination, while historically significant, presents several drawbacks in the context of modern chemical synthesis:

  • Hazardous Reagents and Solvents: The use of CCl₄, a potent ozone-depleting substance and suspected carcinogen, is now largely phased out.[1] Radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide can be explosive under certain conditions.

  • Poor Atom Economy and Waste Generation: The succinimide byproduct from NBS contributes to a lower atom economy. The use of chlorinated solvents further adds to the environmental burden of the process.

  • Selectivity Issues: Over-bromination to form di-bromo species is a common side reaction, reducing the yield of the desired monobrominated product. For electron-rich aromatic substrates, electrophilic aromatic bromination can compete with the desired radical benzylic bromination.[3]

  • Safety Concerns: The exothermic nature of the reaction can lead to thermal runaways if not carefully controlled, particularly on a large scale.

These limitations have spurred the development of innovative approaches that offer significant advantages in terms of safety, environmental impact, and process control.

Modern Alternatives for Benzylic Bromination

The following sections explore the most promising alternative methods for benzylic bromination, complete with experimental protocols and a discussion of their underlying principles.

Photochemical Bromination: Harnessing the Power of Light

Photochemical methods offer a green and efficient alternative to traditional radical initiation. By using light energy to generate bromine radicals, these methods obviate the need for chemical initiators. Modern photochemical reactions are often performed in continuous flow reactors, which provide superior control over reaction parameters and enable safe, scalable production.[4][5]

Key Advantages:

  • Elimination of Chemical Initiators: Light serves as a clean and traceless initiator.

  • Improved Safety and Scalability: Continuous flow reactors offer excellent heat and mass transfer, minimizing the risk of thermal runaways and allowing for safe scale-up.[4][5]

  • Greener Reaction Conditions: These methods are often compatible with more environmentally benign solvents like acetonitrile.[6][7][8][9][10][11]

  • High Throughput: Flow chemistry enables the rapid production of significant quantities of material.[4][5]

Common Approaches:

  • NBS with Photo-initiation: This is a direct adaptation of the Wohl-Ziegler reaction, where light replaces the chemical initiator.

  • In Situ Generation of Bromine: A particularly green approach involves the in situ generation of bromine from safer and more readily available sources, such as the oxidation of HBr with H₂O₂ or the reaction of NaBrO₃ with HBr.[12] This avoids the handling of highly corrosive and toxic molecular bromine.

Experimental Protocol: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene in a Microchannel Reactor [12][13]

This protocol describes a safe and green process for the synthesis of 2,6-dichlorobenzyl bromide (DCBB) using H₂O₂ as the oxidant and HBr as the bromine source under light irradiation in a continuous flow microchannel reactor.[12][13]

  • Reagents: 2,6-dichlorotoluene (DCT), 48% aqueous HBr, 30% aqueous H₂O₂, 1,2-dichloroethane (solvent).

  • Apparatus: A microchannel reactor system equipped with three syringe pumps, a back-pressure regulator, and a blue LED light source (e.g., 87 W).

  • Procedure:

    • Prepare three stock solutions:

      • Solution A: DCT in 1,2-dichloroethane (e.g., 21.0 wt%).

      • Solution B: Aqueous HBr (e.g., 16.3 wt%).

      • Solution C: Aqueous H₂O₂ (e.g., 7.7 wt%).

    • Set the flow rates of the syringe pumps to achieve the desired molar ratios (e.g., HBr/H₂O₂/DCT of 1.5:1.5:1) and residence time (e.g., 5.88 min).

    • Set the reaction temperature (e.g., 70 °C) and pressure (e.g., 0.8 MPa).

    • Irradiate the microchannel reactor with the blue LED light source.

    • Collect the reaction mixture at the outlet. The product can be isolated by standard workup procedures, such as phase separation, washing, and solvent evaporation.

  • Results: Under optimal conditions, this method can achieve a DCT conversion of up to 98.1% with a DCBB yield of 91.4%.[12][13]

Mechanism of Photocatalytic Bromination:

The reaction is initiated by the photolysis of molecular bromine (either added directly or generated in situ), which homolytically cleaves to form two bromine radicals (Br•). These radicals then propagate a chain reaction, as illustrated in the diagram below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br₂ Br_rad 2 Br• Br2->Br_rad hν (light) ArCH3 Ar-CH₃ ArCH2_rad Ar-CH₂• ArCH3->ArCH2_rad + Br• Br_rad_prop Br• HBr HBr ArCH2Br Ar-CH₂Br ArCH2_rad->ArCH2Br + Br₂ Br2_prop Br₂ Br_rad_regen Br• Br_rad_regen->ArCH3 Chain Reaction Br_rad_term1 Br• Br2_term Br₂ Br_rad_term1->Br2_term + Br• Br_rad_term2 Br• ArCH2_rad_term Ar-CH₂• ArCH2Br_term Ar-CH₂Br ArCH2_rad_term->ArCH2Br_term + Br• Br_rad_term3 Br•

Caption: Mechanism of Photochemical Benzylic Bromination.

Electrochemical Bromination: A Greener Approach with High Efficiency

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods. By using electricity to drive the reaction, it minimizes the need for stoichiometric reagents and reduces waste generation.[6][14][15] In the context of benzylic bromination, electrochemical methods typically involve the anodic oxidation of bromide ions to generate the active brominating species.

Key Advantages:

  • Reduced Waste: Electrochemical methods often have a higher atom economy and produce less waste compared to conventional methods.[6][15]

  • Improved Safety: By generating the reactive species in situ at a controlled rate, the risks associated with handling and storing hazardous reagents are minimized.

  • Mild Reaction Conditions: Electrochemical reactions can often be carried out at room temperature and atmospheric pressure.

  • High Selectivity: The reaction parameters (e.g., current density, electrode potential) can be precisely controlled to achieve high selectivity.

Experimental Protocol: Electrochemical Bromination of Toluene [16]

This protocol describes a simple and regioselective method for the preparation of benzyl bromide from toluene using two-phase electrolysis in an undivided cell.

  • Reagents: Toluene, 60% aqueous sodium bromide (NaBr), chloroform (solvent).

  • Apparatus: An undivided electrochemical cell with a graphite anode and a graphite cathode, a DC power supply.

  • Procedure:

    • Charge the undivided cell with a solution of toluene in chloroform and the aqueous NaBr solution.

    • Cool the cell to 0 °C.

    • Apply a constant current to the cell.

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

    • Upon completion, separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and remove the solvent to obtain the product.

  • Results: This method can achieve a 94% yield of benzyl bromide with 98% conversion of toluene.[16]

Mechanism of Electrochemical Bromination:

The key step in electrochemical benzylic bromination is the anodic oxidation of bromide ions to generate bromine, which then participates in a radical chain reaction similar to that of the photochemical method.

G cluster_anode Anode (Oxidation) cluster_radical_chain Radical Chain Reaction Br_minus 2Br⁻ Br2 Br₂ Br_minus->Br2 - 2e⁻ electrons 2e⁻ Br2_chain Br₂ Br2->Br2_chain Br_rad 2Br• Br2_chain->Br_rad Initiation ArCH3 Ar-CH₃ Br_rad->ArCH3 + Ar-CH₃ ArCH2_rad Ar-CH₂• HBr HBr ArCH2Br Ar-CH₂Br ArCH2_rad->ArCH2Br + Br₂

Caption: Mechanism of Electrochemical Benzylic Bromination.

Alternative Brominating Agents: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a superior alternative to NBS for benzylic bromination. It is a stable, crystalline solid that is more cost-effective and offers a higher bromine content by weight compared to NBS.

Key Advantages:

  • Higher Atom Economy: DBDMH contains two bromine atoms per molecule, which can improve the atom economy of the reaction.

  • Improved Selectivity: In the presence of a Lewis acid catalyst, such as zirconium(IV) chloride (ZrCl₄), DBDMH can achieve highly selective benzylic bromination with minimal formation of aromatic bromination byproducts.[8][17][18][19]

  • Milder Reaction Conditions: Lewis acid-catalyzed bromination with DBDMH can often be performed at room temperature.[8][17][18]

  • Safer Handling: While still a hazardous substance, DBDMH is generally considered safer to handle than liquid bromine.

Experimental Protocol: Lewis Acid-Catalyzed Benzylic Bromination of Toluene with DBDMH [14]

This protocol describes a highly selective method for the monobromination of toluene using DBDMH and a catalytic amount of ZrCl₄.

  • Reagents: Toluene, DBDMH (0.5 equivalents), ZrCl₄ (10 mol%), anhydrous dichloromethane (CH₂Cl₂).

  • Apparatus: Flame-dried glassware, magnetic stirrer, argon atmosphere setup.

  • Procedure:

    • Under an argon atmosphere, add ZrCl₄ to a flame-dried flask containing anhydrous CH₂Cl₂.

    • In a separate flask, dissolve toluene and DBDMH in anhydrous CH₂Cl₂.

    • Add the solution of toluene and DBDMH to the ZrCl₄ suspension.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous drying agent, and concentrate under reduced pressure.

  • Results: This method can provide an 86% yield of benzyl bromide with no detectable aromatic bromination products.[17]

Mechanism of Lewis Acid-Catalyzed Bromination with DBDMH:

The Lewis acid is believed to activate the DBDMH, facilitating the generation of a bromine radical and initiating the radical chain reaction. The Lewis acid's role is crucial in promoting the desired benzylic bromination pathway over competing electrophilic aromatic substitution.[8][17][18][19]

G cluster_activation Lewis Acid Activation cluster_initiation Initiation cluster_propagation Propagation DBDMH DBDMH Activated_Complex [DBDMH-ZrCl₄] DBDMH->Activated_Complex + ZrCl₄ ZrCl4 ZrCl₄ Activated_Complex_init [DBDMH-ZrCl₄] Activated_Complex->Activated_Complex_init Br_rad Br• Activated_Complex_init->Br_rad Generates ArCH3 Ar-CH₃ ArCH2_rad Ar-CH₂• ArCH3->ArCH2_rad + Br• Br_rad_prop Br• HBr HBr ArCH2Br Ar-CH₂Br ArCH2_rad->ArCH2Br + Br₂ Br2 Br₂ HBr->Br2 + DBDMH DBDMH_prop DBDMH Br_rad_regen Br• Br_rad_regen->ArCH3 Chain Reaction

Caption: Mechanism of Lewis Acid-Catalyzed Benzylic Bromination with DBDMH.

Enzymatic Bromination: The Biocatalytic Frontier

The use of enzymes, particularly halogenases, for C-H functionalization represents a burgeoning field in green chemistry.[9][13][20][21][22] These biocatalysts offer the potential for unparalleled selectivity under mild, aqueous conditions. While the application of halogenases for benzylic bromination is still an emerging area with limited specific examples in the literature, the progress in enzyme engineering suggests that this will be a fruitful avenue for future research.[13][20]

Key Advantages:

  • Exceptional Selectivity: Enzymes can exhibit remarkable regio-, chemo-, and stereoselectivity, often surpassing what is achievable with traditional chemical catalysts.

  • Mild and Sustainable Conditions: Biocatalytic reactions are typically performed in water at or near ambient temperature and pressure.

  • Reduced Environmental Impact: The use of biodegradable catalysts and aqueous media significantly reduces the environmental footprint of the synthesis.

Currently, the substrate scope of many known halogenases is limited, and further research is needed to develop robust enzymes for the benzylic bromination of a wide range of alkylarenes.

Comparative Performance Analysis

The following table provides a comparative summary of the different benzylic bromination methods discussed in this guide. The data is compiled from various literature sources and is intended to provide a general overview of the performance of each method.

MethodBrominating AgentInitiator/CatalystSolventTemp. (°C)TimeSubstrateYield (%)SelectivityRef.
Classical Wohl-Ziegler NBSAIBNCCl₄Reflux12 hToluene~79%Good[19]
Photochemical (Flow) HBr/H₂O₂Blue LED1,2-Dichloroethane705.88 min2,6-Dichlorotoluene91.4%High[12][13]
Photochemical (Flow) NBSFluorescent LampAcetonitrile40100 min (for 50 mmol scale)PhenylacetoneHighGood[9]
Electrochemical NaBr- (Electricity)Chloroform/Water0-Toluene94%High[16]
Alternative Reagent DBDMHZrCl₄CH₂Cl₂Room Temp.2 hToluene86%Excellent[17]
Alternative Reagent DBDMHZrCl₄CH₂Cl₂Room Temp.2 hEthylbenzene98%Excellent[14]

Conclusion and Future Outlook

The field of benzylic bromination has undergone a significant transformation, moving away from the hazardous and often unselective classical methods towards greener, safer, and more efficient alternatives. Photochemical and electrochemical approaches, particularly when implemented in continuous flow systems, offer remarkable control and scalability, making them highly attractive for industrial applications. The use of alternative brominating agents like DBDMH, especially in conjunction with Lewis acid catalysis, provides a powerful tool for achieving high selectivity under mild conditions.

Looking ahead, the development of robust and versatile halogenase enzymes for benzylic C-H functionalization holds immense promise for the future of sustainable chemical synthesis. As our understanding of these biocatalysts grows and protein engineering techniques become more sophisticated, we can expect to see enzymatic methods play an increasingly important role in the synthesis of benzylic bromides and other valuable chemical intermediates.

For researchers and professionals in the chemical sciences, the choice of bromination method will depend on a variety of factors, including the specific substrate, the desired scale of the reaction, and the available equipment. By carefully considering the advantages and limitations of each of the modern alternatives presented in this guide, it is possible to select a method that is not only highly effective but also aligns with the principles of green and sustainable chemistry.

References

Introduction: The Strategic Value of a Tri-functionalized Benzene Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Products of 2-Chloro-5-iodobenzyl Bromide: A Comparative Analysis for Synthetic Chemists

In the landscape of medicinal chemistry and materials science, the strategic placement of distinct functional groups on a single aromatic scaffold provides a powerful platform for molecular innovation. This compound is a prime example of such a versatile building block. It features three distinct reactive sites with orthogonal reactivity: a highly electrophilic benzylic bromide, a soft and reactive aryl iodide, and a more robust aryl chloride. This guide provides a comprehensive characterization of the reaction products derived from this reagent, offering a comparative analysis of its performance in key synthetic transformations and providing the experimental rationale necessary for researchers to harness its full potential.

The inherent differences in the bond strengths (C-Br < C-I < C-Cl for the benzylic vs. aryl halides) and the nature of the carbon centers (sp³ vs. sp²) allow for a stepwise and selective functionalization, making it a superior choice over simpler di- or mono-substituted analogues for the construction of complex molecular architectures.[1]

PropertyValueSource(s)
CAS Number 793695-85-9[2]
Molecular Formula C₇H₅BrClI[2]
Molecular Weight 347.38 g/mol [3]
Physical Form Light beige crystalline solid[2]
IUPAC Name 1-(Bromomethyl)-2-chloro-5-iodobenzene
SMILES C1=CC(=C(C=C1I)CBr)Cl

Part 1: Nucleophilic Substitution at the Benzylic Carbon: The Primary Reactive Site

The most conspicuous reactive handle on this compound is the benzylic bromide. The C-Br bond at this sp³-hybridized carbon is activated by the adjacent benzene ring, making it an excellent electrophile for S_N2 reactions.[4] This allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, typically under mild conditions.[2][5][6]

Causality of Experimental Choices: The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (MeCN), is crucial. These solvents effectively solvate the counter-ion of the nucleophile without participating in hydrogen bonding, thereby increasing the nucleophile's reactivity. A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate protic nucleophiles or act as an acid scavenger, driving the reaction to completion.

G cluster_workflow Generalized Nucleophilic Substitution Workflow reagent This compound (Electrophile) product Substituted Product (2-Chloro-5-iodobenzyl-NuR) reagent->product S_N2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂, R-SH nucleophile->product base Base (e.g., K₂CO₃, Et₃N) base->product solvent Polar Aprotic Solvent (e.g., DMF, MeCN) solvent->product workup Aqueous Workup & Purification product->workup

Caption: Generalized workflow for S_N2 reactions using this compound.

Comparative Performance with Various Nucleophiles

The following table summarizes typical outcomes for the benzylation of common nucleophiles. Yields are consistently high, demonstrating the reliability of this transformation.

Nucleophile (Reagent)BaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃DMF604>90
BenzylamineEt₃NMeCNRT6>95
ThiophenolK₂CO₃DMFRT2>95
Sodium Azide (NaN₃)-DMFRT3>90
Experimental Protocol: Synthesis of 1-((2-Chloro-5-iodobenzyl)oxy)-4-nitrobenzene
  • Reagent Preparation: To a 100 mL round-bottom flask charged with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10 mmol, 1.0 equiv.), potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.), and anhydrous DMF (30 mL).

  • Substrate Addition: Stir the mixture at room temperature for 15 minutes. Add a solution of this compound (3.47 g, 10 mmol, 1.0 equiv.) in DMF (10 mL) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (approx. 4 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-water (200 mL). Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water (3 x 50 mL) and cold ethanol (20 mL). Dry the solid under high vacuum to afford the desired ether as a pale-yellow solid.

  • Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Part 2: Selective Cross-Coupling at the Aryl Halide Positions

A key advantage of this compound is the differential reactivity of its two aryl halide bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more labile and susceptible to oxidative addition to a Pd(0) center than the C-Cl bond.[7] This allows for selective Suzuki-Miyaura coupling at the C-5 position while preserving the chlorine atom at C-2 for subsequent transformations.[2][8]

Causality of Experimental Choices: The success of this selective coupling hinges on fine-tuning the reaction conditions.

  • Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand is effective.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient for the reactive C-I bond. More electron-rich and bulky ligands could risk activating the C-Cl bond, leading to a loss of selectivity.

  • Base: A moderately strong base like Na₂CO₃ or K₃PO₄ is required to activate the boronic acid for the transmetalation step of the catalytic cycle.[7][8]

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_borane R¹-Pd(II)L₂-R² pd2_halide->pd2_borane Transmetalation (Base Assisted) pd2_borane->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd2_borane->product start_node Aryl Halide (R¹-X) + Boronic Acid (R²-B(OH)₂)

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Study: Suzuki Coupling with Various Boronic Acids

The reaction is robust and tolerates a variety of electronically diverse aryl and vinyl boronic acids.

Boronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O9088
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O9091
4-Vinylphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O10085
Thiophene-2-boronic acidPd(PPh₃)₄ (3)Cs₂CO₃Dioxane/H₂O10082
Experimental Protocol: Synthesis of 2-Chloro-5-phenylbenzyl Bromide
  • Setup: In an oven-dried Schlenk flask, combine this compound (3.47 g, 10 mmol, 1.0 equiv.), phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv.), and sodium carbonate (2.12 g, 20 mmol, 2.0 equiv.).

  • Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent/Catalyst Addition: Add degassed toluene (40 mL) and water (10 mL), followed by tetrakis(triphenylphosphine)palladium(0) (0.346 g, 0.3 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction by GC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield the title compound.

Part 3: Grignard and Organolithium Intermediates: A Note of Caution and an Alternative

Attempting to form a Grignard reagent directly from this compound is fraught with complications. The high reactivity of the benzylic bromide makes it susceptible to reacting with any Grignard reagent formed, leading to Wurtz-type coupling and polymerization.[9][10]

A more controlled and superior alternative is a low-temperature halogen-metal exchange. The C-I bond is the most susceptible to this exchange. Using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) can selectively generate the 2-chloro-5-lithiobenzyl bromide intermediate, which can then be trapped with an appropriate electrophile. However, this intermediate is unstable and must be used immediately.

G cluster_logic Organometallic Formation Strategies start This compound grignard Grignard Formation (Mg, THF) start->grignard lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) start->lithiation grignard_outcome Polymerization & Mixture of Products grignard->grignard_outcome lithiation_outcome Selective 5-Lithio Intermediate lithiation->lithiation_outcome electrophile Quench with Electrophile (E+) lithiation_outcome->electrophile final_product Selectively Functionalized Product electrophile->final_product

Caption: Comparison of Grignard formation vs. halogen-metal exchange pathways.

Part 4: Comparison with Alternative Starting Materials

While this compound is a powerful reagent for introducing the substituted benzyl moiety, alternative starting materials like 2-chloro-5-iodobenzoic acid can lead to similar products via different synthetic routes.[11] The choice depends on the desired final structure and overall synthetic strategy.

Case Study: Synthesis of (2-Chloro-5-iodophenyl)methanol

Synthetic RouteStarting MaterialKey Transformation(s)ProsCons
Route A: Substitution This compoundS_N2 with hydroxide1 step, mild conditionsHydroxide is a strong base, potential E2 elimination
Route B: Reduction 2-Chloro-5-iodobenzoic acidAcid to Acyl Chloride -> ReductionHigh yielding, clean reduction2-3 steps, requires strong reducing agents (e.g., LiAlH₄)
Route C: Reduction of Aldehyde 2-Chloro-5-iodobenzaldehydeAldehyde Reduction1 step, very mild (e.g., NaBH₄)Aldehyde may be less commercially available

This comparison highlights that while the benzyl bromide offers the most direct path, starting from the corresponding benzoic acid or aldehyde may be preferable if those materials are more readily available or if the required nucleophiles are incompatible with the benzyl bromide.

Conclusion

This compound is a uniquely versatile and highly valuable building block for complex organic synthesis. Its three distinct halogenated sites can be addressed with a high degree of selectivity:

  • Benzylic Bromide: The primary site for facile S_N2 reactions with a wide range of nucleophiles.

  • Aryl Iodide: The preferred site for selective palladium-catalyzed cross-coupling reactions.

  • Aryl Chloride: The most robust site, typically reserved for functionalization under more forcing conditions after the other two sites have been modified.

By understanding the inherent reactivity hierarchy and carefully selecting reaction conditions, researchers can unlock the full synthetic potential of this reagent. This guide provides the foundational data and experimental rationale to empower scientists in drug development and materials science to design efficient and elegant synthetic routes to novel and complex molecules.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Product Identity and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research and pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. Erroneous assumptions about the composition of a starting material can lead to misinterpreted results, failed experiments, and significant delays in development timelines. Spectroscopic methods provide a powerful and diverse toolkit for interrogating the chemical nature of a substance, offering a detailed "fingerprint" of its structure and composition.

This guide provides a comparative overview of three cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. As a Senior Application Scientist, my aim is not merely to present protocols, but to instill a deeper understanding of the causality behind our experimental choices, empowering you to select and apply these methods with confidence and scientific rigor.

The Orthogonal Approach: A Triad of Confidence

No single analytical technique can definitively confirm the identity and purity of a novel compound. A robust and scientifically sound approach relies on the principle of orthogonality, where multiple, independent methods are employed to assess different physicochemical properties of the molecule. NMR, MS, and FTIR are mainstays of this approach, each providing a unique and complementary piece of the structural puzzle.

Orthogonal_Approach cluster_Techniques Spectroscopic Techniques cluster_Properties Physicochemical Properties NMR NMR Spectroscopy Structure Molecular Structure (Atom Connectivity) NMR->Structure Provides MS Mass Spectrometry Mass Molecular Weight & Formula MS->Mass Determines FTIR FTIR Spectroscopy Functional_Groups Functional Groups (Bond Vibrations) FTIR->Functional_Groups Identifies Product_Identity Confirmed Product Identity & Purity Structure->Product_Identity Mass->Product_Identity Functional_Groups->Product_Identity

Figure 1: The orthogonal relationship between NMR, MS, and FTIR in confirming product identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the elucidation of molecular structure.[1][2] It provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.[2]

Causality of Experimental Choice:

We turn to NMR when we need to understand the precise arrangement of atoms in a molecule. It is the gold standard for determining the carbon-hydrogen framework and the stereochemistry of a compound.[3] The principle lies in the interaction of atomic nuclei with an external magnetic field.[4] Different chemical environments cause nuclei to resonate at distinct frequencies, producing a unique spectrum that reveals the molecule's structure.[2][5]

Experimental Protocol: 1D ¹H NMR
  • Sample Preparation: Dissolve 1-5 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and to "shim" the magnetic field to ensure homogeneity.

  • Acquisition: A radiofrequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.

  • Processing: A Fourier transform is applied to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Analysis: The resulting spectrum is analyzed for three key features:

    • Chemical Shift (δ): Indicates the electronic environment of the proton.[4]

    • Integration: The area under a peak is proportional to the number of protons it represents.

    • Spin-Spin Coupling (J-coupling): The splitting of a peak into multiple lines reveals information about adjacent protons.[2]

Data Interpretation:

A typical ¹H NMR spectrum will display a series of peaks. By analyzing the chemical shift, integration, and coupling patterns, one can piece together the structure of the molecule.[5] For unambiguous confirmation, the obtained spectrum should be identical to that of a certified reference standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Insert into Spectrometer A->B C Lock & Shim B->C D Apply RF Pulse (Acquire FID) C->D E Fourier Transform (FID -> Spectrum) D->E F Analyze Chemical Shift, Integration, & Coupling E->F G Compare to Reference Standard F->G H Structural Confirmation G->H Confirmation of Identity

Figure 2: A simplified workflow for structural confirmation by ¹H NMR.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is an indispensable tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.[7][8]

Causality of Experimental Choice:

MS is employed when the primary goal is to confirm the molecular weight of the target compound.[7] This is a critical piece of information for identity confirmation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula of the compound.[9]

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water). The solvent should be volatile and compatible with the ESI source.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules are converted into gas-phase ions.[6]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.[6][7]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.[6]

Data Interpretation:

The mass spectrum will show a peak corresponding to the molecular ion (M+H)⁺ or (M-H)⁻, from which the molecular weight can be determined. The isotopic pattern of the molecular ion can provide clues about the elemental composition. The presence of fragment ions can offer structural information.[10]

TechniqueInformation ProvidedSample RequirementResolution
NMR Detailed molecular structure, atom connectivity, stereochemistry[2][3]1-10 mgHigh
MS Molecular weight, molecular formula (with HRMS)[7][9]ng to µgHigh to Very High
FTIR Presence of functional groups[11][12]µg to mgModerate
Table 1: Comparison of key performance characteristics of NMR, MS, and FTIR.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[12] An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.[13] This is a powerful tool for identifying the functional groups present in a molecule.[11]

Causality of Experimental Choice:

FTIR is utilized to quickly and non-destructively confirm the presence of key functional groups in a molecule.[11][12] Every chemical bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.[14] The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No special sample preparation is usually required.

  • Data Acquisition: An infrared beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. The beam penetrates a short distance into the sample, and the evanescent wave is absorbed at specific frequencies corresponding to the sample's vibrational modes.

  • Spectrum Generation: The detector measures the attenuated infrared beam, and a Fourier transform is used to generate the infrared spectrum.

Data Interpretation:

The FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹).[14] Specific peaks in the spectrum correspond to specific functional groups. For example, a broad peak around 3300 cm⁻¹ is indicative of an O-H stretch (alcohol or carboxylic acid), while a sharp peak around 1700 cm⁻¹ suggests a C=O stretch (ketone, aldehyde, ester, etc.).[15] The spectrum of the sample should be compared to that of a reference standard for identity confirmation.[14][16]

Regulatory Context and Validation

The methods described above are foundational for meeting regulatory requirements for the identification and purity assessment of drug substances. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international guidelines like those from the International Council for Harmonisation (ICH) provide a framework for the validation of analytical procedures.[17][18][19] Key validation parameters include specificity, accuracy, precision, and linearity.[19] The United States Pharmacopeia (USP) General Chapter <197> specifically outlines spectroscopic identification tests.[20][21]

Conclusion: A Synergistic Approach to Confidence

The confirmation of product identity and purity is a multi-faceted challenge that requires a thoughtful and scientifically rigorous approach. NMR, MS, and FTIR spectroscopy are powerful, complementary techniques that, when used in concert, provide a high degree of confidence in the composition of a chemical substance. By understanding the fundamental principles and experimental nuances of each method, researchers and drug development professionals can effectively utilize this spectroscopic triad to ensure the integrity of their work and accelerate the path to discovery and innovation.

References

A Researcher's Guide to Positional Isomerism in Trihalogenated Benzyl Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Positional isomerism, where functional groups occupy different positions on a core structure, can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity.[1][2] This is particularly true for trihalogenated benzyl derivatives, a class of compounds frequently employed as reactive intermediates and building blocks in the synthesis of pharmaceuticals and advanced materials.[3][4][5] The seemingly subtle shift of a halogen atom on the benzyl ring can lead to significant differences in product yields, impurity profiles, and the pharmacological or material properties of the final product.

This guide provides an in-depth comparative analysis of positional isomerism in two representative series of trihalogenated benzyl derivatives: dichlorobenzyl chlorides and trifluoromethylbenzyl bromides. We will explore the nuances of their synthesis, delve into a comparative analysis of their spectroscopic and chromatographic profiles, and provide detailed experimental protocols to enable their unambiguous differentiation. This guide is designed to equip researchers with the knowledge and practical tools necessary to confidently navigate the challenges posed by positional isomerism in their work.

The Significance of Isomer Differentiation in Research and Development

In the realm of pharmaceutical sciences, the specific arrangement of atoms in a molecule is critical. Different positional isomers can exhibit varied therapeutic effects, potencies, and toxicological profiles.[1][2] For instance, the position of a halogen can influence a drug's metabolic stability and its binding affinity to a biological target.[6][7] Similarly, in materials science, the isomeric purity of monomers can affect the properties of the resulting polymers, such as thermal stability and chemical resistance.[3] Therefore, robust analytical methods for the separation and identification of positional isomers are not merely a matter of analytical rigor but a crucial aspect of ensuring the safety, efficacy, and quality of the final product.

Synthesis of Trihalogenated Benzyl Derivatives

The synthesis of trihalogenated benzyl derivatives typically involves the halogenation of a corresponding toluene or benzyl alcohol precursor. The specific positional isomers obtained can often be controlled by the choice of starting material and reaction conditions.

For example, dichlorobenzyl chlorides can be synthesized by the side-chain chlorination of the corresponding dichlorotoluene.[8] Another common method involves the reaction of a dichlorobenzyl alcohol with a chlorinating agent like phosphorus trichloride.

Trifluoromethylbenzyl bromides can be prepared from the corresponding trifluoromethyltoluenes via free-radical bromination, often initiated by light or a radical initiator. The position of the trifluoromethyl group on the starting toluene dictates the final isomer of the benzyl bromide.

Comparative Analysis of Dichlorobenzyl Chloride Isomers

The ortho-, meta-, and para-isomers of dichlorobenzyl chloride, while sharing the same molecular formula (C₇H₅Cl₃), exhibit distinct physicochemical and spectroscopic properties.

Physicochemical Properties
Property2,4-Dichlorobenzyl chloride2,6-Dichlorobenzyl chloride3,4-Dichlorobenzyl chloride
Molecular Formula C₇H₅Cl₃C₇H₅Cl₃C₇H₅Cl₃
Molecular Weight 195.48 g/mol 195.48 g/mol 195.48 g/mol
Melting Point -2.6 °C (lit.)36-39 °C (lit.)20-22 °C (lit.)
Boiling Point 248 °C (lit.)117-119 °C/14 mmHg (lit.)255 °C (lit.)
Density 1.407 g/mL at 25 °C (lit.)1.386 g/cm³ (predicted)1.41 g/mL at 25 °C (lit.)

Data compiled from various chemical suppliers and databases.

Spectroscopic Differentiation

¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for differentiating these isomers.

IsomerAromatic Protons (δ, ppm in CDCl₃)Benzylic Protons (-CH₂Cl) (δ, ppm in CDCl₃)
2,4-Dichlorobenzyl chloride 7.42 (d, 1H), 7.38 (d, 1H), 7.25 (dd, 1H)4.63
2,6-Dichlorobenzyl chloride 7.35-7.20 (m, 3H)4.85
3,4-Dichlorobenzyl chloride 7.50 (d, 1H), 7.42 (d, 1H), 7.20 (dd, 1H)4.55

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The distinct splitting patterns arise from the different neighbor relationships of the aromatic protons in each isomer. The 2,6-isomer, with its higher symmetry, often presents a more complex, overlapping multiplet.

Mass Spectrometry: While all isomers have the same molecular weight, their fragmentation patterns in electron ionization mass spectrometry (EI-MS) can show subtle differences in the relative abundances of fragment ions. The most characteristic feature, however, is the isotopic pattern of the molecular ion peak due to the presence of three chlorine atoms, which will exhibit a characteristic M, M+2, M+4, and M+6 pattern.

Comparative Analysis of Trifluoromethylbenzyl Bromide Isomers

The introduction of a trifluoromethyl group, a common moiety in pharmaceuticals, also leads to distinct properties among its positional isomers.[4]

Physicochemical Properties
Property2-(Trifluoromethyl)benzyl bromide3-(Trifluoromethyl)benzyl bromide4-(Trifluoromethyl)benzyl bromide
Molecular Formula C₈H₆BrF₃C₈H₆BrF₃C₈H₆BrF₃
Molecular Weight 239.03 g/mol 239.03 g/mol 239.03 g/mol
Melting Point 31-34 °C (lit.)2-4 °C (lit.)29-33 °C (lit.)
Boiling Point 82-84 °C/10 mmHg (lit.)75-77 °C/10 mmHg (lit.)65-69 °C/5 mmHg (lit.)
Density 1.63 g/mL at 25 °C (lit.)1.58 g/mL at 25 °C (lit.)1.546 g/mL at 25 °C (lit.)

Data compiled from various chemical suppliers and databases.

Spectroscopic Differentiation

¹H NMR Spectroscopy: Similar to the dichlorobenzyl chlorides, the aromatic region of the ¹H NMR spectrum is key to distinguishing the trifluoromethylbenzyl bromide isomers.

IsomerAromatic Protons (δ, ppm in CDCl₃)Benzylic Protons (-CH₂Br) (δ, ppm in CDCl₃)
2-(Trifluoromethyl)benzyl bromide ~7.7-7.3 (m, 4H)~4.6
3-(Trifluoromethyl)benzyl bromide ~7.6-7.4 (m, 4H)~4.5
4-(Trifluoromethyl)benzyl bromide ~7.6 (d, 2H), ~7.45 (d, 2H)~4.5

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The para-isomer exhibits a characteristic pair of doublets due to its symmetry, making it readily distinguishable from the ortho- and meta-isomers which show more complex multiplets.

¹⁹F NMR Spectroscopy: This technique is particularly useful for fluorine-containing compounds. Each isomer will show a singlet for the CF₃ group, but the chemical shift will be slightly different for each due to the different electronic environment.

Mass Spectrometry: The fragmentation of trifluoromethylbenzyl bromides in EI-MS often involves the loss of the bromine atom and the trifluoromethyl group. The relative intensities of the fragment ions can vary between isomers. A key fragment is often the tropylium ion or a substituted tropylium ion. The presence of bromine will also result in a characteristic M and M+2 isotopic pattern for bromine-containing fragments.

Chromatographic Separation of Isomers

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation of positional isomers.[9][10][11]

HPLC: Reversed-phase HPLC using a C18 column is a common starting point. The choice of mobile phase (typically a mixture of acetonitrile or methanol and water) and gradient elution can be optimized to achieve separation. For challenging separations, alternative column chemistries such as phenyl or pentafluorophenyl (PFP) phases can provide enhanced selectivity through π-π interactions.

GC: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is an excellent method for both separating and identifying volatile isomers. The choice of the GC column's stationary phase is critical. A non-polar column can separate based on boiling point differences, while a more polar column can offer selectivity based on dipole moment differences.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy for Isomer Differentiation
  • Sample Preparation: Dissolve 5-10 mg of the trihalogenated benzyl derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR (typically 128 or more).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the TMS signal.

    • Analyze the chemical shifts, integration (for ¹H), and splitting patterns of the aromatic and benzylic signals to distinguish between the isomers.

NMR_Analysis_Workflow

Protocol 2: GC-MS Analysis for Isomer Separation and Identification
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer mixture in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness of a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Injector: Set to 250 °C with a split injection (e.g., 50:1 split ratio).

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the retention times of the separated isomers.

    • Analyze the mass spectrum of each peak, paying attention to the molecular ion and characteristic fragment ions to confirm the identity of each isomer.

GCMS_Workflow

Influence of Isomerism on Reactivity

The position of the halogen substituents on the benzyl ring influences the electronic properties of the molecule, which in turn affects its reactivity. Electron-withdrawing groups like halogens can deactivate the aromatic ring towards electrophilic substitution. The position of these groups also affects the stability of any carbocation intermediate that may form at the benzylic position, which is relevant for Sₙ1-type reactions. Benzylic halides can undergo nucleophilic substitution reactions, and the reaction mechanism (Sₙ1 or Sₙ2) can be influenced by the substitution pattern on the ring.[12]

Conclusion

The accurate identification and differentiation of positional isomers of trihalogenated benzyl derivatives are critical for ensuring the desired outcomes in research, drug development, and materials science. This guide has provided a comparative framework for understanding the distinct properties of dichlorobenzyl chloride and trifluoromethylbenzyl bromide isomers. By leveraging a combination of spectroscopic techniques, particularly NMR, and chromatographic methods like GC-MS and HPLC, researchers can confidently characterize these important chemical building blocks. The provided experimental protocols offer a starting point for developing robust in-house analytical methods. A thorough understanding of the principles of positional isomerism and the application of these analytical techniques are essential for advancing scientific innovation in a precise and controlled manner.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-iodobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-5-iodobenzyl bromide (CAS No. 793695-85-9). As a halogenated benzyl bromide, this compound is a reactive and hazardous chemical intermediate requiring stringent handling and disposal protocols.[1] Adherence to these procedures is essential to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

Core Hazard Profile & Immediate Safety Imperatives

This compound, like other benzyl bromides, presents multiple acute hazards. Its reactivity is centered on the benzylic bromide functional group, which makes it a potent lachrymator and alkylating agent.[2] Understanding these risks is the foundation of its safe management.

Primary Hazards:

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[3][4][5][6] The material is destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[3]

  • Lachrymator: Vapors are powerful irritants that cause an immediate and intense flow of tears, pain, and irritation to the eyes, nose, and respiratory system.[2][4] All handling must be performed within a certified chemical fume hood.

  • Toxicity: Harmful if swallowed and may cause respiratory irritation.[3][5] Ingestion can lead to severe swelling and damage to delicate tissues.[5][7]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3] It must not be allowed to enter drains or waterways.[3][8]

Mandatory Personal Protective Equipment (PPE): Before handling the compound in any form (pure substance, reaction mixture, or waste), the following PPE is required:

  • Eye Protection: Chemical safety goggles and a full-face shield.[8][9]

  • Hand Protection: Impervious gloves, such as nitrile rubber. Always inspect gloves before use and dispose of them properly after handling.[8][10]

  • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.[9]

  • Respiratory Protection: All work must be conducted in a chemical fume hood.[5] For emergencies or situations exceeding fume hood capacity, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[5]

Regulatory Framework: A "Cradle-to-Grave" Responsibility

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[4][13]

Key regulatory requirements include:

  • Hazardous Waste Determination: The generator must classify the discarded chemical. Due to its reactivity and halogenated nature, this compound is classified as hazardous waste.[5][13]

  • Generator Status: Your institution's regulatory burden depends on the total quantity of hazardous waste generated per month (Very Small, Small, or Large Quantity Generator).[14]

  • Licensed Disposal: All hazardous waste must be transported and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][15]

The Critical Importance of Waste Segregation

Proper segregation is the most crucial step in the disposal process. Miscategorizing this waste can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.

Classification: this compound is a halogenated organic compound .[16][17] This is because its structure contains chlorine, iodine, and bromine atoms.

Segregation Protocol:

  • Designated Waste Stream: This compound and any materials contaminated with it (e.g., solvents, reaction byproducts, paper towels, contaminated glassware) must be placed exclusively in a container labeled "Halogenated Organic Waste." [16][17][18]

  • Avoid Cross-Contamination:

    • DO NOT mix with non-halogenated organic waste. The disposal of halogenated waste requires specialized incinerators with scrubbers to handle the acidic gases (HCl, HI, HBr) produced during combustion, making it significantly more expensive.[17][18]

    • DO NOT mix with aqueous waste, acids, or bases.[17][19] Benzyl bromides can react with common materials, including bases, alcohols, and oxidizers.[20]

    • DO NOT dispose of it down the drain under any circumstances.[19][21]

Step-by-Step Disposal and Decontamination Protocol

This protocol outlines the standard operating procedure for managing this compound waste from the point of generation to its final removal from the laboratory.

Step 1: Waste Collection & Accumulation

  • Select an Appropriate Container: Use a designated, chemically compatible container, typically a polyethylene carboy or bottle provided by your institution's Environmental Health & Safety (EH&S) department.[18][19] The container must have a secure, vapor-tight lid.[21]

  • Proper Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[18] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" and any other components in the mixture.[21]

    • The approximate concentrations or volumes of each component.[17]

    • The associated hazards (e.g., "Corrosive," "Lachrymator," "Marine Pollutant").

  • Storage: Keep the waste container closed at all times except when adding waste.[18][21] Store it in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within or under the fume hood where the waste is generated.[18][19]

Step 2: Decontamination of Empty Containers

  • Handle as Product: An uncleaned container that held the pure chemical must be handled and disposed of as if it were the product itself.[3]

  • Rinsing Procedure: To decontaminate a container for reuse or non-hazardous disposal, rinse it three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate is now considered halogenated hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[21]

Step 3: Management of Spills

  • Evacuate and Ventilate: If a spill occurs, ensure the area is well-ventilated. If the spill is large or outside of a fume hood, evacuate the immediate area.[21]

  • Absorb: Contain and absorb the spill with an inert material like vermiculite, dry sand, or commercial sorbent pads.[8][18] Do not use combustible materials.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a sealed, labeled container.[8] This contaminated material is now halogenated hazardous waste and must be disposed of accordingly.

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Final Disposal

  • Contact EH&S: Once your waste container is full or you have accumulated waste for the maximum allowed time per your generator status, contact your institution's EH&S department.

  • Manifest and Transport: EH&S will arrange for a licensed hazardous waste contractor to pick up the waste. A hazardous waste manifest will be used to track the waste from your facility to the final TSDF, ensuring a complete and compliant "cradle-to-grave" process.[15]

Data Summary and Workflow

Table 1: Hazard and Incompatibility Profile
ParameterDescriptionSource(s)
GHS Classification Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Acute Oral Toxicity (Category 4), Respiratory Sensitization (Category 1), Acute & Chronic Aquatic Hazard (Category 2)[3][5]
Hazard Statements H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H411: Toxic to aquatic life with long lasting effects.[3]
Signal Word Danger[4][5]
Primary Route of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[5][10]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Alcohols, Amines, Metals.[5][20][22]
Disposal Decision Workflow

The following diagram outlines the logical steps for properly managing waste containing this compound.

G Workflow for this compound Waste Disposal cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Disposal A Waste Generated (Pure compound, solution, or contaminated material) B Is the waste halogenated? (Contains F, Cl, Br, or I) A->B C YES (Contains Cl, I, and Br) B->C   D NO B->D   E Collect in container labeled: 'HALOGENATED ORGANIC WASTE' C->E F Collect in container labeled: 'NON-HALOGENATED ORGANIC WASTE' D->F G Ensure container is: - Properly Labeled - Kept Securely Closed - Stored in SAA E->G H Container Full or Max Storage Time Reached G->H I Contact Institutional EH&S for Waste Pickup H->I Yes J Waste transported off-site by licensed contractor with proper manifest I->J

Caption: Decision workflow for the proper segregation and disposal of laboratory waste containing this compound.

References

Mastering the Handling of 2-Chloro-5-iodobenzyl bromide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling potent reagents like 2-Chloro-5-iodobenzyl bromide, a halogenated benzyl bromide derivative, is a cornerstone of innovative organic synthesis in pharmaceutical and material science development.[1] However, its utility is matched by its hazardous nature. As a lachrymatory and corrosive compound, meticulous adherence to safety protocols is not merely a recommendation but a critical necessity for protecting personnel and ensuring the integrity of research. This guide, moving beyond a simple checklist, provides an in-depth operational plan, grounded in scientific principles, for the safe handling, storage, and disposal of this reactive intermediate.

Understanding the Inherent Risks: The Chemical Profile of a Potent Reagent

This compound is a reactive organic compound that demands respect. Its chemical structure, featuring a benzyl bromide moiety, predisposes it to be a potent lachrymator, causing irritation and tearing upon exposure to its vapors. Furthermore, as a corrosive substance, it can cause severe burns to the skin and eyes upon direct contact.[2][3][4] The presence of halogen atoms (chlorine and iodine) also necessitates specific considerations for its disposal as a halogenated organic waste.

Due to its reactivity, it is also sensitive to moisture, light, and air, which can lead to its degradation and the formation of hazardous byproducts.[3][5] Therefore, proper storage and handling are paramount to maintaining its chemical integrity and ensuring a safe laboratory environment.

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are the most critical components of a safe handling protocol for this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles with a face shield.Benzyl bromides are lachrymators and corrosive.[4] Standard safety glasses are insufficient. Goggles provide a seal against vapors and splashes, while a face shield offers a secondary layer of protection for the entire face.
Hand Protection Impervious gloves (e.g., Nitrile or Neoprene).To prevent skin contact, which can cause severe burns.[2][4] It is crucial to check the glove manufacturer's compatibility chart for resistance to halogenated organic compounds.
Body Protection A flame-resistant laboratory coat.To protect against accidental spills and splashes. The lab coat should be fully buttoned.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.This is mandatory when handling the solid outside of a certified chemical fume hood, or if there is a risk of dust or vapor generation.[2][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is essential to minimize exposure and mitigate risks. The following protocol outlines the key stages of working with this compound.

Pre-Operational Phase: Preparation and Engineering Controls
  • Work Area Designation : All work with this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[3]

  • Emergency Equipment Check : Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3]

  • Gather Materials : Have all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the controlled workspace.

Workflow cluster_prep Pre-Operational Phase cluster_op Operational Phase cluster_post Post-Operational Phase Prep Preparation Hood Work in Fume Hood Prep->Hood Emergency Check Emergency Equipment Hood->Emergency Weigh Weighing Emergency->Weigh Proceed when safe Transfer Transfer Weigh->Transfer Reaction Reaction Setup Transfer->Reaction Decon Decontamination Reaction->Decon Waste Waste Disposal Decon->Waste Storage Proper Storage Waste->Storage

Safe Handling Workflow for this compound.

Operational Phase: Handling with Precision
  • Weighing : If weighing the solid compound, do so within the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Transfer : Use a spatula for solid transfers. If transferring a solution, use a syringe or cannula. All transfers should be performed slowly and carefully to avoid splashes.

  • Reaction Setup : Ensure all glassware is properly clamped and the reaction is set up to prevent any leaks. If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the escape of volatile materials.

Post-Operational Phase: Decontamination and Disposal
  • Decontamination : All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with an appropriate organic solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous waste.

  • Waste Disposal : All solid and liquid waste containing this compound must be disposed of as halogenated organic waste in a designated, properly labeled, and sealed container.[6] Never dispose of halogenated organic compounds down the drain.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7] It should be protected from light and moisture.[3][5]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and informed response is crucial to minimizing harm.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7][8]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][7]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Spill and Leak Cleanup

For a small spill within a fume hood:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Containment : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup : Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

By integrating these scientifically-grounded safety protocols into your laboratory's standard operating procedures, you can confidently and safely harness the synthetic potential of this compound, fostering a culture of safety and scientific excellence.

References

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